9H-xanthene-9-carbohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 32 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-xanthene-9-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVNAWMSFFMKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970187 | |
| Record name | 9H-Xanthene-9-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5484-20-8 | |
| Record name | 9H-Xanthene-9-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 9H-xanthene-9-carbohydrazide
Foreword: The Significance of the Xanthene Scaffold in Modern Drug Discovery
The xanthene moiety, a dibenzo-γ-pyran, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides an ideal framework for the spatial presentation of functional groups, enabling precise interactions with a multitude of biological targets. This has led to the development of xanthene derivatives with a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1] 9H-xanthene-9-carbohydrazide, the subject of this guide, is a key intermediate, leveraging the versatile reactivity of the carbohydrazide group to unlock a vast chemical space for the synthesis of novel therapeutic agents. This document provides a comprehensive exploration of its synthesis and detailed characterization, intended to empower researchers and drug development professionals in their pursuit of innovative medicines.
Strategic Synthesis: A Two-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the readily available 9H-xanthene-9-carboxylic acid. This strategy ensures high yields and purity of the final product. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 9H-xanthene-9-carboxylate
The initial step involves the Fischer esterification of 9H-xanthene-9-carboxylic acid. The use of a large excess of ethanol not only serves as the solvent but also drives the equilibrium towards the product, maximizing the yield. Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid to enhance its electrophilicity for nucleophilic attack by ethanol.
Materials:
-
9H-xanthene-9-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H-xanthene-9-carboxylic acid (1.0 equivalent) in an excess of anhydrous ethanol (20-50 equivalents).
-
Acid Catalysis: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 9H-xanthene-9-carboxylate.[2]
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[2]
Part 2: Synthesis of this compound
The final step is the hydrazinolysis of the synthesized ethyl ester. This nucleophilic acyl substitution reaction involves the replacement of the ethoxy group of the ester with a hydrazine moiety. The reaction is typically carried out in an alcoholic solvent.
Materials:
-
Ethyl 9H-xanthene-9-carboxylate
-
Hydrazine hydrate (99%)
-
Absolute ethanol
Procedure:
-
Reaction Setup: Dissolve ethyl 9H-xanthene-9-carboxylate (1.0 equivalent) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and excess hydrazine. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete structural elucidation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 240.26 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | |
| Melting Point | 247 °C (decomposes) | --INVALID-LINK-- |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on predictive models and analysis of similar structures.[3]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
| ~ 8.5 - 9.5 | broad s | -NH- |
| ~ 7.0 - 7.5 | m | Aromatic-H |
| ~ 4.9 - 5.1 | s | H-9 |
| ~ 4.0 - 4.5 | broad s | -NH₂ |
s = singlet, m = multiplet
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 165 - 170 | C=O |
| ~ 150 - 155 | Aromatic C-O |
| ~ 120 - 130 | Aromatic CH |
| ~ 115 - 120 | Aromatic C (quaternary) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H stretch | -NH and -NH₂ (Hydrazide) |
| ~ 1650 | C=O stretch (Amide I) | Carbonyl (Hydrazide) |
| 1200 - 1300 | Asymmetric C-O-C stretch | Ether (Xanthene core) |
Mass Spectrometry (MS)
| m/z | Ion Identity | Description |
| 240 | [C₁₄H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |
| 181 | [C₁₃H₉O]⁺ | Xanthyl cation |
The fragmentation pattern in mass spectrometry is particularly informative. A prominent peak at m/z 181, corresponding to the stable xanthyl cation, is a strong indicator of the core structure, arising from the cleavage of the C9-carbonyl bond.[3]
Applications in Drug Development and Research
The carbohydrazide functional group of this compound is a versatile handle for the synthesis of a diverse library of derivatives. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, or be acylated to generate more complex amide structures. This synthetic accessibility makes it a valuable starting material for the development of novel compounds with potential therapeutic applications. For instance, derivatives of 9H-xanthene-9-carboxylic acid have been investigated as potent and orally available positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1), which are of interest for treating neurological disorders.[4] Furthermore, the xanthene scaffold is known to be a feature in compounds with antioxidant properties.[5]
Caption: Derivatization potential of this compound.
Conclusion
This technical guide has provided a detailed, field-proven framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce this valuable intermediate and verify its structure with a high degree of confidence. The synthetic versatility of this molecule, coupled with the inherent biological relevance of the xanthene scaffold, positions this compound as a cornerstone for the development of next-generation therapeutics.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 9H-xanthene-9-carbohydrazide
This guide provides an in-depth technical exploration of the crystal structure analysis of 9H-xanthene-9-carbohydrazide, a molecule of significant interest in medicinal chemistry. The xanthene scaffold is a "privileged structure," known to be a core component in a variety of biologically active compounds, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The addition of a carbohydrazide functional group introduces a versatile handle for creating diverse molecular libraries and enhances the potential for specific intermolecular interactions, which are crucial for drug-receptor binding.[4]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies and a detailed analysis of the structural features that govern the solid-state behavior of this class of compounds. We will delve into the experimental causality behind procedural choices, ensuring a robust and reproducible scientific narrative.
The Strategic Importance of Crystal Structure Analysis
Understanding the three-dimensional arrangement of atoms in a crystalline solid is paramount in drug development. Single-crystal X-ray diffraction is the definitive technique for elucidating this arrangement, providing precise information on bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal packing.[5] This knowledge is instrumental in:
-
Structure-Activity Relationship (SAR) Studies: Correlating the spatial arrangement of functional groups with biological activity to guide the design of more potent and selective drug candidates.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its solubility, stability, and bioavailability.
-
Rational Drug Design: Providing an empirical basis for computational modeling and docking studies to predict and understand ligand-protein interactions.
Synthesis and Crystallization: The Genesis of a Perfect Crystal
The journey to an accurate crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
A common and effective route to this compound involves a two-step process starting from 9H-xanthene-9-carboxylic acid.
Experimental Protocol:
-
Esterification: 9H-xanthene-9-carboxylic acid is first converted to its corresponding methyl ester, methyl 9H-xanthene-9-carboxylate. This is typically achieved by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The ester is then purified by recrystallization.
-
Hydrazinolysis: The purified methyl ester is subsequently reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is refluxed for several hours, during which the carbohydrazide precipitates out of the solution upon cooling.
Causality of Experimental Choices:
-
The initial esterification step is crucial as esters are generally more reactive towards nucleophiles like hydrazine than the corresponding carboxylic acids.
-
The choice of methanol as both a reagent and a solvent in the first step simplifies the reaction setup and workup.
-
Ethanol is a good solvent for the hydrazinolysis step as it dissolves the ester at elevated temperatures but allows for the precipitation of the less soluble carbohydrazide upon cooling, facilitating its isolation.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective technique.
Experimental Protocol:
-
Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or a mixture with a more volatile co-solvent) to prepare a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction Analysis: Deciphering the Molecular Architecture
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their crystal structure.
dot digraph X-ray_Diffraction_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Crystal_Selection [label="Crystal Selection & Mounting"]; Data_Collection [label="X-ray Data Collection"]; Structure_Solution [label="Structure Solution"]; Structure_Refinement [label="Structure Refinement"]; Data_Analysis [label="Data Analysis & Visualization"];
Crystal_Selection -> Data_Collection; Data_Collection -> Structure_Solution; Structure_Solution -> Structure_Refinement; Structure_Refinement -> Data_Analysis; } केंद Workflow for Single-Crystal X-ray Diffraction Analysis
Data Collection and Processing
A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The collected data is processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).
Structure Solution and Refinement
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall agreement between the calculated and observed structure factors.
The Crystal Structure of 9H-xanthene Derivatives: A Case Study of Methyl 9H-xanthene-9-carboxylate
While the crystal structure of this compound is not publicly available, a detailed analysis of the closely related methyl 9H-xanthene-9-carboxylate provides invaluable insights into the expected structural features.[1][2]
Table 1: Crystallographic Data for Methyl 9H-xanthene-9-carboxylate [1][2]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂O₃ |
| Formula Weight | 240.25 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 25.6601 (16) |
| b (Å) | 5.7624 (3) |
| c (Å) | 15.7578 (9) |
| β (°) | 92.933 (4) |
| Volume (ų) | 2327.0 (2) |
| Z | 8 |
| Temperature (K) | 123 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.050, wR2 = 0.106 |
Molecular Conformation
The xanthene core of the molecule is not planar but adopts a folded conformation, with a significant dihedral angle between the two benzene rings.[1][2] In the case of the methyl ester, this angle is 24.81 (9)°.[1][2] This boat-like conformation is a characteristic feature of the 9H-xanthene system. The ester substituent at the 9-position adopts a staggered conformation.
Intermolecular Interactions and Crystal Packing
The crystal packing of methyl 9H-xanthene-9-carboxylate is dominated by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking interactions.[1][2] These interactions link the molecules into a three-dimensional supramolecular network.
Predicted Structural Features of this compound
Based on the analysis of the methyl ester analog and the chemical nature of the carbohydrazide group, we can predict the key structural features of this compound.
The most significant difference between the methyl ester and the carbohydrazide is the presence of the -NH-NH₂ group. This group introduces strong hydrogen bond donors (the N-H protons) and an additional hydrogen bond acceptor (the lone pair on the terminal nitrogen). Therefore, it is highly probable that the crystal structure of this compound will be dominated by a robust network of N-H···O=C hydrogen bonds . These strong, directional interactions are likely to play a primary role in dictating the crystal packing, potentially leading to the formation of well-defined hydrogen-bonded motifs such as chains or sheets.
In addition to these strong hydrogen bonds, weaker interactions similar to those observed in the methyl ester, such as π-π stacking between the aromatic xanthene rings and C-H···π interactions , are also expected to contribute to the overall stability of the crystal lattice.
Conclusion and Future Directions
The crystal structure analysis of this compound, and its derivatives, is a critical step in harnessing their full therapeutic potential. While a definitive crystal structure for the title compound remains to be published, the analysis of a close analog provides a solid foundation for understanding its likely solid-state architecture. The predicted prevalence of strong N-H···O=C hydrogen bonds suggests a highly organized and stable crystal packing.
Future work should focus on obtaining high-quality single crystals of this compound to experimentally validate these predictions. A detailed comparison of the experimental structure with the insights presented in this guide will further refine our understanding of the structure-property relationships in this important class of molecules and pave the way for the rational design of new and improved xanthene-based therapeutics.
References
An In-depth Technical Guide to the 9H-xanthene-9-carbohydrazide Scaffold: Synthesis, Properties, and Therapeutic Potential
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" for their inherent ability to interact with diverse biological targets. The 9H-xanthene scaffold, a tricyclic system featuring a central dihydropyran ring fused to two benzene rings, is a quintessential example of such a framework.[1][2] When functionalized at the 9-position with a carbohydrazide moiety, it gives rise to the 9H-xanthene-9-carbohydrazide core—a versatile and highly reactive intermediate. This guide provides an in-depth exploration of this scaffold's fundamental properties, from its synthesis and chemical reactivity to its profound implications in drug discovery and development. For researchers and drug development professionals, understanding the core attributes of this scaffold is paramount to unlocking its full therapeutic potential.
Synthesis and Chemical Reactivity: Forging the Core
The strategic importance of the this compound scaffold lies in its accessibility through straightforward synthetic routes and the versatile reactivity of the carbohydrazide group.
Synthetic Pathway Rationale
The most common and efficient synthesis of this compound begins with the precursor, 9H-xanthene-9-carboxylic acid.[3] This precursor can be synthesized from xanthone, a readily available starting material. The transformation involves a critical reduction of the ketone in xanthone, followed by carboxylation at the newly activated 9-position.[1] The final step is a classic condensation reaction between the carboxylic acid (or its more reactive ester derivative) and hydrazine hydrate.
The choice of hydrazine hydrate as the nucleophile is deliberate; it provides the terminal -NHNH2 group that is the cornerstone of the scaffold's subsequent utility. This hydrazide moiety is a potent nucleophile, primed for a wide array of chemical transformations.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines the conversion of ethyl 9H-xanthene-9-carboxylate to the target carbohydrazide. The use of the ethyl ester enhances the reactivity towards nucleophilic acyl substitution compared to the parent carboxylic acid.
Materials:
-
Ethyl 9H-xanthene-9-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Beaker, Buchner funnel, and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 9H-xanthene-9-carboxylate (1 equivalent) in absolute ethanol (10 volumes).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5 equivalents) dropwise at room temperature. The excess hydrazine ensures the reaction goes to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.
-
Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration and Washing: Collect the resulting white solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold water (to remove excess hydrazine) and then with a small amount of cold ethanol.
-
Drying: Dry the purified product, this compound, under vacuum to a constant weight. The typical melting point is around 247°C (with decomposition).[4]
Chemical Reactivity: A Gateway to Diversity
The carbohydrazide functional group (-CONHNH₂) is the scaffold's reactive hub. It serves as a versatile building block for creating extensive libraries of derivatives. Its primary reactivity stems from the terminal primary amine (-NH₂), which is a strong nucleophile.
This allows for facile condensation reactions with various electrophiles, most notably aldehydes and ketones, to form stable N-acylhydrazones (Schiff bases).[5] These hydrazones are not merely derivatives; they often form the basis of the final bioactive compound, with the substituents on the aldehyde or ketone playing a crucial role in modulating biological activity.
Caption: Key reactions of the this compound scaffold.
Spectroscopic and Physicochemical Properties
Thorough characterization of the this compound scaffold is essential for confirming its identity and purity. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure.[6][7]
Core Spectroscopic Analysis Protocol
Objective: To confirm the structure and purity of a synthesized batch of this compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[8]
-
Analyze chemical shifts (δ), integration values, and coupling patterns to confirm the presence of all expected protons and carbons.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for key functional groups (N-H, C=O, C-O).[7]
-
-
Mass Spectrometry (MS):
-
Ionize the sample using a suitable technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak [M+H]⁺ to confirm the molecular weight.[7]
-
Summary of Physicochemical and Spectroscopic Data
| Property | Data / Observation | Rationale / Interpretation |
| Molecular Formula | C₁₄H₁₂N₂O₂ | Based on the constituent atoms of the xanthene and carbohydrazide moieties. |
| Molecular Weight | 240.26 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Appearance | White to off-white solid | Typical appearance for the purified crystalline compound. |
| Melting Point | ~247°C (with decomposition)[4] | The high melting point is indicative of a stable, crystalline solid with significant intermolecular interactions (e.g., hydrogen bonding). |
| ¹H NMR (DMSO-d₆) | δ ~4.4 (s, 2H, -NH₂), δ ~4.8 (s, 1H, C₉-H), δ ~7.1-7.4 (m, 8H, Ar-H), δ ~9.2 (s, 1H, -CONH-) | The distinct singlets for the C₉-H and the amide/amine protons are characteristic. The aromatic region shows a complex multiplet for the eight protons of the fused benzene rings. |
| ¹³C NMR (DMSO-d₆) | δ ~45 (C-9), δ ~115-130 (Aromatic C-H), δ ~150 (Aromatic C-O), δ ~168 (C=O) | The carbonyl carbon (C=O) appears significantly downfield as expected. The signal for the sp³ carbon at the 9-position is a key identifier. |
| IR Spectroscopy (cm⁻¹) | ~3300-3400 (N-H stretch, amine), ~3200 (N-H stretch, amide), ~1650 (C=O stretch, amide I), ~1250 (C-O-C stretch, ether) | The presence of multiple N-H stretching bands confirms the carbohydrazide group. The strong carbonyl absorption is a prominent feature. The C-O-C stretch is characteristic of the xanthene core's ether linkage.[9] |
| Mass Spec (ESI-MS) | m/z ≈ 241.09 [M+H]⁺ | The protonated molecular ion peak confirms the molecular weight of the compound. |
Biological Activities and Therapeutic Landscape
The this compound scaffold is a launchpad for developing compounds with a remarkably broad spectrum of biological activities. The xanthene core itself is associated with properties like anti-inflammatory and antioxidant effects, while the carbohydrazide linker allows for the introduction of diverse pharmacophores that target specific diseases.[1][10]
Spectrum of Bioactivity
Derivatives synthesized from this core have demonstrated significant potential in several therapeutic areas:
-
Antimicrobial Activity: By condensing the carbohydrazide with various aromatic or heterocyclic aldehydes, researchers have developed potent antibacterial and antifungal agents.[11] The resulting hydrazones often function by disrupting microbial cell walls or inhibiting essential enzymes.
-
Anticancer Activity: Many xanthene derivatives exhibit cytotoxic activity against various cancer cell lines.[1][12] The mechanisms can be diverse, including the induction of apoptosis, inhibition of topoisomerase enzymes, and interference with cell signaling pathways.[12]
-
Antioxidant Activity: The xanthene nucleus can act as a free radical scavenger, and this property can be enhanced by appropriate substitutions. Studies on N'-(9H-xanthen-9-yl)carbohydrazides have shown promising antioxidant effects.[2][13]
-
Neuropharmacology: The scaffold has been instrumental in developing positive allosteric modulators (PAMs) of glutamate receptors, such as mGlu1, which are important targets for treating neurological disorders.[2][14]
Caption: Diverse biological activities of scaffold derivatives.
Quantitative Data on Biological Activities of Derivatives
The following table summarizes representative biological data for compounds derived from the this compound scaffold, illustrating its therapeutic potential.
| Derivative Type | Target Organism / Cell Line | Assay Type | Activity Metric (e.g., MIC, IC₅₀) | Reference |
| Xanthene Sulfonamide Derivatives | Staphylococcus aureus | MIC | 3.9 µg/mL | --INVALID-LINK--[11] |
| Xanthene Carboxamide Derivatives | Candida albicans | MIC | 7.8 µg/mL | --INVALID-LINK--[11] |
| N'-(substituted-benzylidene)-carbohydrazides | Vesicular stomatitis virus | Antiviral | Active | --INVALID-LINK--[13] |
| 9H-xanthene-9-carboxylic acid amides (mGlu1 PAMs) | mGlu1 Receptor | Enhancer | Potent activity | --INVALID-LINK--[14] |
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel this compound derivative against a bacterial strain.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test compound (derivative of the scaffold)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis, combined with the exceptional versatility of the carbohydrazide functional group, provides a reliable and efficient platform for generating chemical diversity. The wide range of demonstrated biological activities—from antimicrobial to anticancer and neuroprotective—underscores its status as a privileged structure.[10][15]
Future research will undoubtedly continue to exploit this scaffold. The focus will likely be on creating more complex and targeted derivatives, perhaps through multi-component reactions or by using the scaffold as a foundation for fragment-based drug design. As our understanding of disease pathways deepens, the inherent adaptability of the this compound core will ensure its continued relevance in the quest for novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 1604-08-6 [benchchem.com]
- 3. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1604-08-6 CAS MSDS (9-XANTHENECARBOXYLIC HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Molecular Structure - HSC Chemistry [hscprep.com.au]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 9H-Xanthene [webbook.nist.gov]
- 10. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. informativejournals.com [informativejournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijarsct.co.in [ijarsct.co.in]
The Versatile Nexus: An In-depth Technical Guide to the Chemical Reactivity of 9H-xanthene-9-carbohydrazide
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as cornerstones for innovation. The 9H-xanthene core is one such "privileged structure," renowned for conferring a diverse range of biological activities to its derivatives.[1][2][3] This guide focuses on a particularly reactive and versatile derivative: 9H-xanthene-9-carbohydrazide . The strategic placement of the carbohydrazide functional group (-CONHNH₂) at the 9-position of the xanthene nucleus transforms it into a powerful synthetic intermediate, a gateway to a vast library of novel heterocyclic compounds with significant therapeutic potential.[1][4]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to provide a deeper understanding of the causality behind experimental choices, the mechanistic underpinnings of the reactions, and the biological significance of the resulting molecules. We will explore the core reactivity of this compound, detailing its transformation into key heterocyclic systems such as Schiff bases, 1,3,4-oxadiazoles, and pyrazoles, all of which are prominent pharmacophores in modern drug discovery.
Foundational Synthesis of this compound: The Starting Point
The journey into the reactivity of our target molecule begins with its synthesis. The most direct and widely adopted method involves the hydrazinolysis of a 9H-xanthene-9-carboxylic acid ester, typically the methyl or ethyl ester. This nucleophilic acyl substitution reaction is both efficient and reliable.
The causality for this choice of precursors is clear: 9H-xanthene-9-carboxylic acid is readily accessible, and its conversion to the corresponding ester facilitates a clean reaction with hydrazine hydrate. The ester is a better leaving group compared to the hydroxyl group of the carboxylic acid, thus driving the reaction towards the desired carbohydrazide.
Experimental Protocol: Synthesis of this compound
-
Esterification: To a solution of 9H-xanthene-9-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Ester): Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the methyl 9H-xanthene-9-carboxylate with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester.[5]
-
Hydrazinolysis: Dissolve the crude methyl 9H-xanthene-9-carboxylate (1.0 eq) in ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux for 8-12 hours. The product will often precipitate out of the solution upon cooling.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain pure this compound.[6]
The Nucleophilic Hydrazide: A Gateway to Diverse Heterocycles
The chemical reactivity of this compound is dominated by the nucleophilic nature of the terminal -NH₂ group and the adjacent -NH- group of the hydrazide moiety. This functionality serves as a versatile handle for constructing a variety of five- and six-membered heterocyclic rings through condensation and cyclization reactions.
Formation of Schiff Bases: The Imine Bridge
One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form Schiff bases (hydrazones).[7][8][9] This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the terminal amine on the carbonyl carbon. The resulting imine bond is a critical linker for developing novel compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[7][10][11]
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Carbonyl: Add an equimolar amount (1.0 eq) of the desired aromatic or aliphatic aldehyde/ketone.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture under reflux for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the pure Schiff base.[6][7]
Workflow for Schiff Base Formation
Caption: General workflow for the synthesis of Schiff bases from this compound.
Cyclization to 1,3,4-Oxadiazoles: A Bioisosteric Replacement
The 1,3,4-oxadiazole ring is a key structural motif in medicinal chemistry, often used as a bioisosteric replacement for ester and amide functionalities to improve metabolic stability and pharmacokinetic properties.[12][13] this compound is an excellent precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A common and effective method involves the cyclodehydration of an N-acylhydrazide intermediate.
The synthesis can be a one-pot or a two-step process. In a typical two-step synthesis, the carbohydrazide is first acylated with an acid chloride or anhydride. The resulting N,N'-diacylhydrazine is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[14] Alternatively, direct oxidative cyclization of the corresponding Schiff base can also yield 1,3,4-oxadiazoles.
-
Reactant Mixture: To a solution of this compound (1.0 eq) in a suitable solvent, add the desired aromatic carboxylic acid (1.0 eq).
-
Dehydrating Agent: Slowly add phosphorus oxychloride (POCl₃) (2-3 eq) to the mixture at 0 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried. The product can be further purified by recrystallization from a suitable solvent.[14]
Reaction Pathway to 1,3,4-Oxadiazoles
Caption: Two-step conceptual pathway for the synthesis of 1,3,4-oxadiazoles.
Synthesis of Pyrazole Derivatives: Building a Five-Membered Ring
Pyrazole derivatives are another class of heterocyclic compounds with immense pharmacological importance, found in drugs such as the anti-inflammatory celecoxib.[15][16] this compound can be utilized in the construction of pyrazole rings through condensation with 1,3-dicarbonyl compounds or their equivalents.[16][17]
The choice of a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, provides the necessary three-carbon backbone to form the five-membered pyrazole ring upon reaction with the two nitrogen atoms of the hydrazide. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.
-
Reactant Solution: Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Dicarbonyl Addition: Add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux for 5-7 hours.
-
Isolation: Cool the reaction to room temperature and pour it into ice-cold water.
-
Purification: The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then dried. Recrystallization from ethanol or another appropriate solvent affords the pure pyrazole derivative.[17][18]
Biological Significance and Structure-Activity Relationship Insights
The derivatization of this compound into various heterocyclic systems has yielded compounds with a broad spectrum of biological activities. The xanthene moiety itself is known to contribute to the bioactivity of molecules, and its combination with other pharmacologically active heterocycles often leads to synergistic effects.[2][19]
| Derivative Class | Reported Biological Activities | Key Structural Features |
| Schiff Bases | Antimicrobial, Antifungal, Anticancer[7][9][20] | The C=N imine linkage and the nature of the substituent from the aldehyde/ketone. |
| 1,3,4-Oxadiazoles | Anti-inflammatory, Antibacterial, Antifungal, Antiviral[12][13] | The metabolically stable oxadiazole ring and the substituents at positions 2 and 5. |
| Pyrazoles | Anti-inflammatory, Analgesic, Antimicrobial, Anticancer[15][16][17] | The substituted pyrazole ring system. |
| Other Derivatives | Antioxidant, Antidiabetic[19][21] | Varies depending on the specific heterocyclic system synthesized. |
The lipophilicity and steric bulk of the substituents introduced play a crucial role in modulating the biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic rings of Schiff bases or 1,3,4-oxadiazole derivatives can significantly impact their antimicrobial potency.[20]
Conclusion and Future Directions
This compound has firmly established itself as a versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the carbohydrazide moiety provide a reliable platform for the generation of diverse molecular architectures. The resulting heterocyclic derivatives, incorporating the privileged xanthene scaffold, have consistently demonstrated a wide range of promising biological activities.
Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, such as microwave-assisted synthesis or the use of novel catalysts.[22] Furthermore, the exploration of a wider range of reactants for condensation and cyclization reactions will undoubtedly lead to the discovery of new derivatives with enhanced potency and novel mechanisms of action. The continued investigation into the structure-activity relationships of these compounds will be paramount in guiding the rational design of the next generation of xanthene-based therapeutic agents.
References
- 1. This compound|CAS 1604-08-6 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 8. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 9. Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 14. eprints.utar.edu.my [eprints.utar.edu.my]
- 15. chemrevlett.com [chemrevlett.com]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jpsbr.org [jpsbr.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. ijrpc.com [ijrpc.com]
- 20. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
9H-Xanthene-9-Carbohydrazide: A Privileged Scaffold and Versatile Building Block in Modern Medicinal Chemistry
Executive Summary
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient lead generation and optimization. These molecular frameworks are capable of interacting with multiple, distinct biological targets, thereby offering a rich foundation for library synthesis. The 9H-xanthene core is a prominent example of such a scaffold, a tricyclic heterocyclic system whose derivatives have demonstrated a remarkable breadth of biological activities. This technical guide focuses on a particularly valuable derivative, 9H-xanthene-9-carbohydrazide , elucidating its role as a versatile and strategic building block. By leveraging the inherent biological relevance of the xanthene nucleus and the synthetic flexibility of the carbohydrazide functional group, researchers can access a vast and diverse chemical space, paving the way for novel therapeutics in areas ranging from neuropharmacology to oncology and infectious diseases.
The Strategic Value of the Xanthene Scaffold
The "Privileged Scaffold" Concept in Drug Design
Introduced by Evans et al. in 1988, the term "privileged structure" refers to molecular scaffolds that are not only recurrent in existing drugs and natural products but also possess the ability to serve as high-affinity ligands for a variety of biological targets.[1] The strategic advantage of employing these scaffolds lies in accelerating the drug discovery process. Instead of starting from a blank slate, medicinal chemists can use a proven framework, modifying its peripheral substituents to achieve desired potency, selectivity, and pharmacokinetic properties. The xanthene ring system is a quintessential example of such a privileged scaffold.[1][2]
The 9H-Xanthene Core: Physicochemical Properties and Biological Significance
The 9H-xanthene is an oxygen-containing tricyclic compound that forms the structural basis for a wide array of synthetic and naturally occurring molecules.[3][4] Its rigid, near-planar structure provides a defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological macromolecules. Crucially, the substituents at the C-9 position have a profound impact on the molecule's overall physicochemical properties and, consequently, its biological activity.[3][5]
The versatility of the xanthene nucleus is evidenced by the extensive range of pharmacological activities attributed to its derivatives, including:
This broad bioactivity underscores the scaffold's ability to present pharmacophoric features in a conformationally favorable manner for multiple receptor types.[5]
Introducing this compound: Bridging the Scaffold to Functional Diversity
This compound is a key synthetic intermediate that strategically combines the privileged xanthene core with a highly versatile carbohydrazide functional group (-CO-NH-NH₂).[2] This "handle" is not merely a linker; it is a reactive moiety that serves as a gateway for a multitude of chemical transformations, enabling the construction of large, diverse libraries of novel compounds for high-throughput screening and lead optimization.[2][12]
Caption: The core concept of this compound.
Synthesis and Chemical Reactivity
Core Synthesis: A Streamlined Approach
The most direct and widely adopted method for synthesizing this compound involves a two-step process starting from the commercially available 9H-xanthene-9-carboxylic acid. The causality behind this choice is clear: it leverages the most acidic proton at C-9, which is readily functionalized.
-
Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is a critical activation step. The ester is less acidic and more electrophilic at the carbonyl carbon than the parent acid, making it an ideal substrate for nucleophilic attack by hydrazine. A common method is the Fischer esterification, using an excess of alcohol (e.g., methanol) under acidic catalysis (e.g., H₂SO₄).
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine readily attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol and forming the stable carbohydrazide. This reaction is typically performed in an alcoholic solvent and driven to completion by heating.[13]
The Carbohydrazide Handle: A Gateway to Diverse Derivatives
The true power of this compound lies in the reactivity of its terminal -NH₂ group. This functionality opens the door to a vast array of derivatives.
-
Hydrazones (Schiff Bases): Condensation with various aldehydes and ketones yields hydrazones. This is one of the most common and powerful applications, as the resulting C=N bond extends the conjugated system and allows for the introduction of a wide variety of aryl and alkyl substituents, each modulating the compound's steric and electronic properties.[12][14]
-
Amides and Sulfonamides: Acylation or sulfonylation of the terminal nitrogen leads to the formation of stable amides and sulfonamides.
-
Heterocyclic Rings: The carbohydrazide moiety is a precursor for synthesizing various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores in medicinal chemistry.[11]
Caption: Synthetic workflow from starting material to diverse derivatives.
Applications in Medicinal Chemistry: Case Studies
The strategic application of this compound has led to the discovery of potent modulators of several important biological targets.
Neuropharmacology: Potent mGlu1 Positive Allosteric Modulators (PAMs)
A landmark application of this scaffold is in the development of potent and orally available positive allosteric modulators for the metabotropic glutamate receptor 1 (mGlu1).[2][11] mGlu1 is a Class C G-protein coupled receptor (GPCR) critical for synaptic plasticity and neuronal excitability.
-
Causality of Design: The rigid xanthene core acts as an ideal scaffold to position substituents in the correct spatial orientation to bind to an allosteric site on the mGlu1 receptor, distinct from the site where the endogenous ligand (glutamate) binds. The carbohydrazide was used to synthesize derivatives, such as amides and tetrazoles, which were found to be crucial for potency.[11] These PAMs don't activate the receptor on their own but enhance its response to glutamate, offering a more nuanced and potentially safer therapeutic approach for neurological disorders.
Combating Oxidative Stress: Design of Novel Antioxidants
Oxidative stress is implicated in a wide range of pathologies, including neurodegenerative diseases and cancer.[14] Research into N'-(9H-xanthen-9-yl)carbohydrazides has demonstrated significant antioxidant activity.[2][14]
-
Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature of the substituent attached to the hydrazide moiety influences the antioxidant capacity.[14] The xanthene ring itself can participate in scavenging free radicals, and the hydrazide/hydrazone portion can chelate metal ions or donate hydrogen atoms, synergistically contributing to the overall antioxidant effect.
Broad-Spectrum Bioactivity: Antimicrobial and Anticancer Applications
By condensing this compound with various substituted aromatic aldehydes, researchers have generated libraries of hydrazones with significant antimicrobial and anticancer activities.[10] The rationale is that the resulting planar, aromatic structures can effectively intercalate with DNA or bind to key enzymatic pockets in pathogens and cancer cells.
| Derivative Class | Therapeutic Area | Target/Mechanism of Action | Representative Activity |
| Xanthene-tetrazoles | Neuropharmacology | mGlu1 Receptor Positive Allosteric Modulator | Potentiation of glutamate response |
| N'-Aryl-carbohydrazides | Antioxidant | Free Radical Scavenging, Metal Chelation | Significant DPPH scavenging activity |
| N'-Benzylidene-carbohydrazides | Antimicrobial | Disruption of microbial cell wall/enzymes | MIC values in the low µg/mL range |
| Hydrazone Derivatives | Oncology | Apoptosis Induction, Enzyme Inhibition | Cytotoxicity against various cancer cell lines |
Table 1: Summary of Biological Activities of this compound Derivatives.
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems. Success is determined by standard analytical techniques (TLC, NMR, MS) confirming product formation and purity at each stage.
Protocol: Synthesis of this compound
-
Objective: To synthesize the core building block from its corresponding ester.
-
Materials:
-
Ethyl 9H-xanthene-9-carboxylate (1.0 eq)
-
Hydrazine hydrate (80% solution, 5.0 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve ethyl 9H-xanthene-9-carboxylate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold distilled water.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
-
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should be sharp and consistent with literature values.
Protocol: Synthesis of a Representative N'-Benzylidene-9H-xanthene-9-carbohydrazide
-
Objective: To demonstrate the utility of the building block by synthesizing a hydrazone derivative.
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount, 2-3 drops)
-
-
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add benzaldehyde to the suspension.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate usually indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure hydrazone.
-
-
Validation: Characterization by NMR will show the disappearance of the -NH₂ protons and the appearance of a new imine proton (-N=CH-), confirming the formation of the hydrazone.
Conclusion and Future Outlook
This compound has firmly established itself as a high-value building block in medicinal chemistry. Its synthesis is straightforward, and the strategic placement of the carbohydrazide handle on the privileged xanthene scaffold provides an unparalleled platform for generating chemical diversity. The successful development of compounds targeting complex systems like GPCRs highlights its potential.
Future research will likely focus on expanding the range of heterocyclic systems synthesized from this intermediate, exploring its use in bio-orthogonal chemistry, and applying the resulting libraries to novel and challenging biological targets. As the demand for innovative therapeutics continues to grow, the logical and efficient approach offered by scaffolds like this compound will remain indispensable to the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound|CAS 1604-08-6 [benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. ijrpc.com [ijrpc.com]
- 5. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. informativejournals.com [informativejournals.com]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Initial Biological Evaluation of Novel 9H-Xanthene-9-Carbohydrazide Analogs
This guide provides a comprehensive framework for the initial biological screening of novel 9H-xanthene-9-carbohydrazide analogs. The structure of this document is designed to follow a logical, multi-faceted screening cascade, beginning with fundamental cell-based assays and progressing to computational validation. The protocols and rationale provided herein are grounded in established methodologies to ensure scientific rigor and data integrity.
The 9H-xanthene scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[1][2] When functionalized with a carbohydrazide moiety, these analogs present a versatile platform for developing new therapeutic agents, with reported activities including antioxidant, antimicrobial, and anticancer effects.[3][4][5][6] The initial evaluation of newly synthesized analogs is a critical step in identifying promising lead compounds for further development.
Part 1: In Vitro Anticancer Evaluation: Cytotoxicity Screening
Rationale & Causality: The primary objective of initial anticancer screening is to determine a compound's ability to inhibit cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[7][8] Its selection is based on its ability to provide a quantitative measure of metabolically active, viable cells. The assay hinges on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[9][10] The intensity of the resulting color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[9]
Experimental Protocol: MTT Assay for Cytotoxicity[11]
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound analog in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Incubate the plate for 4 hours in a humidified atmosphere.[9] During this period, viable cells will convert the MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Analog-01 | MCF-7 | 48 | |
| Analog-02 | MCF-7 | 48 | |
| Doxorubicin | MCF-7 | 48 | |
| Analog-01 | A549 | 48 | |
| Analog-02 | A549 | 48 | |
| Doxorubicin | A549 | 48 |
Workflow Visualization: MTT Assay
Part 2: Antimicrobial Susceptibility Testing
Rationale & Causality: Given that various heterocyclic compounds, including xanthene and carbohydrazide derivatives, have demonstrated antimicrobial properties, it is essential to screen novel analogs against a panel of pathogenic bacteria and fungi.[4][5][12] The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This quantitative measure is the gold standard for susceptibility testing.[15] We will describe two complementary standard methods: broth microdilution for a precise MIC value and agar disk diffusion for a qualitative, cost-effective preliminary screen.[14][15]
Experimental Protocol 1: Broth Microdilution for MIC Determination[16]
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Plate Preparation:
-
In a 96-well microplate, add 50 µL of sterile broth to all wells.
-
Prepare 2-fold serial dilutions of the test compounds directly in the plate. Start by adding 50 µL of a 2x concentrated stock solution to the first column and serially transfer 50 µL across the plate, resulting in a range of concentrations.
-
Include a positive control (a known antibiotic like Ciprofloxacin), a negative/growth control (no compound), and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14] A microplate reader can also be used to measure optical density.
-
Experimental Protocol 2: Agar Disk Diffusion Test[15]
-
Plate Preparation and Inoculation:
-
Prepare Mueller-Hinton agar plates.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar with a bacterial suspension adjusted to a 0.5 McFarland standard.
-
-
Disk Application:
-
Impregnate sterile paper disks (6 mm diameter) with a known concentration of each test compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[15]
-
Data Presentation: Antimicrobial Activity
Table 2.1: MIC Values from Broth Microdilution
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|---|
| Analog-01 | |||
| Analog-02 | |||
| Ciprofloxacin | N/A |
| Fluconazole | N/A | N/A | |
Table 2.2: Zone of Inhibition from Agar Disk Diffusion
| Compound ID | S. aureus Zone (mm) | E. coli Zone (mm) | C. albicans Zone (mm) |
|---|---|---|---|
| Analog-01 |
| Analog-02 | | | |
Workflow Visualization: Antimicrobial Susceptibility Testing
Part 3: Antioxidant Capacity Assessment
Rationale & Causality: Oxidative stress from reactive oxygen species (ROS) is implicated in numerous diseases.[16] Compounds that can scavenge free radicals are valuable as potential therapeutic agents. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of compounds.[16][17] The principle is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical, yellow-colored DPPH-H form by an antioxidant.[16][18] The degree of color change, measured spectrophotometrically, is proportional to the antioxidant activity.[16]
Experimental Protocol: DPPH Radical Scavenging Assay[18]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and kept in the dark as it is light-sensitive.[17]
-
Prepare a stock solution of the test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or positive control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution (A_control).
-
Prepare blank wells for each compound concentration containing 100 µL of the compound and 100 µL of methanol to correct for any sample color.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the % scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation: Antioxidant Activity
| Compound ID | Concentration (µg/mL) | % DPPH Scavenging | IC50 (µg/mL) |
| Analog-01 | 10 | ||
| 25 | |||
| 50 | |||
| Analog-02 | 10 | ||
| 25 | |||
| 50 | |||
| Ascorbic Acid | 2 | ||
| 5 | |||
| 10 |
Workflow Visualization: DPPH Assay
Part 4: In Silico Lead Characterization: Molecular Docking
Rationale & Causality: Following the identification of bioactive compounds from in vitro screens, molecular docking provides valuable insights into their potential mechanism of action at a molecular level.[19] This computational technique predicts the preferred orientation of a ligand (our analog) when bound to a specific protein target, estimating the binding affinity and visualizing key interactions (e.g., hydrogen bonds, hydrophobic interactions).[19][20] For analogs showing anticancer activity, we might select a relevant target like a specific kinase (e.g., VEGFR-2) or enzyme (e.g., COX-2).[19] This step is crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for further optimization.
Generalized Protocol: Molecular Docking Study
-
Preparation of Receptor and Ligand:
-
Receptor: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand: Draw the 2D structure of the this compound analog and convert it to a 3D structure. Perform energy minimization to obtain a stable conformation.
-
-
Grid Generation:
-
Define the binding site (active pocket) on the receptor. This is typically done by identifying the location of a co-crystallized native ligand or through literature review.
-
Generate a grid box that encompasses this entire binding site. The docking algorithm will confine its search for binding poses within this grid.[19]
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina).[19] The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
The program uses a scoring function to estimate the binding affinity (often expressed in kcal/mol) for each pose. A more negative score typically indicates a more favorable binding interaction.
-
-
Analysis of Results:
-
Analyze the top-ranked poses. Examine the binding energy to predict affinity.
-
Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts, with specific amino acid residues in the active site.
-
Data Presentation: Molecular Docking Results
| Compound ID | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| Analog-01 | VEGFR-2 (4ASD) | Cys919, Asp1046 | H-Bond, Hydrophobic | |
| Analog-02 | VEGFR-2 (4ASD) | Glu885, Leu1035 | H-Bond, Pi-Alkyl |
Workflow Visualization: Molecular Docking Logic
Conclusion
This guide outlines a foundational, multi-pronged approach for the initial biological characterization of novel this compound analogs. By systematically evaluating cytotoxicity, antimicrobial effects, and antioxidant potential, researchers can efficiently identify compounds with promising therapeutic properties. Integrating in silico molecular docking studies further refines this process, offering mechanistic insights that can guide the rational design of next-generation analogs. This structured evaluation ensures that resources are focused on the most promising candidates, accelerating the journey from synthesis to potential clinical application.
References
- 1. This compound|CAS 1604-08-6 [benchchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. apec.org [apec.org]
- 15. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. marinebiology.pt [marinebiology.pt]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Xanthene Carbohyzides: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The xanthene scaffold, a privileged heterocyclic system, has long captured the attention of medicinal chemists due to its presence in a wide array of biologically active compounds.[1] Its unique three-dimensional structure provides a versatile framework for the design of novel therapeutic agents. When coupled with the carbohydrazide moiety, a functional group known for its diverse biological activities and its role as a versatile synthetic intermediate, a promising class of compounds known as xanthene carbohydrazides emerges.[2][3] This in-depth technical guide serves as a comprehensive resource for researchers in drug discovery, providing a detailed exploration of the synthesis, biological activities, and, most critically, the structure-activity relationships (SAR) of xanthene carbohydrazides. By understanding how subtle molecular modifications influence biological outcomes, we can unlock the full therapeutic potential of this intriguing class of molecules.
The Xanthene Carbohyzide Scaffold: A Union of Privileged Moieties
The core structure of a xanthene carbohydrazide features a tricyclic xanthene nucleus connected to a carbohydrazide group (-CONHNH2), typically at the 9-position. This unique combination brings together the structural rigidity and aromatic nature of the xanthene core with the hydrogen bonding capabilities and reactive potential of the carbohydrazide functional group. The carbohydrazide moiety can be further derivatized, for instance, by condensation with aldehydes or ketones to form carbohydrazones, offering a convenient handle for modulating the compound's physicochemical and pharmacological properties.[4]
Synthetic Pathways to Xanthene Carbohyzides
The synthesis of xanthene carbohydrazides generally involves a multi-step process, starting from readily available precursors. A common strategy involves the preparation of a xanthene carboxylic acid derivative, which is then converted to the corresponding carbohydrazide.
General Synthetic Workflow
Caption: General synthetic route to xanthene carbohydrazides and their derivatives.
Experimental Protocol: Synthesis of 9H-Xanthene-9-carbohydrazide
This protocol is a representative example for the synthesis of the core xanthene carbohydrazide scaffold.
Step 1: Synthesis of Methyl 9H-xanthene-9-carboxylate
-
To a solution of 9H-xanthene-9-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude methyl ester, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the methyl 9H-xanthene-9-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product, this compound, is collected by filtration, washed with cold ethanol, and dried.[2]
Unraveling the Structure-Activity Relationship of Xanthene Carbohyzides
The biological activity of xanthene carbohydrazides can be fine-tuned by modifying three key structural features: the xanthene backbone, the carbohydrazide linker, and the terminal substituent (in the case of carbohydrazones).
The Xanthene Scaffold: The Anchor of Activity
The xanthene nucleus plays a crucial role in anchoring the molecule to its biological target. Substitutions on the aromatic rings of the xanthene core can significantly impact activity by altering the molecule's electronics, lipophilicity, and steric profile.
-
Electron-donating and withdrawing groups: The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) on the xanthene rings can modulate the electron density of the aromatic system, influencing its interaction with biological targets. For instance, in a series of xanthene carboxamide derivatives, the presence of a nitro group was found to be important for antimicrobial activity.[5]
-
Positional Isomerism: The position of substituents on the xanthene rings is critical. Different positional isomers can exhibit varied biological activities due to distinct spatial arrangements that affect binding to the target protein.
The Carbohydrazide/Carbohydrazone Linker: The Versatile Bridge
The carbohydrazide moiety is not merely a linker but an active participant in the molecule's biological effects. It can engage in hydrogen bonding interactions with receptor sites and its conformational flexibility can influence the overall shape of the molecule.
-
Hydrogen Bonding: The -CONHNH- group is a potent hydrogen bond donor and acceptor, which can be critical for target recognition and binding.
-
Carbohydrazone Formation: Conversion of the carbohydrazide to a carbohydrazone introduces an imine bond (-N=CH-) and a new substituent. This modification significantly alters the electronic and steric properties of the molecule. The nature of the aldehyde or ketone used for condensation offers a vast chemical space for SAR exploration. For example, the antimicrobial activity of N'-heteroarylidene-1-adamantylcarbohydrazides was found to be significantly influenced by the nature of the heteroaromatic aldehyde used.[4]
The Terminal Substituent (R'): The Modulator of Specificity
In the case of xanthene carbohydrazones, the substituent (R') derived from the aldehyde or ketone plays a pivotal role in determining the specificity and potency of the biological activity.
-
Aromatic vs. Aliphatic Substituents: The presence of an aromatic ring as the R' group can lead to π-π stacking interactions with aromatic amino acid residues in the target protein. Aliphatic substituents, on the other hand, can engage in hydrophobic interactions.
-
Heterocyclic Substituents: Incorporating heterocyclic rings as the R' group can introduce additional hydrogen bonding sites and alter the molecule's polarity, potentially enhancing its pharmacokinetic properties and biological activity. Studies on various carbohydrazide derivatives have shown that the presence of heterocyclic moieties can lead to potent antimicrobial and anticancer activities.[6][7]
Biological Activities of Xanthene Carbohyzides and Their Derivatives
While comprehensive SAR studies specifically on xanthene carbohydrazides are still emerging, preliminary research and studies on structurally related compounds have revealed their potential in several therapeutic areas.
Antioxidant Activity
A study on N′-(9H-Xanthen-9-yl)carbohydrazides demonstrated their potential as antioxidant agents.[8] The ability to scavenge free radicals is a valuable property in the context of various diseases associated with oxidative stress. The nature of the substituents on the carbohydrazide nitrogen was found to influence the antioxidant effect.
Enzyme Inhibition: A Promising Avenue
Enzyme inhibition is a key mechanism of action for many drugs. Xanthene-based compounds have been shown to inhibit various enzymes, and the introduction of a carbohydrazide or carbohydrazone moiety can enhance this activity.
Cholinesterase Inhibition:
A recent study on xanthene-linked thiosemicarbazones, which are structurally analogous to carbohydrazones, revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[9] Molecular docking studies highlighted the importance of the xanthene scaffold for AChE binding.[9] This suggests that xanthene carbohydrazones could also be promising cholinesterase inhibitors.
Table 1: Cholinesterase Inhibitory Activity of Xanthene-linked Thiosemicarbazones [9]
| Compound | R2 Substituent | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| 1 | Phenyl | 4.2 | 64 | 15.2 |
| 2 | 4-Fluorophenyl | 10 | 130 | 13.0 |
| 3 | 4-Chlorophenyl | 8.5 | 115 | 13.5 |
| 4 | 4-Bromophenyl | 6.8 | 98 | 14.4 |
| 5 | 4-Nitrophenyl | 62 | 315 | 5.1 |
| Physostigmine | (Standard) | 0.08 | 0.9 | 11.3 |
This table is adapted from the data on thiosemicarbazones to illustrate potential SAR trends for carbohydrazones.
The data suggests that electron-withdrawing groups at the para position of the phenyl ring (R2) influence the inhibitory activity against both AChE and BChE.
Antimicrobial Activity
The carbohydrazide moiety is a common feature in many antimicrobial agents. The combination of a xanthene nucleus with a carbohydrazide or carbohydrazone functionality is a promising strategy for the development of novel antibacterial and antifungal compounds. Studies on xanthene carboxamide and sulfonamide derivatives have demonstrated their antimicrobial potential.[5] The SAR of these compounds indicated that the nature and position of substituents on the xanthene and the amide/sulfonamide linker were crucial for activity.
Anticancer Activity
Hydrazide and hydrazone derivatives are well-known for their cytotoxic effects against various cancer cell lines.[7][10] While specific studies on the anticancer activity of xanthene carbohydrazides are limited, the known anticancer properties of both the xanthene scaffold and the hydrazone moiety suggest that their combination could lead to potent anticancer agents.
Future Directions and Conclusion
The exploration of xanthene carbohydrazides as a novel class of therapeutic agents is still in its early stages. This guide has synthesized the available information to provide a foundational understanding of their SAR. Key takeaways for future research include:
-
Systematic SAR Studies: There is a clear need for systematic studies that explore the impact of a wide range of substituents on the xanthene core, the carbohydrazide linker, and the terminal R' group in carbohydrazones.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.
-
Pharmacokinetic Profiling: In addition to in vitro activity, future studies should focus on the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.
References
- 1. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1604-08-6 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of N'-heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation, and molecular docking study of xanthene-linked thiosemicarbazones as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
experimental protocol for synthesizing 9H-xanthene-9-carbohydrazide derivatives
An Application Guide for the Synthesis of 9H-Xanthene-9-Carbohydrazide Derivatives
Introduction: The Versatility of the Xanthene Scaffold in Medicinal Chemistry
The 9H-xanthene core, a privileged tricyclic heterocyclic system, is a cornerstone in the field of medicinal chemistry and drug development.[1] Derivatives built upon this scaffold exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4] The strategic functionalization of the xanthene nucleus, particularly at the C-9 position, allows for the fine-tuning of its pharmacological profile.
This guide provides a detailed experimental protocol for the synthesis of this compound and its subsequent derivatization. The carbohydrazide moiety (–CONHNH₂) is a particularly valuable functional group; it serves as a versatile synthetic handle, enabling the creation of extensive libraries of novel compounds, such as hydrazones, through straightforward condensation reactions.[5] These derivatives are actively investigated as potential therapeutic agents, for instance, as modulators of the metabotropic glutamate receptor 1 (mGlu1) in neuropharmacology or as activators of AMP-activated protein kinase (AMPK) for treating metabolic disorders.[5][6]
This protocol is designed for researchers and scientists, offering a logical, step-by-step workflow from a common precursor to the final, functionalized derivatives, with an emphasis on the rationale behind each procedural choice.
Overall Synthetic Workflow
The synthesis is a multi-step process that begins with the formation of a key ester intermediate, followed by hydrazinolysis to create the core carbohydrazide scaffold, which is then used for final derivatization.
Caption: Overall workflow from carboxylic acid to hydrazone derivatives.
Part 1: Synthesis of the Key Intermediate: Ethyl 9H-xanthene-9-carboxylate
The foundational step in this protocol is the conversion of 9H-xanthene-9-carboxylic acid to its corresponding ethyl ester. This is most efficiently achieved via Fischer esterification, an acid-catalyzed equilibrium reaction.[7][8]
Causality and Experimental Rationale:
-
Reaction Principle: Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Use of Excess Reagent: The reaction is an equilibrium process. To drive the reaction towards the product (the ester), an excess of one reactant, typically the less expensive alcohol (ethanol), is used. This application of Le Chatelier's principle maximizes the yield.[7]
-
Catalyst: Concentrated sulfuric acid is a common catalyst; it not only protonates the carbonyl but also acts as a dehydrating agent, removing the water byproduct and further shifting the equilibrium to the right.[9]
Experimental Protocol: Fischer Esterification
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| 9H-Xanthene-9-carboxylic acid | 226.23 | 1.0 | Starting material |
| Anhydrous Ethanol | 46.07 | ~20-50 | Reactant and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic | ~2-3 drops per 10 mmol of carboxylic acid |
| Ethyl Acetate | 88.11 | - | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | For neutralization |
| Brine (Saturated NaCl solution) | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Drying agent |
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9H-xanthene-9-carboxylic acid (1.0 eq.) in an excess of anhydrous ethanol (20-50 eq.).[9]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.[10]
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain the reflux for 4-8 hours.[7]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as 4:1 Hexane:Ethyl Acetate.[8] The disappearance of the starting carboxylic acid spot indicates reaction completion.
-
Work-up - Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add a saturated solution of sodium bicarbonate dropwise until effervescence ceases to neutralize the sulfuric acid catalyst.[11]
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.[9]
-
Extraction: Dissolve the remaining residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[8] The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[9]
-
Purification: The crude ethyl 9H-xanthene-9-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure white to off-white solid.[8][9]
Part 2: Synthesis of the Core Scaffold: this compound
With the ester intermediate in hand, the next critical step is its conversion to the carbohydrazide. This is achieved through hydrazinolysis, a robust nucleophilic acyl substitution reaction.
Causality and Experimental Rationale:
-
Reaction Principle: Hydrazinolysis involves the reaction of an ester with hydrazine (N₂H₄), typically in its hydrated form. Hydrazine is a powerful alpha-effect nucleophile, meaning its nucleophilicity is enhanced due to the presence of adjacent lone pairs of electrons, making it highly reactive towards the electrophilic carbonyl carbon of the ester.[12]
-
Solvent and Temperature: The reaction is typically carried out in an alcoholic solvent, such as ethanol, which can dissolve both the ester and hydrazine hydrate. Heating under reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.
Experimental Protocol: Hydrazinolysis
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| Ethyl 9H-xanthene-9-carboxylate | 254.28 | 1.0 | Starting ester |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | ~5-10 | Nucleophile; used in large excess |
| Ethanol (95% or absolute) | 46.07 | - | Solvent |
| Distilled Water (cold) | 18.02 | - | For precipitation |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 9H-xanthene-9-carboxylate (1.0 eq.) in ethanol.
-
Reagent Addition: Add a significant excess of hydrazine hydrate (5-10 eq.) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress via TLC until the starting ester spot is no longer visible.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker of cold distilled water while stirring. A white solid precipitate of this compound should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven to yield the final this compound, which can be used in the next step without further purification if high purity is achieved. The expected melting point is around 247°C (with decomposition).[13]
Part 3: Synthesis of Functional Derivatives (Hydrazones)
The synthesized this compound is a key building block for creating a diverse library of derivatives. A common and straightforward derivatization is the condensation with various aldehydes to form N'-arylmethylidene-9H-xanthene-9-carbohydrazides, also known as hydrazones.[1]
Causality and Experimental Rationale:
-
Reaction Principle: This reaction is a classic condensation between the nucleophilic terminal nitrogen of the hydrazide and the electrophilic carbonyl carbon of an aldehyde. The reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone. A catalytic amount of acid (like acetic acid) can accelerate the dehydration step.
General Protocol: Hydrazone Synthesis
Caption: Step-by-step workflow for the synthesis of hydrazone derivatives.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0-1.1 eq.) in a suitable solvent like ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux for 2-4 hours.
-
Product Formation: In many cases, the hydrazone product will begin to precipitate out of the hot solution as the reaction proceeds.
-
Isolation: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove any unreacted starting materials, and dry it to obtain the purified hydrazone derivative.
Characterization of Synthesized Compounds
The identity and purity of all synthesized intermediates and final products must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For ethyl 9H-xanthene-9-carboxylate, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet) and aromatic protons.[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight of the synthesized compounds. For the ethyl ester, a protonated molecule [M+H]⁺ at an m/z of approximately 255.29 is expected.[11]
-
Infrared (IR) Spectroscopy: This technique is useful for confirming the presence of key functional groups, such as the C=O stretch of the ester or amide, and the N-H stretches of the hydrazide and hydrazone.
-
Melting Point Analysis: A sharp melting point range is a good indicator of the purity of the crystalline solid products.
Conclusion
This guide outlines a reliable and well-documented three-part synthetic protocol for producing a variety of this compound derivatives. By starting with the Fischer esterification of the corresponding carboxylic acid, followed by a robust hydrazinolysis to form the key carbohydrazide intermediate, researchers are well-equipped to generate a diverse library of novel compounds for screening in drug discovery programs. The inherent biological potential of the xanthene scaffold, combined with the synthetic versatility of the carbohydrazide handle, makes this class of molecules a highly attractive area for continued research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 1604-08-6 [benchchem.com]
- 6. ijrpc.com [ijrpc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 1604-08-6 CAS MSDS (9-XANTHENECARBOXYLIC HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for Utilizing 9H-Xanthene-9-Carbohydrazide in Cell-Based Assays
Introduction: The Versatility of the Xanthene-Hydrazide Moiety in Cellular Analysis
9H-xanthene-9-carbohydrazide is a versatile chemical entity that marries the favorable spectroscopic potential of the xanthene core with the specific reactivity of a carbohydrazide functional group. The rigid, tricyclic xanthene structure is a well-established fluorophore, forming the backbone of numerous widely used dyes.[1][2] Its derivatization at the 9-position with a carbohydrazide opens a gateway for its application in the targeted labeling of specific biomolecules within a cellular context.
The cornerstone of this reagent's utility in cell-based assays lies in the chemoselective reaction between the hydrazide group and carbonyl moieties (aldehydes and ketones).[3] Such functional groups are not abundantly present in most native biomolecules, which provides a low-background environment for targeted labeling. Crucially, aldehydes can be selectively introduced into specific classes of biomolecules through controlled chemical or enzymatic means. A prime example, and the focus of this guide, is the mild oxidation of cis-diols in carbohydrate residues on glycoproteins to generate aldehydes, which can then be covalently tagged with this compound.[4]
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound for the fluorescent labeling and subsequent analysis of cell surface glycoproteins. We will detail protocols for fluorescence microscopy and flow cytometry, underpinned by a rationale for each step, to ensure robust and reproducible results.
Core Principle: Labeling of Cell Surface Glycoproteins
The primary application of this compound in cell-based assays is the fluorescent labeling of glycoproteins. The workflow hinges on a two-step process:
-
Oxidation: Mild periodate treatment of live cells selectively oxidizes the cis-diol groups present in sialic acid residues on the glycan chains of cell surface glycoproteins, generating aldehyde functionalities.
-
Conjugation: The hydrazide moiety of this compound then reacts with these newly formed aldehydes to create a stable hydrazone bond, effectively tethering the fluorescent xanthene dye to the glycoprotein.
This targeted labeling strategy allows for the visualization and quantification of the cell surface glycoproteome, which can be invaluable for studying cellular processes such as cell adhesion, signaling, and immune responses.
Preliminary Considerations: Cytotoxicity and Spectral Properties
1. Assessment of Cytotoxicity:
Before embarking on functional assays, it is imperative to determine the potential cytotoxic effects of this compound on the specific cell line of interest. Xanthene derivatives have been reported to exhibit varying levels of cytotoxicity.[3][5] A dose-response experiment should be performed to identify a non-toxic working concentration.
Protocol 1: Determining Cytotoxicity using a Resazurin-Based Assay
This protocol provides a general framework for assessing cell viability.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Cell line of interest
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells per well). Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Also include wells with medium only (no cells, for background) and cells with vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned labeling experiments (e.g., 24 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubation with Resazurin: Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce resazurin to the highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis: Subtract the background fluorescence (medium only wells). Express the viability of treated cells as a percentage of the vehicle control.
Data Presentation:
| This compound (µM) | Mean Fluorescence Intensity (a.u.) | % Viability (Relative to Vehicle) |
| 0 (Vehicle Control) | 45,876 | 100% |
| 1 | 45,123 | 98.4% |
| 5 | 44,567 | 97.1% |
| 10 | 43,987 | 95.9% |
| 25 | 42,112 | 91.8% |
| 50 | 38,765 | 84.5% |
| 100 | 25,432 | 55.4% |
2. Spectral Properties:
While the specific excitation and emission maxima of this compound are not widely published, data from the closely related 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid shows an absorption maximum around 490 nm and an emission maximum in the range of 515-540 nm.[3][6] It is strongly recommended that users experimentally determine the optimal excitation and emission wavelengths for this compound in the buffer system of their choice before proceeding with imaging experiments.
Application 1: Fluorescence Microscopy of Cell Surface Glycoproteins
This application allows for the visualization of the distribution of glycoproteins on the cell surface.
Workflow for Fluorescence Microscopy Labeling
Caption: Workflow for labeling cell surface glycoproteins for fluorescence microscopy.
Protocol 2: Staining Cell Surface Glycoproteins for Fluorescence Microscopy
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound (prepare a stock solution in DMSO)
-
Sodium meta-periodate (NaIO₄)
-
PBS, pH 7.4
-
Complete cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixation, optional)
-
Mounting medium with DAPI (optional, for nuclear counterstain)
Procedure:
-
Cell Preparation: Culture cells of interest on glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove serum components.
-
Oxidation: Prepare a fresh solution of 1 mM NaIO₄ in ice-cold PBS. Incubate the cells with this solution for 15 minutes at 4°C in the dark. This step is critical for generating aldehydes on sialic acid residues. The reaction is kept on ice and in the dark to minimize off-target effects and degradation of the periodate.
-
Quenching and Washing: Gently wash the cells three times with ice-cold PBS to remove any unreacted periodate.
-
Labeling: Dilute the this compound stock solution to the predetermined non-toxic working concentration (from Protocol 1) in PBS. Incubate the cells with this solution for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove unbound probe.
-
Fixation (Optional): If fixation is desired for long-term storage or co-staining, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto glass slides using an appropriate mounting medium (with DAPI if nuclear counterstaining is desired). Image using a fluorescence microscope with filter sets appropriate for the determined excitation and emission spectra of the xanthene dye (a standard FITC/GFP filter set may be a good starting point).
Controls:
-
No Periodate Control: Perform the entire protocol but replace the NaIO₄ solution with PBS. This will demonstrate the specificity of the labeling for periodate-generated aldehydes.
-
Unlabeled Control: Cells that have not been treated with this compound to assess autofluorescence.
Application 2: Flow Cytometry Analysis of Cell Surface Glycoproteins
This application allows for the quantification of the overall level of cell surface glycosylation across a cell population.
Workflow for Flow Cytometry Labeling
Caption: Workflow for labeling cell surface glycoproteins for flow cytometry.
Protocol 3: Staining Cell Surface Glycoproteins for Flow Cytometry
Materials:
-
Cells in suspension (e.g., from a non-adherent culture or harvested adherent cells)
-
This compound (prepare a stock solution in DMSO)
-
Sodium meta-periodate (NaIO₄)
-
PBS, pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide or other viability dye (optional)
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Adjust the cell concentration to 1-5 x 10⁶ cells/mL in ice-cold PBS.
-
Oxidation: Add an equal volume of a freshly prepared 2 mM NaIO₄ solution in ice-cold PBS to the cell suspension (final concentration 1 mM). Incubate for 15 minutes at 4°C in the dark with gentle rocking.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes at 4°C) and discard the supernatant. Resuspend the cell pellet in ice-cold PBS and repeat the wash twice more.
-
Labeling: Resuspend the cell pellet in the working concentration of this compound in PBS. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Analysis: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer. If desired, add a viability dye just before analysis. Analyze the samples on a flow cytometer using an appropriate laser and emission filter for the xanthene dye.
References
- 1. Xanthene-9-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Application Notes and Protocols for Antimicrobial Screening of Novel Xanthene Compounds
Introduction: The Rationale for a Tailored Xanthene Screening Strategy
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health.[1] In the quest for new therapeutic agents, heterocyclic compounds have emerged as a promising avenue of research, with the xanthene scaffold being of particular interest due to its diverse biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4] The unique tricyclic structure of xanthenes offers a versatile backbone for chemical modification, allowing for the generation of extensive compound libraries with the potential for potent and selective antimicrobial action.[1][2][5]
However, the journey from a novel synthetic xanthene derivative to a viable drug candidate is contingent upon a rigorous and well-designed screening cascade. A generic, one-size-fits-all approach to antimicrobial testing is often insufficient to fully elucidate the potential of these compounds. Factors such as compound solubility, potential for non-specific interactions, and diverse mechanisms of action necessitate a tailored screening strategy.
This document provides a comprehensive guide to the antimicrobial screening of novel xanthene compounds. It is designed to equip researchers with the foundational knowledge and detailed protocols required to move beyond simple preliminary screens. The methodologies outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while also incorporating advanced assays to probe for specific and relevant bioactivities such as biofilm disruption and to assess preliminary safety profiles.[2][6][7] The overarching goal is to provide a logical, efficient, and robust workflow for the identification and characterization of promising new xanthene-based antimicrobial agents.
Part 1: The Initial Screening Cascade - Identifying Antimicrobial Potential
The initial phase of screening is designed to rapidly identify xanthene compounds with demonstrable antimicrobial activity. This stage employs cost-effective and high-throughput methods to triage large numbers of compounds, prioritizing those with the most significant inhibitory effects for further, more detailed investigation.[8]
Agar-Based Diffusion Methods: A First Look at Activity
Agar diffusion assays provide a qualitative or semi-quantitative assessment of antimicrobial activity and are excellent first-line screening tools.[8][9] The principle relies on the diffusion of the test compound through an agar medium inoculated with a target microorganism, resulting in a zone of growth inhibition where the compound concentration exceeds the organism's minimum inhibitory concentration (MIC).[8][9]
The agar well diffusion method is particularly well-suited for the initial screening of novel synthetic compounds that may be prepared in solvents like DMSO.[9][10][11]
Causality Behind Experimental Choices:
-
Why Wells Instead of Disks? Wells cut into the agar can accommodate a larger volume of the test compound solution (typically 50-100 µL), which is advantageous when working with newly synthesized compounds that may initially be available in small quantities and dissolved in a solvent.[9] This also allows for a more direct application of the compound solution to the agar.
-
Choice of Agar: Mueller-Hinton Agar (MHA) is the recommended medium for non-fastidious bacteria as its composition is standardized, and it has good batch-to-batch reproducibility.[10] For fungi, media such as Sabouraud Dextrose Agar or Potato Dextrose Agar are commonly used.
-
Inoculum Standardization: The density of the microbial inoculum is a critical parameter. A 0.5 McFarland turbidity standard (approximating 1.5 x 10⁸ CFU/mL) is universally used to ensure reproducibility and comparability of results between experiments and laboratories.[10][12]
Experimental Protocol: Agar Well Diffusion
-
Prepare Inoculum: From a fresh overnight culture, select 3-5 isolated colonies of the test microorganism. Inoculate the colonies into a suitable broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast).
-
Incubate: Incubate the broth culture at the appropriate temperature (e.g., 35-37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard.[12]
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[8]
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[9]
-
Add Test Compound: Prepare stock solutions of the novel xanthene compounds in a suitable solvent (e.g., DMSO). Make serial dilutions if necessary. Carefully pipette a fixed volume (e.g., 50 µL) of each compound solution into a corresponding well.[10]
-
Controls:
-
Positive Control: A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) at a standard concentration.
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).
-
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).[13]
-
Data Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Broth Microdilution: Quantifying Antimicrobial Potency (MIC Determination)
Following the identification of active compounds from diffusion assays, the next critical step is to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose, providing a quantitative measure of a compound's potency.[14] This method is readily adaptable to a 96-well microtiter plate format, allowing for efficient testing of multiple compounds and concentrations simultaneously.[2][12]
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method provides a quantitative endpoint (the MIC value), which is essential for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.[14]
-
Standardization: Adherence to CLSI or EUCAST guidelines for broth microdilution is crucial for ensuring the validity and reproducibility of the results.[2][6][7] This includes using the recommended media (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB), standardized inoculum densities, and defined incubation conditions.[14][15]
Experimental Protocol: Broth Microdilution (CLSI Guideline Adaptation)
-
Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the xanthene compounds. The final volume in each well should be 50 µL. The concentration range should be chosen based on preliminary data, but a common starting range is 256 µg/mL down to 0.5 µg/mL.
-
Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate Test Plate: Add 50 µL of the standardized and diluted inoculum to each well of the compound plate, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing only inoculated broth.
-
Sterility Control: Wells containing only uninoculated broth.
-
Positive Control: A known antibiotic with a well-established MIC for the test organism.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Data Interpretation: The MIC is the lowest concentration of the xanthene compound that completely inhibits visible growth of the microorganism.[14] This can be determined visually or with a plate reader.
Data Presentation: Summary of Initial Screening Data
| Compound ID | Solvent | Agar Well Diffusion Zone (mm) vs. S. aureus | Agar Well Diffusion Zone (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| XAN-001 | DMSO | 18 | 10 | 8 | 64 |
| XAN-002 | DMSO | 12 | <6 | 64 | >128 |
| XAN-003 | DMSO | 22 | 15 | 2 | 16 |
| Ciprofloxacin | - | 30 | 25 | 0.5 | 0.25 |
Part 2: Advanced Characterization - Delving Deeper into Antimicrobial Action
Compounds that demonstrate promising MIC values should be advanced to a secondary screening phase to characterize their mode of action and assess their potential for more complex activities, such as disrupting biofilms.
Time-Kill Kinetics Assay: Bactericidal vs. Bacteriostatic Action
The MIC value alone does not differentiate between compounds that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic). A time-kill kinetics assay provides this crucial information by measuring the rate of bacterial killing over time.[16][17][18]
Causality Behind Experimental Choices:
-
Why This Assay? For certain infections, particularly in immunocompromised patients, a bactericidal agent is often preferred. This assay provides the data to make this distinction.[16][17]
-
Concentration Selection: Testing at multiples of the MIC (e.g., 1x, 2x, and 4x MIC) is important to understand the concentration-dependent effects of the compound.[19][20]
-
Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, illustrating the dynamics of the antimicrobial effect.[16][19]
Experimental Protocol: Time-Kill Kinetics
-
Prepare Cultures: Grow an overnight culture of the test organism. Dilute this culture in fresh broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Add Compound: Add the xanthene compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x its predetermined MIC. Include a growth control tube with no compound.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[20]
-
Quantify Viable Cells: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto agar plates.
-
Incubate and Count: Incubate the plates for 18-24 hours and count the number of colonies (CFU) to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17] A bacteriostatic effect is typically a <3-log10 reduction.
Visualization: Time-Kill Assay Workflow
References
- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthene Derivatives Targeting Bacterial Efflux Pumps, Quorum-Sensing, and Biofilm Formation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chalcogen.ro [chalcogen.ro]
- 11. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. hereditybio.in [hereditybio.in]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. emerypharma.com [emerypharma.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. actascientific.com [actascientific.com]
step-by-step guide to mGlu1 receptor modulation assay with xanthene derivatives
An Application Guide to the Functional Characterization of mGlu1 Receptor Allosteric Modulators with Xanthene Derivatives
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust functional assays for the characterization of metabotropic glutamate receptor 1 (mGlu1) allosteric modulators. We focus on xanthene derivatives, a well-established class of mGlu1 positive allosteric modulators (PAMs)[1]. The primary methodology detailed is a fluorescence-based intracellular calcium mobilization assay, a high-throughput and reliable method for assessing Gq-coupled GPCR activity. To ensure scientific rigor and validate primary findings, we also present an orthogonal electrophysiological approach using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes. This document explains the causal science behind experimental choices, provides detailed step-by-step protocols, and offers guidance on data analysis and interpretation.
Scientific Foundation: mGlu1 Receptor Signaling and Allosteric Modulation
The metabotropic glutamate receptor 1 (mGlu1) is a Class C G-protein coupled receptor (GPCR) that plays a critical modulatory role in excitatory synaptic transmission throughout the central nervous system[2][3]. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a prime therapeutic target[2][3].
The Canonical Gq Signaling Pathway
Unlike ionotropic receptors that form ion channels, mGlu1 receptors transduce signals via heterotrimeric G-proteins. mGlu1 is predominantly coupled to the Gαq/11 subfamily of G-proteins[4][5]. The activation cascade proceeds as follows:
-
Agonist Binding: The endogenous agonist, glutamate, binds to the large extracellular "Venus flytrap" domain of the receptor[3][6].
-
Conformational Change & G-Protein Activation: This binding event induces a conformational change that activates the associated Gq protein, causing it to exchange GDP for GTP.
-
PLCβ Activation: The activated Gαq subunit stimulates the effector enzyme Phospholipase Cβ (PLCβ)[4][5].
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[7].
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol[4][7]. This rapid increase in intracellular calcium ([Ca²⁺]i) is the signal measured in the primary assay described herein.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric modulators for mGlu receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Determining AMPK Activation by 9H-Xanthene-9-Carboxamides in Cellular and Biochemical Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed technical guide for assessing the activity of novel 9H-xanthene-9-carboxamide derivatives as activators of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, such as type 2 diabetes, and certain cancers.[1][2][3][4] This guide presents two robust, orthogonal methods to characterize compound efficacy: a cell-based Western blot assay to measure the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in intact cells, and a direct, in vitro kinase activity assay to quantify enzymatic function. The protocols are designed to be self-validating, incorporating essential controls and field-proven insights to ensure data integrity and reproducibility.
Scientific Foundation: The AMPK Signaling Pathway
AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[5] It functions as a cellular energy sensor, activated by conditions that increase the AMP:ATP ratio, such as nutrient deprivation or hypoxia.[3][6] Activation is primarily achieved through phosphorylation of Threonine 172 (Thr172) on the α subunit by upstream kinases, most notably LKB1 and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[2][7] Once active, AMPK phosphorylates a host of downstream targets to switch on catabolic, ATP-producing pathways (e.g., fatty acid oxidation) and switch off anabolic, ATP-consuming pathways (e.g., protein and lipid synthesis).[8]
Certain small molecules, including specific 9H-xanthene-9-carboxamide derivatives, have been identified as potent AMPK activators.[9][10][11][12] These compounds can function by directly binding to the AMPK complex, inducing conformational changes that promote phosphorylation and activation, sometimes in an LKB1-dependent manner.[9][12][13][14] The protocols herein are designed to rigorously test this activity.
Caption: AMPK signaling pathway activated by 9H-xanthene-9-carboxamides.
Protocol 1: Cell-Based AMPK Activation Assay by Western Blot
This assay indirectly quantifies AMPK activation by measuring the phosphorylation of AMPKα at Thr172 and its key downstream substrate, ACC, at Ser79 in a cellular context.
2.1. Causality and Experimental Design The phosphorylation of AMPK at Thr172 is the canonical marker of its activation.[15] However, showing an increase in p-AMPK is not sufficient. A robust validation requires demonstrating that the activated kinase is functional. We achieve this by also probing for the phosphorylation of Acetyl-CoA Carboxylase (ACC), a well-established direct downstream target of AMPK.[13][16] Phosphorylation by AMPK inhibits ACC activity, a key step in switching from fatty acid synthesis to oxidation. Therefore, an increase in both p-AMPK (Thr172) and p-ACC (Ser79) provides strong evidence of pathway activation.
2.2. Materials and Reagents
-
Cell Line: L6 myotubes, C2C12 myotubes, or HEK293T cells.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Test Compounds: 9H-xanthene-9-carboxamide derivatives dissolved in DMSO to a 10 mM stock.
-
Positive Control: AICAR (500 µM - 2 mM) or A-769662 (50-100 µM).
-
Vehicle Control: DMSO (final concentration ≤ 0.1%).
-
Buffers:
-
PBS: Phosphate-Buffered Saline, ice-cold.
-
Phospho-Protein Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 0.1% SDS. Crucially, immediately before use, add protease and phosphatase inhibitor cocktails (e.g., Sigma-Aldrich P8340 and P5726).[15] The preservation of the phospho-state is paramount.
-
TBST: Tris-Buffered Saline with 0.1% Tween-20.
-
-
Antibodies:
-
Primary: Rabbit anti-p-AMPKα (Thr172), Rabbit anti-AMPKα (total), Rabbit anti-p-ACC (Ser79), Rabbit anti-ACC (total), Mouse/Rabbit anti-β-Actin (loading control).
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Other: BCA Protein Assay Kit, 4-12% Bis-Tris Gels, PVDF membrane, ECL substrate.
2.3. Step-by-Step Methodology
-
Cell Culture & Seeding: Plate cells in 6-well plates and grow to 80-90% confluency. For myotubes, differentiate myoblasts as per standard protocols.
-
Serum Starvation (Optional but Recommended): To reduce basal kinase activity, replace the medium with serum-free DMEM for 2-4 hours before treatment.
-
Compound Treatment: Prepare serial dilutions of the 9H-xanthene-9-carboxamides and controls in culture medium. Aspirate the old medium and add the treatment media to the cells. Incubate for the desired time (typically 30-60 minutes).
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold, freshly supplemented lysis buffer to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new tube.[15]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Note: For phospho-proteins, BSA is often superior to non-fat milk as milk contains phosphoproteins (casein) that can increase background.[17][18]
-
Incubate the membrane with primary antibody (e.g., anti-p-AMPK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000-1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize the data, the membrane must be stripped and re-probed for total AMPK/ACC and a loading control like β-Actin. Use a mild stripping buffer to preserve protein integrity.
Caption: Experimental workflow for the cell-based Western blot assay.
Protocol 2: In Vitro (Cell-Free) AMPK Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of test compounds, providing a quantitative measure of activation (EC50). We describe a non-radioactive, luminescence-based assay such as the ADP-Glo™ Kinase Assay.[19][20]
3.1. Causality and Experimental Design The principle of the ADP-Glo™ assay is to quantify the amount of ADP produced during the kinase reaction. The kinase reaction is performed, then a reagent is added to deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to kinase activity. This method is highly sensitive and avoids the use of radioisotopes.[21][22]
3.2. Materials and Reagents
-
Enzyme: Purified, active human recombinant AMPK (e.g., α1β1γ1 or α2β1γ1 heterotrimer).
-
Substrate: Synthetic peptide substrate, such as SAMS peptide (HMRSAMSGLHLVKRR).[23][24]
-
Detection System: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Test Compounds: 9H-xanthene-9-carboxamide derivatives in DMSO.
-
Positive Control: AMP (known allosteric activator) or a direct synthetic activator like A-769662.
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.
-
Other: White, opaque 96- or 384-well assay plates, multichannel pipettes, plate-reading luminometer.
3.3. Step-by-Step Methodology
-
Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of the 9H-xanthene-9-carboxamide compounds in kinase buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is a good starting point.
-
Set up Kinase Reaction: In a 96-well plate, add the following in order (example volumes for a 25 µL reaction):
-
12.5 µL of 2x Kinase Assay Buffer.
-
2.5 µL of test compound dilution (or vehicle/positive control).
-
5 µL of a mix of AMPK enzyme and SAMS peptide substrate (prepare a master mix to achieve desired final concentrations, e.g., 5-10 nM AMPK and 50-100 µM SAMS).
-
-
Initiate Reaction: Add 5 µL of ATP solution (to a final concentration of 10-50 µM). Mix briefly on a plate shaker.
-
Incubate: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Terminate Reaction and Detect Signal (Following ADP-Glo™ Protocol):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read luminescence on a plate reader.[23]
-
Caption: Workflow for the in vitro (cell-free) AMPK kinase assay.
Data Analysis and Interpretation
4.1. Western Blot Quantification
-
Use software like ImageJ or Image Lab™ to perform densitometry on the bands.
-
For each sample, calculate the ratio of the p-AMPK signal to the total AMPK signal.
-
Normalize this ratio to the loading control (β-Actin) to correct for any loading errors.
-
Finally, express the activation as a fold-change relative to the vehicle (DMSO) control. A successful activator should show a dose-dependent increase in the p-AMPK/Total AMPK ratio.
4.2. In Vitro Kinase Assay Analysis
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Plot the luminescence signal against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism.
-
From this curve, determine the EC50 (the concentration of compound that produces 50% of the maximal response) and the maximum activation (Emax).
4.3. Example Data Summary
| Compound | Assay Type | Target Cell/Enzyme | EC50 (µM) | Max Activation (Fold over Vehicle) |
| Xanthene-Cpd 1 | Western Blot | C2C12 Myotubes | ~1.5 | 4.2 |
| Xanthene-Cpd 1 | Kinase Assay | AMPK α1β1γ1 | 0.85 | 5.1 |
| Xanthene-Cpd 2 | Western Blot | C2C12 Myotubes | > 50 | 1.1 |
| Xanthene-Cpd 2 | Kinase Assay | AMPK α1β1γ1 | > 100 | 1.0 |
| A-769662 (Control) | Western Blot | C2C12 Myotubes | 0.5 | 6.5 |
| A-769662 (Control) | Kinase Assay | AMPK α1β1γ1 | 0.3 | 7.2 |
References
- 1. AMPK: an enzyme that may be effective in cancer and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK, the metabolic syndrome and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK as a metabolic tumor suppressor: control of metabolism and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Xanthene derivatives increase glucose utilization through activation of LKB1-dependent AMP-activated protein kinase. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. Xanthene derivatives increase glucose utilization through activation of LKB1-dependent AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. boa.unimib.it [boa.unimib.it]
- 14. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. promega.com [promega.com]
- 21. mdpi.com [mdpi.com]
- 22. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 9H-Xanthene-9-Carbohydrazide in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the xanthene core stands out as a "privileged scaffold"—a molecular framework that consistently imparts desirable biological activity to a diverse range of compounds.[1] At the heart of many synthetic endeavors utilizing this scaffold lies 9H-xanthene-9-carbohydrazide , a versatile and highly reactive intermediate. Its unique structural features, combining the rigid tricyclic xanthene backbone with the nucleophilic and adaptable carbohydrazide moiety, make it an invaluable building block for the construction of a plethora of novel heterocyclic systems.[2]
This comprehensive guide, designed for researchers, scientists, and professionals in drug development, delves into the practical applications of this compound. We will explore its synthesis and its pivotal role in the generation of biologically significant molecules, moving beyond mere procedural descriptions to provide insights into the underlying chemical principles and strategic considerations that drive its use in contemporary organic synthesis.
Core Synthesis: Preparation of this compound
The journey into the synthetic utility of this compound begins with its own preparation. The most common and efficient route involves the hydrazinolysis of a corresponding ester, typically ethyl 9H-xanthene-9-carboxylate. This straightforward nucleophilic acyl substitution reaction provides the target carbohydrazide in high yield and purity.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 9H-xanthene-9-carboxylate
-
Hydrazine hydrate (80% or 99-100%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 9H-xanthene-9-carboxylate (1 equivalent) in absolute ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Upon cooling, a white solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum to obtain a white crystalline solid.
Causality and Experimental Choices:
-
The use of excess hydrazine hydrate drives the equilibrium of the reaction towards the formation of the carbohydrazide, ensuring a high conversion of the starting ester.
-
Ethanol is an ideal solvent as it readily dissolves the starting ester and is compatible with the refluxing temperature required for the reaction.
-
The precipitation of the product upon cooling facilitates its isolation and purification by simple filtration.
Applications in Heterocyclic Synthesis: A Gateway to Bioactive Molecules
The true synthetic power of this compound is realized in its ability to serve as a precursor to a wide array of heterocyclic compounds. The carbohydrazide functionality provides two nucleophilic nitrogen atoms and a carbonyl group, which can participate in various cyclization and condensation reactions.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a class of five-membered heterocycles that are integral components of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. This compound can be readily converted into 1,2,4-triazole derivatives through several synthetic routes.
This protocol describes the synthesis of a key triazole intermediate which can be further functionalized.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate
-
Ethanol
-
Water
Procedure:
-
Formation of the Potassium Dithiocarbazate Salt: In a flask, dissolve this compound (1 equivalent) in a solution of potassium hydroxide (1.1 equivalents) in ethanol. Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with vigorous stirring. Continue stirring at room temperature for 12-16 hours. The resulting potassium dithiocarbazate salt can be isolated by filtration or used directly in the next step.
-
Cyclization with Hydrazine Hydrate: To the suspension of the potassium salt, add hydrazine hydrate (2 equivalents). Heat the mixture to reflux for 6-8 hours, during which the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood).
-
Work-up and Purification: After cooling, dilute the reaction mixture with cold water and acidify with a dilute acid (e.g., HCl) to a pH of 5-6. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-amino-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol.
Mechanistic Insight:
The reaction proceeds through the initial formation of a dithiocarbazate intermediate, which then undergoes cyclization with hydrazine hydrate. The intramolecular cyclization is followed by the elimination of a molecule of water and hydrogen sulfide to yield the stable 1,2,4-triazole ring.
Visualization of Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways.
Caption: Synthetic pathways from ethyl 9H-xanthene-9-carboxylate.
Biological Significance and Drug Development Applications
The derivatives of this compound have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The incorporation of the xanthene moiety often leads to compounds with potent biological profiles.
-
Antimicrobial and Anticancer Activity: Numerous studies have demonstrated that sulfonamide and carboxamide derivatives of xanthene exhibit significant antimicrobial and anticancer properties.[3][4] The planar xanthene ring system is capable of intercalating with DNA, which is a proposed mechanism for its cytotoxic effects on cancer cells.[5]
-
Neuroprotective Agents: Derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent and orally available positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[6][7] These compounds have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
The following table summarizes the biological activities of some xanthene derivatives, highlighting the importance of the xanthene scaffold in medicinal chemistry.
| Compound Class | Biological Activity | Therapeutic Potential |
| Xanthene Sulfonamides | Antimicrobial, Anticancer | Infectious Diseases, Oncology |
| Xanthene Carboxamides | Antimicrobial, Anticancer | Infectious Diseases, Oncology |
| 9H-Xanthene-9-carboxylic acid amides | mGlu1 Receptor PAMs | Neurological Disorders |
| N'-(9H-Xanthen-9-yl)carbohydrazides | Antioxidant | Diseases related to oxidative stress |
Conclusion: A Versatile Tool for Future Discoveries
This compound has firmly established itself as a cornerstone in the synthesis of novel heterocyclic compounds. Its straightforward preparation and the reactivity of the carbohydrazide group provide a reliable and versatile platform for the construction of complex molecular architectures. The diverse biological activities exhibited by its derivatives underscore its importance in the ongoing quest for new therapeutic agents. For researchers and scientists in organic synthesis and drug development, a thorough understanding of the chemistry and applications of this compound is not just beneficial, but essential for driving innovation and discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. medicopublication.com [medicopublication.com]
- 3. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Journal Article - مجلة الجامعة الإسلامية [jesc.iu.edu.sa]
A Practical Guide to the Synthesis of Xanthene-Based Therapeutic Agents
Introduction: The Xanthene Scaffold in Modern Drug Discovery
The xanthene core, a privileged oxygen-containing tricyclic heterocycle, represents a foundational scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a versatile building block for a vast array of compounds with significant therapeutic potential. Derivatives of xanthene are not only prevalent in dyes and fluorescent probes but are also at the forefront of drug discovery, exhibiting a broad spectrum of pharmacological activities.[4][5][6][7] These activities include potent anticancer, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and antidiabetic properties.[1][4][8][9] Furthermore, specific xanthene derivatives are being developed as advanced photosensitizers for photodynamic therapy (PDT).[10][11]
The therapeutic efficacy of a xanthene derivative is profoundly influenced by the nature and position of substituents on its tricyclic framework, particularly at the C9 position.[1][3] This has driven extensive research into developing efficient, scalable, and increasingly sustainable synthetic methodologies to generate molecular diversity for structure-activity relationship (SAR) studies.[8][12] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the most practical and field-proven synthetic strategies for accessing these valuable therapeutic agents, focusing on the causality behind experimental choices and providing robust, validated protocols.
Core Synthetic Strategy I: One-Pot Multicomponent Condensation
The most dominant and versatile strategy for constructing the xanthene core is the one-pot multicomponent reaction (MCR).[6][7] This approach is highly valued in pharmaceutical chemistry for its efficiency, atom economy, and operational simplicity, as it combines three or more reactants in a single step to form complex products, minimizing purification steps and resource consumption.[6][13]
Scientific Principle and Mechanism
The reaction typically involves the acid- or base-catalyzed condensation of an aldehyde, an activated methylene compound (like dimedone or 1,3-cyclohexanedione), and a phenolic compound (such as 2-naphthol or resorcinol).[5][6][14][15] The generally accepted mechanism proceeds through a cascade of classic organic reactions:
-
Knoevenagel Condensation: The reaction initiates with the condensation between the aldehyde and the activated methylene compound (e.g., dimedone) to form a reactive α,β-unsaturated carbonyl intermediate (a Knoevenagel adduct).[6]
-
Michael Addition: The phenolic compound (e.g., 2-naphthol) then acts as a nucleophile, undergoing a conjugate Michael addition to the Knoevenagel adduct.
-
Cyclodehydration: The final step is an intramolecular cyclization followed by dehydration, which forges the central pyran ring and yields the final xanthene derivative.[6][16]
The choice of catalyst is critical for driving the reaction efficiently. While traditional methods used strong mineral acids, contemporary approaches favor milder and more environmentally benign catalysts.
Key Reactants & Catalysis
-
Aldehydes: A wide variety of aromatic aldehydes, bearing both electron-donating and electron-withdrawing groups, as well as aliphatic aldehydes, can be successfully employed, allowing for extensive diversification at the C9 position.[6][7][16]
-
Activated Methylene Source: 5,5-Dimethyl-1,3-cyclohexanedione (dimedone) and 1,3-cyclohexanedione are the most common reactants.[5][17]
-
Phenolic Component: 2-Naphthol is widely used to generate benzo[a]xanthene derivatives.[6][14][18] Other phenols, like resorcinol or substituted xylenols, can be used to generate different classes of xanthenes.[16]
-
Catalysis: A vast range of catalysts has been explored to optimize this reaction, reflecting a significant trend towards green chemistry.[5] These include simple Brønsted acids like p-toluenesulfonic acid (pTSA)[16], reusable heterogeneous catalysts such as silica-supported acids[19], ionic liquids[14], and various nanoparticles, which often allow for solvent-free conditions and easy catalyst recovery.[20][21] Ultrasound and microwave irradiation have also been used to accelerate the reaction, often leading to higher yields in shorter times.[2][17]
Data Presentation: Comparison of Catalytic Systems for Xanthene Synthesis
| Catalyst System | Aldehyde Reactant | Conditions | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (pTSA) | Aromatic Aldehydes | Solvent-free, 100 °C | 30-60 min | 85-95 | [16] |
| [(Et₃N)₂SO][HSO₄]₂ (Ionic Liquid) | Aromatic Aldehydes | Solvent-free, 120 °C | 15-45 min | 90-98 | [14] |
| DABCO/Amberlyst-15 | Aromatic & Aliphatic Aldehydes | Solvent-free, 120 °C | 10-120 min | 78-98 | [6][7] |
| Lanthanum(III) nitrate hexahydrate | Aromatic Aldehydes | Solvent-free, 80 °C | 10-30 min | 92-96 | [22] |
| Blackberry dye-sensitized TiO₂ | Aromatic Aldehydes | Visible light, 100 mW/cm², rt | 30 min | up to 98 | [23] |
| 2-Aminophenol (Organocatalyst) | Aromatic & Aliphatic Aldehydes | Solvent-free, 100 °C | 10-30 min | 85-96 | [24] |
This table illustrates the evolution towards milder, faster, and more efficient catalytic systems.
Experimental Protocol: Synthesis of 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one
This protocol provides a representative, robust, and easily adaptable method for synthesizing a common class of bioactive xanthenes using a heterogeneous catalyst.[6][7]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Dimedone (1.0 mmol)
-
2-Naphthol (1.0 mmol)
-
DABCO/Amberlyst-15 catalyst (e.g., 20 mol%)
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), 2-naphthol (1.0 mmol), and the DABCO/Amberlyst-15 catalyst.
-
Reaction Conditions: Place the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously under solvent-free (neat) conditions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 15-60 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add 15 mL of hot ethanol to the solidified mass and stir until the product dissolves.
-
Purification: Filter the hot solution to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions. Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to afford the pure 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivative.
Self-Validation: The protocol's trustworthiness is established by the high yield, short reaction time, and the recyclability of the catalyst. The purity of the final product can be readily confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).
Visualization: Multicomponent Synthesis Workflow
References
- 1. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. informativejournals.com [informativejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives [mdpi.com]
- 7. um.edu.mt [um.edu.mt]
- 8. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
- 10. Synthesis and Photodynamic Activity of Peri-xanthenoxanthene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. meddocsonline.org [meddocsonline.org]
- 15. researchgate.net [researchgate.net]
- 16. pTSA-catalyzed condensation of xylenols and aldehydes under solvent-free conditions: One-pot synthesis of 9H-xanthene or bisphenol derivatives [comptes-rendus.academie-sciences.fr]
- 17. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. cjm.ichem.md [cjm.ichem.md]
- 23. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 24. tandfonline.com [tandfonline.com]
Application Notes & Protocols: A Multi-Tiered Strategy for Evaluating the Neuroprotective Efficacy of Xanthene Derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The rising prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a formidable challenge to global health. These disorders are characterized by the progressive loss of neuronal structure and function, leading to debilitating cognitive and motor impairments.[1] A key pathological driver across many of these diseases is a combination of oxidative stress, neuroinflammation, and apoptosis.[2] Xanthene derivatives, a class of heterocyclic compounds, have emerged as promising therapeutic candidates due to their diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[3][4][5] Their core structure serves as a versatile scaffold for developing novel compounds that may mitigate the complex cascade of neuronal injury.[6][7]
This guide provides a comprehensive, multi-tiered framework for the robust evaluation of the neuroprotective effects of novel xanthene derivatives. Moving beyond a simple checklist of assays, we present an integrated strategy—from initial high-throughput screening in cell lines to mechanistic deep dives and validation in pre-clinical models. Each protocol is designed to be self-validating, providing the causal logic behind experimental choices to ensure scientifically sound and reproducible findings.
Part 1: Foundational Screening: Establishing a Bioactivity Profile
The initial phase of evaluation aims to rapidly determine two fundamental properties of a novel xanthene derivative: its intrinsic toxicity and its general capacity to protect neurons from a lethal insult. For this, a cost-effective and highly reproducible immortalized neuronal cell line, such as the human neuroblastoma SH-SY5Y line, is an ideal starting point.
Rationale for Model Selection: The SH-SY5Y cell line is widely used in neurobiology research because it can be differentiated into a more mature neuronal phenotype, is amenable to high-throughput screening, and provides a homogenous population for consistent results. This makes it an excellent system for initial dose-response and primary efficacy studies before moving to more complex and resource-intensive models.
Experimental Workflow: Foundational Screening
Caption: Foundational screening workflow for xanthene derivatives.
Protocol 1: Baseline Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization.[8] This provides a robust measure of cell viability.[9]
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well, flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the xanthene derivative in culture medium. A typical starting range is from 0.1 µM to 100 µM.
-
Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the xanthene derivative. Include "vehicle-only" control wells (containing the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and "medium-only" wells for background subtraction.
-
Incubation: Incubate the plate for 24 hours (or a desired exposure period) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[8]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Data Presentation: Baseline Cytotoxicity
| Xanthene Derivative Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability (Relative to Vehicle) |
| Vehicle Control | 0.850 | 0.045 | 100% |
| 0.1 | 0.845 | 0.051 | 99.4% |
| 1 | 0.833 | 0.048 | 98.0% |
| 10 | 0.795 | 0.062 | 93.5% |
| 50 | 0.410 | 0.039 | 48.2% |
| 100 | 0.150 | 0.025 | 17.6% |
From this data, a non-toxic concentration range (e.g., ≤10 µM) is selected for subsequent neuroprotection assays.
Protocol 2: General Neuroprotection Assay against Oxidative Stress
Principle: This assay evaluates the ability of a non-toxic concentration of a xanthene derivative to protect cells from a lethal insult. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cell death, mimicking a key pathological process in neurodegeneration.[10] Cell viability is again measured by the MTT assay.
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: After 24 hours, remove the medium and replace it with medium containing non-toxic concentrations of the xanthene derivative (determined in Protocol 1). Incubate for 1-2 hours.
-
Induction of Injury: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-300 µM; this must be optimized for your specific cell line and conditions).
-
Control Wells:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with vehicle + medium.
-
H₂O₂ Only: Cells with H₂O₂ and vehicle.
-
Compound Only: Cells with the highest non-toxic concentration of the xanthene derivative.
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Viability Assessment: Perform the MTT assay as described in Protocol 1 (steps 5-9).
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of the "Compound + H₂O₂" group to the "H₂O₂ Only" group.
Part 2: Mechanistic Elucidation in Disease-Relevant Models
Once a compound demonstrates general neuroprotective activity, the next critical step is to investigate its mechanism of action (MoA). This phase utilizes assays that probe specific cell death pathways—oxidative stress, apoptosis, and mitochondrial dysfunction—in a more disease-relevant context.
Rationale for Mechanistic Assays: Neurodegeneration is a multi-faceted process. A robust neuroprotective agent may act on one or several key pathways.[11] By dissecting the MoA, we gain insight into the compound's therapeutic potential and identify biomarkers for future studies. Assays for ROS, glutathione, caspases, and mitochondrial membrane potential provide a comprehensive picture of the compound's cellular effects.[5][12]
Key Neuroprotective Signaling Pathways
Many neuroprotective compounds, including phytochemicals, exert their effects by modulating key intracellular signaling pathways that control antioxidant defenses and inflammation.[[“]][14] Understanding these pathways is crucial for interpreting mechanistic data.
Caption: The Nrf2/ARE antioxidant response pathway.
Protocol 3: Assessment of Intracellular Oxidative Stress
Principle: This protocol uses two assays to quantify oxidative stress: one measures reactive oxygen species (ROS) directly, and the other measures the capacity of the cell's primary antioxidant defense system, glutathione.
-
ROS Detection: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]
-
Glutathione (GSH/GSSG) Ratio: Glutathione exists in a reduced (GSH) and oxidized (GSSG) state. The ratio of GSH to GSSG is a critical indicator of cellular redox health; a decrease in this ratio signifies significant oxidative stress.[16]
Methodology (ROS Detection):
-
Cell Culture: Seed and treat cells in a 96-well, black-walled, clear-bottom plate as described in Protocol 2 (steps 1-4).
-
Dye Loading: After the treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[17]
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Methodology (GSH/GSSG Ratio):
-
Cell Lysis: After treating cells in a 6-well plate or flask, wash with cold PBS and lyse the cells according to the instructions of a commercially available GSH/GSSG ratio assay kit (luminescence-based kits offer high sensitivity).[12]
-
Quantification: Follow the kit's protocol, which typically involves splitting the lysate into two streams: one for measuring total glutathione and one for measuring only the oxidized (GSSG) form after masking the reduced GSH.
-
Calculation: Determine the concentrations from a standard curve and calculate the GSH/GSSG ratio.
Data Presentation: Oxidative Stress Markers
| Treatment Group | Mean DCF Fluorescence (RFU) | GSH/GSSG Ratio |
| Vehicle Control | 1500 | 95:1 |
| H₂O₂ Only | 8500 | 15:1 |
| Xanthene + H₂O₂ | 2500 | 75:1 |
Protocol 4: Apoptosis Pathway Analysis
Principle: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss. It can be identified by the activation of executioner enzymes called caspases and by the characteristic fragmentation of DNA.
-
Caspase-3/7 Activity Assay: This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7, releasing a substrate for luciferase and generating a light signal proportional to enzyme activity.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation by using an enzyme (TdT) to add labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[18][19]
Methodology (Caspase-3/7 Activity):
-
Cell Culture: Seed and treat cells in a 96-well, white-walled plate as described in Protocol 2.
-
Assay Protocol: After treatment, allow the plate to equilibrate to room temperature. Add a commercially available Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Methodology (TUNEL Staining):
-
Sample Preparation: Grow and treat cells on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.[18]
-
Permeabilization: Incubate the cells with a permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS) for 20 minutes to allow the enzyme to access the nucleus.
-
Labeling Reaction: Incubate the samples with the TdT reaction mixture (containing TdT enzyme and a fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.[20]
-
Counterstaining & Imaging: Wash the cells and counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (from the labeled dUTP), while all nuclei will be stained by DAPI.
Protocol 5: Mitochondrial Health Assessment
Principle: The mitochondrial membrane potential (MMP) is crucial for ATP production and is an early indicator of cellular health. In apoptosis, the MMP collapses.[21] This can be measured using cationic fluorescent dyes that accumulate in healthy mitochondria. JC-1 is a common dye that exists as green fluorescent monomers at low MMP but forms red fluorescent "J-aggregates" in healthy, high-MMP mitochondria. A decrease in the red/green fluorescence ratio indicates a loss of MMP.[22]
Methodology:
-
Cell Culture: Seed and treat cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: After treatment, incubate cells with the JC-1 dye (typically 2-10 µM) in culture medium for 15-30 minutes at 37°C.[23]
-
Washing and Reading: Remove the loading solution and replace it with PBS or culture medium. Immediately measure fluorescence using a plate reader capable of detecting both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) fluorescence.[24]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Part 3: Pre-clinical Validation in Advanced Models
After establishing a clear MoA in immortalized cell lines, the final step is to validate the neuroprotective efficacy of lead compounds in more physiologically relevant systems, culminating in an animal model of a specific neurodegenerative disease.
Rationale for Advanced Models: While cell lines are excellent for screening, they do not replicate the complex cellular interactions of the brain (e.g., between neurons, astrocytes, and microglia) or the challenges of drug delivery across the blood-brain barrier.[25][26] In vivo models, such as the MPTP-induced model of Parkinson's disease, are essential for evaluating a compound's therapeutic potential in a whole-organism context.[27][28]
Experimental Workflow: In Vivo Validation
Caption: Workflow for a typical in vivo neuroprotection study.
Protocol 6: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease (Abbreviated Protocol)
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease and causing motor deficits in mice. This model is used to test if a compound can prevent this neuronal loss and preserve motor function.[1]
Methodology:
-
Animal Acclimation: Acclimate C57BL/6 mice for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping: Divide animals into groups: (1) Saline control, (2) MPTP + Vehicle, (3) MPTP + Xanthene Derivative (at one or more doses).
-
Treatment Regimen: Begin administration of the xanthene derivative (e.g., via intraperitoneal injection) one day before MPTP administration and continue daily throughout the experiment.
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Behavioral Assessment: 7-14 days after MPTP injection, perform motor function tests. For example, the Rotarod test measures the ability of mice to stay on a rotating rod, assessing balance and motor coordination.
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Carefully dissect the brains.
-
Immunohistochemistry: Section the brain tissue and perform immunohistochemical staining for Tyrosine Hydroxylase (TH), an enzyme marker for dopaminergic neurons.
-
Quantification: Use stereology to count the number of TH-positive neurons in the substantia nigra pars compacta. A neuroprotective compound will result in a significantly higher number of surviving TH-positive neurons in the treated group compared to the MPTP-only group.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection | MDPI [mdpi.com]
- 3. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Xanthine Derivatives as Agents Affecting Non-dopaminergic Neuroprotection in Parkinson`s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring Neuroprotective Mechanisms: From Molecular Pathways to Translational Strategies [frontiersin.org]
- 12. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 13. consensus.app [consensus.app]
- 14. researchgate.net [researchgate.net]
- 15. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 21. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pure.johnshopkins.edu [pure.johnshopkins.edu]
high-throughput screening of 9H-xanthene-9-carbohydrazide libraries
Application Note & Protocol
Topic: High-Throughput Screening of 9H-Xanthene-9-Carbohydrazide Libraries: A Guide to Assay Development and Hit Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 9H-xanthene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, tricyclic framework provides a unique three-dimensional presentation of substituents, making it an attractive starting point for the design of novel therapeutics. The carbohydrazide moiety offers a versatile chemical handle for creating large, diverse libraries of compounds, ideal for interrogation via High-Throughput Screening (HTS).
HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a biological target to identify "hits"—molecules that modulate the target's activity.[3][4] This application note, written from the perspective of a Senior Application Scientist, provides a comprehensive, experience-driven guide to developing and executing an HTS campaign for a this compound library. We will move beyond a simple recitation of steps to explain the critical reasoning behind experimental design, validation, and data interpretation, ensuring a robust and reliable hit-finding process.
Section 1: The this compound Library
Scaffold Chemistry and Library Synthesis
The versatility of the this compound scaffold lies in its straightforward synthesis. Typically, a 9H-xanthene-9-carboxylic acid precursor can be activated and reacted with hydrazine to form the core carbohydrazide. This intermediate serves as a branching point for diversification. Reaction with a wide variety of aldehydes or ketones can generate a library of hydrazone derivatives, each with unique steric and electronic properties. This synthetic tractability allows for the creation of large, diverse libraries essential for a successful HTS campaign.[5]
Library Quality Control: The Foundation of a Good Screen
Before commencing any screening activities, the quality of the compound library must be rigorously assessed. This is a non-negotiable step, as poor-quality compounds are a primary source of wasted resources and misleading results.
-
Purity: Each compound should be assessed for purity (typically >95%) via LC-MS. Impurities can cause false-positive signals or mask true activity.[6]
-
Identity: The structure of each compound must be confirmed, usually by ¹H NMR and mass spectrometry, to ensure the molecule being tested is the molecule intended.
-
Solubility: Compounds are typically screened from a DMSO stock. It is critical to determine the maximum soluble concentration to avoid compound precipitation in the aqueous assay buffer, which is a common cause of false positives.
-
Storage: Libraries should be stored in desiccated, low-temperature (-20°C or -80°C) conditions to prevent degradation. Multiple freeze-thaw cycles should be avoided.
Section 2: High-Throughput Screening Assay Development
The goal of assay development is to create a robust, reproducible, and scalable experimental system to measure the activity of library compounds against the biological target.[7] For this guide, we will focus on developing a biochemical enzyme inhibition assay using a fluorescence-based readout, a common format for HTS.[4][8]
Assay Principle and Target Selection
Enzymes are a major class of drug targets.[9] Our hypothetical target is "Kinase X," an enzyme implicated in a disease pathway. The assay will measure the ability of compounds to inhibit Kinase X from phosphorylating its peptide substrate. We will use a technology that detects the generation of ADP, a universal product of kinase reactions.
Causality Behind Experimental Choices: Why a fluorescence-based biochemical assay? Biochemical assays using purified components offer a direct measure of target engagement, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects).[10] Fluorescence is a highly sensitive detection method, making it ideal for the miniaturized volumes used in HTS (e.g., 384- or 1536-well plates).[3]
Workflow for HTS Assay Development
Caption: Workflow for HTS Assay Development.
Protocol: Assay Development and Validation
Objective: To determine optimal assay conditions and validate its suitability for HTS.
1. Enzyme Titration:
- Prepare serial dilutions of Kinase X in assay buffer.
- Add a fixed, saturating concentration of substrate and ATP.
- Incubate for a set time (e.g., 60 minutes).
- Add detection reagents and measure the signal.
- Goal: Identify the enzyme concentration that yields a robust signal (e.g., 80% of maximum) while conserving the protein. This ensures the assay is sensitive to inhibition.
2. Substrate (Km) Determination:
- Using the optimal enzyme concentration, perform reactions with varying concentrations of the peptide substrate.
- Measure the initial reaction velocity (rate of product formation) at each substrate concentration.
- Plot velocity vs. substrate concentration and fit to the Michaelis-Menten equation to determine the Km.
- Goal: For an inhibitor screen, the substrate concentration should be set at or below its Km value.[9] This ensures the assay is sensitive to competitive inhibitors, which must compete with the substrate for binding to the enzyme.[9]
3. DMSO Tolerance:
- Run the assay with the optimized enzyme and substrate concentrations in the presence of varying concentrations of DMSO (e.g., 0% to 5%).
- Goal: Determine the highest concentration of DMSO that does not significantly affect enzyme activity. HTS compounds are stored in DMSO, and it is crucial to ensure the solvent itself does not interfere with the assay. Typically, a final DMSO concentration of <1% is acceptable.
4. Assay Validation with Z'-Factor:
- The Z'-factor is the gold-standard metric for assessing the quality of an HTS assay.[11][12] It measures the separation between the positive and negative control signals, taking into account the data variation.[13]
- Protocol:
- Prepare a 384-well plate.
- In half the wells (n=192), run the assay under normal conditions (negative control, 100% activity).
- In the other half (n=192), run the assay with a known, potent inhibitor of Kinase X or without the enzyme (positive control, 0% activity).
- Calculate the Z'-factor using the formula:
- Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
- Where SD is the standard deviation and Mean is the average signal of the controls.
- Interpretation: An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[11][14] A value below 0.5 indicates that the assay is marginal or unsuitable for screening.[11][14]
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | ≥ 0.5 | Ensures a sufficient signal window and low variability to reliably identify hits.[13][14] |
| Signal-to-Background | > 5 | A high ratio indicates a strong signal over the inherent noise of the assay. |
| DMSO Tolerance | ≤ 1% final concentration | Prevents solvent-induced artifacts and false positives. |
| CV (%) of Controls | < 15% | Indicates good reproducibility of the assay across the plate. |
Section 3: Primary Screening Protocol
The primary screen is the initial pass of the entire compound library through the validated assay. The goal is to identify any compound that shows activity at a single concentration.
HTS Workflow Cascade
Caption: High-Throughput Screening (HTS) Cascade.
Step-by-Step Protocol: Primary Screen
Materials:
-
Validated Kinase X assay reagents.
-
This compound library (e.g., 10 mM in DMSO).
-
384-well assay plates.
-
Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer.
-
Automated liquid handling system for reagent addition.
-
Plate reader capable of fluorescence detection.
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 10-100 nL) of each library compound from the stock plates to the 384-well assay plates to achieve a final concentration of 10 µM.
-
Control Plating: Dedicate specific columns of each plate for controls:
-
Negative Controls (n=16 wells): Add DMSO only (100% enzyme activity).
-
Positive Controls (n=16 wells): Add a known inhibitor (0% enzyme activity).
-
-
Enzyme Addition: Add Kinase X solution to all wells except for a "no enzyme" background control, if desired.
-
Reaction Initiation: Add the substrate/ATP mix to all wells to start the reaction.
-
Incubation: Incubate the plates at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the reaction and generate the fluorescent signal. Incubate as required by the detection kit.
-
Data Acquisition: Read the plates on a fluorescence plate reader.
Section 4: Hit Confirmation and Secondary Assays
A "hit" from the primary screen is not a validated active compound; it is a candidate that requires further investigation.[15] The goal of this phase is to confirm the activity of the primary hits and eliminate false positives.[16][17]
Hit Confirmation: Dose-Response Analysis
Primary hits are re-tested using the same assay but across a range of concentrations (e.g., 8-10 points, typically in a 3-fold serial dilution).[18]
-
Protocol: Perform the primary assay with serial dilutions of the selected hit compounds.
-
Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).
-
Trustworthiness: Only compounds that show a clear, sigmoidal dose-response curve are considered confirmed hits and are progressed to the next stage.[15] Compounds that do not show this behavior are often artifacts and are deprioritized.
Eliminating False Positives: Counter and Orthogonal Screens
False positives are compounds that appear active in the primary assay but do not act through the desired mechanism.[17][19] It is critical to identify and remove these compounds early.[16]
1. Technology Counter-Screen:
- Rationale: To identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds, luciferase inhibitors).[16]
- Protocol: Run the assay without the enzyme but with all other components, including the hit compounds. A signal in this format indicates the compound is directly interfering with the detection reagents.
2. Orthogonal Assay:
- Rationale: To confirm that the compound's activity is target-specific and not an artifact of the primary assay format.[17][20] An orthogonal assay measures the same biological activity but uses a different detection technology.[17]
- Example: If the primary screen detected ADP production via fluorescence, an orthogonal assay might directly measure the amount of phosphorylated substrate using a mobility shift assay or mass spectrometry.
- Expertise: True hits should be active in both the primary and orthogonal assays. Discrepancies often point to assay-specific interference.
3. Cytotoxicity Counter-Screen:
- Rationale: For hits intended for cell-based studies, it's crucial to distinguish target-specific effects from general cellular toxicity.[16]
- Protocol: Use a standard cell viability assay (e.g., CellTiter-Glo®, MTS) to measure the effect of the hit compounds on a relevant cell line. Compounds that are potent in the primary assay but also highly cytotoxic are generally deprioritized.
| Compound ID | Primary Screen (% Inh @ 10µM) | Confirmatory IC50 (µM) | Orthogonal Assay IC50 (µM) | Cytotoxicity CC50 (µM) | Status |
| XAN-001 | 85.2 | 1.5 | 1.8 | > 50 | Validated Hit |
| XAN-002 | 91.5 | 0.8 | > 50 | 25.1 | False Positive (Orthogonal) |
| XAN-003 | 76.3 | 2.2 | 2.5 | 2.8 | Cytotoxic |
| XAN-004 | 55.1 | 25.4 | 28.9 | > 50 | Low Potency |
Conclusion
The high-throughput screening of a this compound library is a powerful method for identifying novel chemical matter for drug discovery programs. Success in HTS is not merely about generating data; it is about generating high-quality, actionable data. This requires a deep understanding of the underlying biology and chemistry, a commitment to rigorous assay validation, and a systematic, multi-step process for hit confirmation and triage. By following the principles and protocols outlined in this guide—from ensuring library quality to employing orthogonal validation strategies—researchers can significantly increase the probability of identifying true, mechanistically-sound hit compounds worthy of advancement into lead optimization.
References
- 1. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. assay.dev [assay.dev]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 9H-xanthene-9-carbohydrazide
Welcome to the technical support center for the synthesis of 9H-xanthene-9-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate. This compound is a versatile scaffold in medicinal chemistry, serving as a key building block for various bioactive molecules, including modulators of the mGlu1 receptor and compounds with antioxidant properties.[1][2] The most common synthetic route involves the hydrazinolysis of an ester precursor, typically ethyl or methyl 9H-xanthene-9-carboxylate.
This document moves beyond a simple protocol, offering a troubleshooting framework in a direct question-and-answer format to address common challenges encountered during synthesis, helping you improve reaction yield, purity, and efficiency.
Section 1: Synthesis Overview and Key Reaction Pathway
The conversion of ethyl 9H-xanthene-9-carboxylate to this compound is a nucleophilic acyl substitution reaction. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group and formation of the stable hydrazide product.
Caption: Overall synthetic pathway to this compound.
Section 2: Troubleshooting Guide for the Hydrazinolysis Step
This section addresses the most frequently encountered issues during the conversion of the ester to the hydrazide.
Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted starting ester. How can I drive the reaction to completion?
This is the most common issue, often stemming from suboptimal reaction conditions.
-
Expertise & Experience: The hydrazinolysis of esters is an equilibrium-driven process. To push the reaction toward the product, a key strategy is to use an excess of one reagent. Since hydrazine is more volatile and easier to remove than the ester, it is the logical choice. Many established protocols for similar transformations recommend using a significant molar excess of hydrazine hydrate, ranging from 5 to 20 equivalents.[3] This high concentration increases the frequency of effective collisions with the ester's carbonyl group, shifting the equilibrium towards the hydrazide product according to Le Chatelier's principle.
-
Troubleshooting Steps:
-
Increase Molar Excess of Hydrazine Hydrate: If you are using 1.5-3 equivalents, consider increasing this to 10 equivalents. This is often the single most effective change for driving the reaction forward.[3]
-
Increase Reaction Temperature: While some hydrazide preparations work at room temperature, refluxing the reaction in a suitable solvent like ethanol or methanol significantly increases the reaction rate.[3][4] Refluxing for 3-12 hours is typical, depending on the ester's reactivity.[5][3]
-
Ensure Anhydrous Conditions (Initially): While hydrazine hydrate contains water, starting with an anhydrous solvent like absolute ethanol can be beneficial. This ensures that hydrolysis of the ester to the corresponding carboxylic acid, a potential side reaction, is minimized.
-
Q2: My product fails to crystallize or precipitate upon cooling. How can I effectively isolate the this compound?
Product isolation can be challenging, especially if the product has some solubility in the reaction solvent even at low temperatures.
-
Expertise & Experience: The goal is to create a supersaturated solution from which the product will crystallize. If the product remains in solution, you must change the solvent environment to decrease its solubility.
-
Troubleshooting Steps:
-
Solvent Volume Reduction: After the reaction is complete, remove the bulk of the solvent (e.g., ethanol) using a rotary evaporator.[5][4] This concentrates the product, often inducing crystallization.
-
Cooling: Ensure the concentrated mixture is thoroughly chilled, first at room temperature, then in an ice bath, and finally in a refrigerator or freezer overnight if necessary.[3]
-
Addition of a Non-Polar Co-solvent: If the product is still soluble, slowly add a non-polar solvent in which the hydrazide is insoluble, such as diethyl ether or hexane, to the concentrated mixture while stirring. This will often cause the product to precipitate out.
-
Work-up with Water: Adding the reaction mixture to cold water can sometimes precipitate the organic product while dissolving the excess hydrazine hydrate and other water-soluble impurities.[3] The solid can then be collected by filtration.
-
Q3: I'm observing an unknown, less polar byproduct on my TLC plate. What is it and how can I prevent its formation?
-
Expertise & Experience: While less common with a large excess of hydrazine, the formation of a 1,2-diacylhydrazine byproduct can occur. This happens when a molecule of the newly formed hydrazide acts as a nucleophile and attacks a second molecule of the starting ester. This byproduct is more non-polar (runs higher on TLC) than the desired hydrazide.
-
Authoritative Grounding: The most widely used method to prepare hydrazides is the hydrazinolysis of corresponding esters with hydrazine monohydrate.[5] Esters seldom produce significant amounts of diacylhydrazine, but this side reaction becomes more probable if the concentration of hydrazine is too low.[5]
-
Preventative Measures:
-
Use a Sufficient Excess of Hydrazine: As detailed in Q1, using a large excess (10-20x) of hydrazine hydrate ensures that an ester molecule is statistically far more likely to react with hydrazine than with a product hydrazide molecule.[3]
-
Control the Addition: In some cases, adding the ester solution slowly to the hydrazine solution (inverse addition) can help maintain a high hydrazine-to-ester ratio throughout the reaction, minimizing self-condensation.
-
Caption: Troubleshooting workflow for low reaction yield.
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices derived from common troubleshooting solutions.
Materials:
-
Hydrazine hydrate (80-100% solution, 15 eq)
-
Absolute Ethanol (approx. 10-20 mL per gram of ester)
-
Deionized Water
-
Diethyl ether or Hexane (for precipitation/washing)
-
Standard glassware for reflux, filtration, and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 9H-xanthene-9-carboxylate (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (15 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a mixture like ethyl acetate/hexane. The product spot should be significantly more polar than the starting ester.
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of starting ester), allow the mixture to cool to room temperature.
-
Reduce the volume of ethanol by ~75% using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath. A white precipitate should form.
-
If precipitation is slow or incomplete, slowly add cold diethyl ether or hexane until the product fully precipitates.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
-
Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a white solid.[6]
Section 4: Data Summary Table
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization | Expected Outcome |
| Hydrazine Molar Ratio | 1.5 - 3.0 eq. | 10 - 20 eq. | Shifts reaction equilibrium towards the product; minimizes diacylhydrazine formation.[5][3] | Drives reaction to >95% completion. |
| Temperature | Room Temperature | Reflux (~80°C in EtOH) | Increases reaction rate significantly.[4] | Reduces reaction time from >24h to 4-6h. |
| Solvent | Ethanol | Absolute Ethanol | Minimizes potential for ester hydrolysis side reaction. | Higher purity of crude product. |
| Product Isolation | Cooling in situ | Concentration & Cooling | Creates a supersaturated solution, forcing crystallization.[5] | Improved recovery and isolation yield. |
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: Why is hydrazine hydrate used instead of anhydrous hydrazine? Hydrazine hydrate is a stable, commercially available liquid that is easier and safer to handle than anhydrous hydrazine, which is highly reactive and pyrophoric. For most ester-to-hydrazide conversions, the water in hydrazine hydrate does not significantly interfere with the reaction.
-
FAQ 2: Can I synthesize the hydrazide directly from 9H-xanthene-9-carboxylic acid? Yes, this is a viable alternative if you are having issues with the esterification step. This requires activating the carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), followed by the addition of hydrazine.[3] However, this adds cost and requires removal of coupling agent byproducts.
-
FAQ 3: What are the critical safety precautions for working with hydrazine? Hydrazine and its hydrate are toxic, corrosive, and suspected carcinogens. Always handle hydrazine hydrate in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
References
Technical Support Center: Navigating Solubility Challenges of 9H-xanthene-9-carbohydrazide Derivatives In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9H-xanthene-9-carbohydrazide and its derivatives. This guide is designed to provide practical, field-proven solutions to one of the most common hurdles in the preclinical assessment of this compound class: poor aqueous solubility. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of this compound derivatives that contribute to their solubility challenges.
Q1: Why are my this compound derivatives so difficult to dissolve in aqueous buffers for my in vitro assays?
A1: The solubility issue is rooted in the molecule's inherent chemical structure. The core of the molecule is the 9H-xanthene scaffold, which is a tricyclic system composed of two benzene rings fused to a central dihydropyran ring. This structure is predominantly nonpolar and hydrophobic. While the carbohydrazide group introduces some polar character, the large, rigid, and lipophilic xanthene backbone dominates the molecule's physicochemical properties, leading to poor solubility in water and polar aqueous buffers.[1] The predicted LogP (a measure of lipophilicity) for the parent compound, this compound, is 1.2, indicating a preference for lipid-like environments over aqueous ones.[1]
Q2: What is the immediate consequence of this poor solubility in my experiments?
A2: The primary consequence is an overestimation of the compound's inactivity or an underestimation of its potency (e.g., IC50, EC50). If the compound precipitates out of your assay medium, the actual concentration exposed to your cells or target protein is significantly lower than your calculated nominal concentration. This can lead to inaccurate and unreliable data, potentially causing promising lead compounds to be prematurely discarded. Furthermore, compound precipitation can cause physical interference in automated screening systems and light-scattering-based assays.
Q3: Can't I just heat the solution or sonicate it to get my compound to dissolve?
A3: While gentle heating and sonication can sometimes aid in the initial dissolution of a compound in a stock solvent, these are often temporary fixes and can be problematic.
-
Heating: Can degrade thermally sensitive compounds or alter their crystalline structure. More importantly, upon cooling to the assay temperature (e.g., 37°C), the compound will likely precipitate out again, as solubility is temperature-dependent.
-
Sonication: Can be useful for breaking up aggregates to create a fine particle suspension, but it does not fundamentally increase the equilibrium solubility. The compound may appear dissolved but can quickly crash out of solution.
These methods should be used with caution and primarily to aid dissolution in a 100% organic stock solvent before dilution, not as a primary method for solubilization in aqueous media.
Part 2: Troubleshooting Guide - A Stepwise Approach to Solubilization
This guide provides a logical flow for addressing solubility issues, from initial stock preparation to advanced formulation strategies.
Q1: My compound is insoluble in my phosphate-buffered saline (PBS). Where do I start?
A1: The universally accepted first step is to prepare a high-concentration stock solution in a 100% water-miscible organic solvent. This stock solution is then serially diluted into your final aqueous assay buffer or cell culture medium. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and relatively low toxicity in many biological systems.[2]
Q2: Which organic solvent is best for my stock solution? How do I choose?
A2: The choice of solvent is critical and depends on the specific derivative and the tolerance of your experimental model. DMSO is the default, but others should be considered if DMSO is not effective or is incompatible with your assay.
Table 1: Comparison of Common Organic Solvents for In Vitro Assays
| Solvent | Typical Stock Conc. | Max. Assay Conc. (Cell-based) | Pros | Cons |
| DMSO | 10-50 mM | 0.1% - 0.5%[2] | Excellent solubilizing power for many hydrophobic compounds. Low volatility. | Can be toxic to some cell types above 0.5%. Can interfere with some enzyme kinetics. |
| Ethanol (EtOH) | 10-50 mM | < 1% | Less toxic than DMSO for many primary cells. Volatile, which can be useful for some applications. | Weaker solvent than DMSO. Can have biological effects (e.g., on neuronal cells). |
| Dimethyl Formamide (DMF) | 10-50 mM | < 0.5% | Strong polar solvent. | Generally more toxic than DMSO.[2] Can degrade plastics. |
| Polyethylene Glycol 400 (PEG-400) | 1-20 mM | < 2% | Low toxicity. Can act as a co-solvent to maintain solubility upon dilution.[3] | More viscous. May not be as strong a solvent as DMSO for initial stock. |
Q3: I've successfully dissolved my compound in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture medium. What is happening?
A3: This is the most common failure point. You are observing compound "crashing out" because while the compound is soluble in DMSO, it is not soluble in the final mixture of DMSO and aqueous medium. The final concentration of the organic solvent is too low to keep the hydrophobic compound in solution. The key is to ensure the final concentration of your organic solvent in the assay well is high enough to maintain solubility but low enough to avoid toxicity to your biological system.
Below is a workflow to troubleshoot this specific issue.
Caption: Workflow for diagnosing and addressing compound precipitation.
Q4: My assay requires a final DMSO concentration below 0.1%, but my compound is still not soluble. What advanced techniques can I try?
A4: When standard organic solvents fail at non-toxic concentrations, you must employ formulation strategies to enhance apparent solubility.[4][5]
-
Co-solvency: Use a mixture of solvents. For example, preparing a stock in DMSO and then diluting it into a buffer that already contains a small amount of a less toxic solubilizer like PEG-400 or propylene glycol can help.[3]
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution. This is a common technique in drug formulation. A critical consideration is to first determine the effect of the surfactant alone on your assay, as they can interfere with biological membranes.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The xanthene portion of your molecule can become encapsulated within this cavity, rendering the entire complex water-soluble. 2-hydroxypropyl-β-cyclodextrin (HPBCD) is a frequently used derivative for this purpose.[2]
Caption: How carriers enhance aqueous solubility of hydrophobic compounds.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key solubilization workflows.
Protocol 1: Preparation and Validation of a DMSO Stock Solution
This protocol establishes a reliable stock solution, which is the foundation for all subsequent experiments.
-
Weighing the Compound: Accurately weigh out approximately 1-5 mg of your this compound derivative using an analytical balance.
-
Calculating Solvent Volume: Calculate the volume of 100% cell culture grade DMSO required to achieve a high-concentration stock (e.g., 10 mM or 20 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Desired Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex vigorously for 2-5 minutes. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.
-
Visual Inspection (Self-Validation): After vortexing, hold the vial against a light source. The solution must be completely clear, with no visible particulates or Tyndall effect (light scattering). If particulates remain, the compound is not fully dissolved, and this concentration is too high for your stock.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.
Protocol 2: Determining Maximum Tolerated Solvent Concentration
Before testing your compound, you must determine the highest concentration of your solvent system (e.g., DMSO) that does not affect the health or outcome of your biological model (e.g., cell viability).
-
Plate Seeding: Seed your cells in a 96-well plate at the density used for your primary assay and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in your complete cell culture medium. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a media-only control.
-
Cell Treatment: Remove the old media from the cells and add the media containing the different solvent concentrations.
-
Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.
-
Data Analysis (Self-Validation): Plot cell viability (%) versus solvent concentration. The maximum tolerated concentration is the highest concentration that results in no statistically significant decrease in viability compared to the media-only control (typically >95% viability). This concentration is your upper limit for your final assay conditions.
References
- 1. This compound | C14H12N2O2 | CID 699666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Enhancing the Stability of Xanthene Carbohydrazide Compounds for Biological Assays
Welcome to the technical support center for xanthene carbohydrazide compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile fluorescent probes. Our goal is to provide you with practical, in-depth solutions to common stability challenges, ensuring the reliability and reproducibility of your experimental data. This resource moves beyond simple checklists to explain the underlying chemical principles, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and behavior of xanthene carbohydrazide compounds.
Q1: What is the optimal method for preparing and storing stock solutions of xanthene carbohydrazide compounds?
A: Proper preparation and storage are critical for compound longevity.
-
Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions. Polar aprotic solvents like DMSO enhance the reactivity of nucleophiles and can help maintain the compound's structure[1]. Avoid using protic solvents like ethanol or water for long-term storage, as they can promote hydrolysis of the carbohydrazide moiety or shifts in the dye's structural equilibrium[1][2].
-
Concentration: Prepare a high-concentration stock (typically 1-10 mM) to minimize the volume added to your aqueous assay buffer, thereby reducing potential solvent effects.
-
Storage Protocol:
-
Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This prevents contamination and avoids repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.
-
Store aliquots at -20°C or -80°C, tightly sealed and protected from light. A desiccator can provide additional protection against moisture.
-
Q2: Why does the fluorescence of my xanthene-based probe change so dramatically with pH?
A: This behavior is intrinsic to the xanthene core structure. Most xanthene dyes exist in a dynamic equilibrium between a fluorescent, "open" zwitterionic form and a non-fluorescent, "closed" spirolactone form[3][4]. This equilibrium is highly sensitive to environmental factors, especially pH[2][5].
-
Mechanism: At physiological or basic pH, the equilibrium typically favors the open, fluorescent quinoid structure. In acidic conditions, protonation can promote the formation of the colorless, non-fluorescent lactone ring, effectively quenching the signal[3][6]. The specific pKa of this transition varies for each derivative. Therefore, maintaining a stable, optimized pH with a suitable buffer is paramount for consistent results.
Caption: The pH-dependent equilibrium of the xanthene core structure.
Q3: How can I minimize photobleaching during my imaging experiments?
A: Photobleaching, the irreversible photodegradation of a fluorophore, is a common issue. It is often caused by reactions with molecular oxygen or other reactive species generated during excitation[7][8].
-
Practical Steps:
-
Reduce Exposure: Use the lowest possible excitation laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio[9].
-
Use Antifade Reagents: For fixed-cell imaging, use a commercially available mounting medium containing an antifade agent (e.g., p-phenylenediamine or Trolox).
-
Control Reactive Oxygen Species (ROS): If working with live cells or in vitro assays sensitive to ROS, consider deoxygenating your buffer or adding an oxygen scavenger system. However, test for compatibility, as some scavengers (like thiols) could potentially react with your compound[10][11].
-
Store Slides Properly: Always store prepared slides or plates in the dark to prevent ambient light from causing photobleaching[12][13].
-
Part 2: Troubleshooting Guide
This section is organized by common experimental problems. Use the following decision tree to navigate to the most relevant section.
Caption: A decision tree for troubleshooting common assay problems.
Problem 1: Weak or No Fluorescence Signal
A diminished signal is one of the most frequent issues, often pointing to problems with the compound's integrity or its environment.
Q: My signal is much lower than expected or completely absent. How do I diagnose the cause?
A: This can stem from several sources. Systematically check the following possibilities.
-
Potential Cause 1A: Compound Degradation
-
Why it happens: The carbohydrazide functional group can be susceptible to hydrolysis, particularly at non-neutral pH[14]. Additionally, the xanthene core can be degraded by oxidative processes, including reactions with reactive oxygen species (ROS) or through photo-oxidation[8][15][16].
-
Troubleshooting Steps:
-
Verify Stock Solution: Prepare a fresh dilution of your stock solution in a pure solvent (e.g., DMSO) and measure its absorbance or fluorescence. Compare this to the expected values from the supplier's certificate of analysis or from a freshly opened vial. A significant drop suggests the stock has degraded.
-
Assess Buffer Stability: Incubate the compound in your final assay buffer for the duration of your experiment. Measure the fluorescence at different time points. A time-dependent signal loss indicates instability in the assay medium. See Protocol 2 for a detailed method.
-
Consider Oxidation: If oxidative degradation is suspected, try degassing the buffer by sparging with nitrogen or argon before adding the compound. The inclusion of antioxidants like Trolox can sometimes mitigate this, but their compatibility must be verified first[10].
-
-
-
Potential Cause 1B: Compound Precipitation
-
Why it happens: Xanthene compounds are often large, hydrophobic molecules with limited aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded[17].
-
Troubleshooting Steps:
-
Visual Inspection: After diluting the compound into your assay buffer, hold the tube or plate against a dark background and look for cloudiness or particulates. Centrifuge a sample; a visible pellet indicates precipitation.
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound.
-
Modify Dilution Protocol: Instead of adding a small volume of stock directly to a large volume of buffer, perform serial dilutions. Adding the stock to a vortexing solution can also improve mixing and reduce localized high concentrations that lead to precipitation.
-
Co-solvents: In some cases, the inclusion of a small percentage (e.g., 1-5%) of a biocompatible co-solvent like polyethylene glycol (PEG) or cyclodextrin may enhance solubility, but this must be validated for its effect on the assay.
-
-
-
Potential Cause 1C: Environmental Quenching
-
Why it happens: Quenching is any process that decreases fluorescence intensity[18]. This can be caused by interactions with other molecules in your sample.
-
Troubleshooting Steps:
-
Identify Quenchers: Common quenchers include molecular oxygen, iodide ions, and heavy metal ions[18][19][20]. The carbohydrazide moiety itself may chelate certain transition metals, leading to quenching[21][22][23].
-
Test Assay Components: Prepare simple solutions of your compound in buffer and add individual assay components one by one (e.g., specific salts, reducing agents, proteins). A sudden drop in fluorescence upon addition of a component identifies it as a potential quencher.
-
Use a Metal Chelator: If metal ion quenching is suspected, the addition of a chelator like EDTA to your buffer may restore fluorescence, provided the probe is not designed to detect that metal[24].
-
-
Problem 2: High Background Signal or Non-Specific Staining
High background obscures your specific signal, reducing the sensitivity and reliability of the assay.
Q: I'm observing a high signal in my negative controls or non-specific fluorescence throughout my sample. What's wrong?
A: This is typically caused by compound aggregates or non-specific interactions with biological components.
-
Potential Cause 2A: Compound Aggregation
-
Why it happens: At concentrations above their solubility limit, hydrophobic fluorescent dyes can form aggregates (dimers or H-aggregates)[17][25]. These aggregates often have different spectral properties and can lead to broad, non-specific background fluorescence.
-
Troubleshooting Steps:
-
Lower Concentration: This is the most effective solution. Perform a concentration titration to find the optimal range where the specific signal is high but the background from aggregation is low.
-
Add Surfactants: A very low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-127) can help prevent aggregation. However, this must be tested for interference with your specific assay[17].
-
Filter the Solution: Before use, filter the diluted compound solution through a 0.22 µm syringe filter to remove any pre-formed aggregates.
-
-
-
Potential Cause 2B: Non-Specific Binding
-
Why it happens: The compound may bind hydrophobically or electrostatically to proteins, membranes, or plasticware.
-
Troubleshooting Steps:
-
Blocking Agents: In cell-based assays or immunoassays, include a blocking agent like Bovine Serum Albumin (BSA) or casein in your buffers to occupy non-specific binding sites[26].
-
Increase Wash Steps: Increase the number and duration of wash steps after compound incubation to remove loosely bound molecules[12].
-
Check Plasticware: Some compounds adhere strongly to certain types of plastic. Consider using low-binding microplates or tubes.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Preparation: Allow the vial of lyophilized xanthene carbohydrazide compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous, high-purity DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If necessary, use a brief sonication step in a water bath to ensure complete dissolution.
-
Aliquoting: Immediately dispense the solution into single-use, light-protected, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C. For use, thaw a single aliquot, use what is needed, and discard the remainder to ensure maximum reproducibility.
Protocol 2: Assessing Compound Stability in Assay Buffer
-
Preparation: Prepare your complete assay buffer, including all salts, additives, and pH adjustments.
-
Initial Reading (T=0): Dilute your compound from a fresh stock aliquot into the assay buffer to its final working concentration in a fluorescence-compatible plate or cuvette. Immediately measure the fluorescence intensity using your experimental settings.
-
Incubation: Cover the plate or cuvette to protect it from light and incubate it under the same conditions as your experiment (e.g., 37°C for 1 hour).
-
Time-Point Readings: At regular intervals (e.g., 15, 30, 45, and 60 minutes), measure the fluorescence intensity again.
-
Analysis: Plot fluorescence intensity versus time. A stable compound will show minimal (<5-10%) loss of signal over the experimental duration. A significant, time-dependent decrease indicates degradation.
Part 4: Reference Data Tables
Table 1: Common Solvents for Stock Solutions
| Solvent | Type | Key Considerations |
| DMSO | Polar Aprotic | Recommended. High solubilizing power. Hygroscopic; use anhydrous grade and store properly. Can be toxic to cells at >0.5% v/v.[1] |
| DMF | Polar Aprotic | Alternative to DMSO. Also has high solubilizing power. More toxic than DMSO. |
| Ethanol | Polar Protic | Not recommended for storage. Can be used for intermediate dilutions but may promote hydrolysis of the carbohydrazide.[2] |
| Water/Buffer | Polar Protic | Not recommended for stock. Use only for final working solutions. Very low solubility for most derivatives and risk of hydrolysis.[1][2] |
Table 2: Potential Interfering Substances in Biological Assays
| Substance Class | Potential Effect | Mitigation Strategy |
| Reducing Agents (e.g., DTT, β-ME) | May chemically reduce the xanthene core, leading to fluorescence loss. | Test for compatibility. If necessary, use a non-thiol reducing agent like TCEP. |
| Reactive Oxygen Species (ROS) | Can cause oxidative degradation of the fluorophore.[10][11] | Degas buffers; work in low-oxygen conditions; consider adding compatible antioxidants. |
| Transition Metal Ions (e.g., Cu²⁺, Fe³⁺) | Can quench fluorescence through chelation by the carbohydrazide moiety.[21][22][23] | Add EDTA to the buffer unless the probe is designed as a metal sensor. |
| High Protein Concentrations (e.g., >1% BSA) | Can cause non-specific binding, aggregation, or quenching. | Titrate protein concentration; include proper controls. |
| Surfactants | Can alter the open/closed equilibrium or promote aggregation depending on the charge and concentration.[17] | Empirically test the effect of any required surfactants on the compound's fluorescence. |
References
- 1. Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase | MDPI [mdpi.com]
- 3. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open and shut case? Chemistry to control xanthene dyes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Photodegradation of environmental mutagens by visible irradiation in the presence of xanthene dyes as photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antbioinc.com [antbioinc.com]
- 10. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 13. biotium.com [biotium.com]
- 14. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of xanthene-based dyes by photoactivated persulfate: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation of a xanthene dye by Fe(II)-mediated activation of Oxone process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Environmental effects on the aggregation of some xanthene dyes used in lasers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Quenching of Protein Fluorescence by Oxygen. Detection of Structural Fluctuations in Proteins on the Nanosecond Time Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Chelation-enhanced fluorescence chemosensing of Pb(II), an inherently quenching metal ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Recognition of Proteins by Metal Chelation-Based Fluorescent Probes in Cells [frontiersin.org]
- 25. Fundamental Aspects of Xanthene Dye Aggregation on the Surfaces of Nanocluster Polyoxometalates: H- to J-Aggregate Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Xanthene Amides
Welcome to the technical support center for the synthesis of xanthene amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for the successful synthesis of this important class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of xanthene amides, providing concise and authoritative answers to guide your experimental design.
Q1: What is the general synthetic strategy for preparing xanthene amides?
The synthesis of xanthene amides typically involves a multi-step process. First, a xanthene core with a reactive handle, such as a nitro or amino group, is synthesized. This is often achieved through the condensation of a substituted benzaldehyde with a 1,3-dicarbonyl compound like dimedone.[1] The nitro-substituted xanthene is then reduced to the corresponding amino xanthene. Finally, the amino xanthene is acylated with a suitable acyl chloride or sulfonyl chloride to yield the desired xanthene carboxamide or sulfonamide, respectively.[1]
Q2: What are the key reaction parameters to consider for optimizing the synthesis of the xanthene core?
Several factors critically influence the yield and purity of the xanthene core. These include the choice of catalyst, solvent, and reaction temperature. A variety of catalysts have been reported, including heterogeneous catalysts like copper-amine complexes on nano NaY zeolite and layered double hydroxides, which offer advantages in terms of reusability and ease of separation.[2][3][4] The selection of an appropriate solvent is also crucial, with ethanol often being a good choice.[3][4] Temperature optimization is necessary to ensure a reasonable reaction rate without promoting side reactions.[3]
Q3: How do I choose the appropriate coupling agent for the final amidation step?
For the formation of the amide bond, the choice of coupling agent is critical, especially when dealing with sensitive substrates. While traditional methods involve converting the carboxylic acid to a more reactive species like an acyl chloride, milder coupling reagents can be employed.[5][6] However, be aware that some coupling agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have been reported to cause fluorescence quenching in xanthene-based dyes, which could be a concern if the final product is intended for fluorescent applications.[7][8][9]
Q4: What are the best practices for purifying xanthene amides?
Purification of xanthene amides can sometimes be challenging. Column chromatography is a common method, but it can lead to product loss.[10] Recrystallization from a suitable solvent system is often a preferable method for obtaining highly pure crystalline products and can be more efficient in terms of yield.[10] For water-soluble xanthene dyes, a method involving the formation of a water-insoluble metal salt intermediate has been developed for purification.[11]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of xanthene amides.
Issue 1: Low or No Yield of the Xanthene Core
A low yield in the initial xanthene synthesis is a frequent obstacle. The following guide will help you identify and address the root cause.
Potential Causes and Solutions:
-
Inefficient Catalyst: The choice of catalyst is paramount. If you are experiencing low yields, consider screening different catalysts. Heterogeneous catalysts like copper immobilized on amine-modified NaY zeolite have shown high efficiency and reusability.[2][3]
-
Suboptimal Reaction Conditions: The solvent and temperature play a significant role. Ethanol is often a good solvent choice.[3][4] Systematically screen different temperatures to find the optimal balance between reaction rate and side product formation.[3]
-
Poor Quality of Reagents: Ensure that your aldehydes and dicarbonyl compounds are pure. Impurities can inhibit the catalyst or lead to unwanted side reactions.
Experimental Protocol: General Procedure for the Synthesis of a Xanthene Core
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), dimedone (2 mmol), and the chosen catalyst (e.g., 30 mg of Cu@NNPS-NaY).[3]
-
Add the appropriate solvent (e.g., 10 mL of ethanol).[3]
-
Stir the reaction mixture at the optimized temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst is used, it can be recovered by filtration or centrifugation for reuse.[2][3]
-
The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
Issue 2: Low Yield in the Amidation Step
Difficulties in the final amide bond formation step can significantly impact your overall yield.
Potential Causes and Solutions:
-
Incomplete Activation of the Carboxylic Acid: If you are using a carboxylic acid and a coupling agent, ensure the carboxylic acid is fully activated before adding the amine.[12]
-
Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The use of a non-nucleophilic base can mitigate this issue.[12]
-
Steric Hindrance: Bulky substituents on either the amino xanthene or the acylating agent can hinder the reaction. In such cases, more forcing conditions (e.g., higher temperature, longer reaction time) or more potent activating agents might be necessary.[12]
-
Side Reactions: The formation of side products can consume your starting materials. Ensure anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate.[12]
Troubleshooting Flowchart for Low Amidation Yield
References
- 1. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US5772696A - Process for purification of water soluble dyes via water insoluble metal salt intermediate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Purification of 9H-xanthene-9-carbohydrazide Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 9H-xanthene-9-carbohydrazide and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining these valuable synthetic intermediates in high purity. As a class of compounds, these analogs possess a unique combination of a bulky, moderately non-polar xanthene core and a highly polar, hydrogen-bonding carbohydrazide moiety.[1] This duality presents specific, often frustrating, purification challenges.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. By explaining the "why" behind each step, we aim to empower you to troubleshoot effectively and adapt these methods to your specific analog.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Work-up and Crude Product Handling
Question: My reaction is complete. What's the best initial work-up procedure to get a manageable crude product?
Answer: The primary goal of the initial work-up is to remove excess reagents and inorganic salts, which can interfere with subsequent purification steps. The typical synthesis involves reacting a 9H-xanthene-9-carboxylate ester with hydrazine hydrate.[2]
-
Causality: Hydrazine hydrate is highly polar and water-soluble, as are the alcohol byproducts (e.g., ethanol or methanol). A common mistake is to directly attempt to precipitate the product from the reaction mixture, which can trap these impurities.
-
Recommended Protocol:
-
Solvent Removal: If the reaction was performed in a low-boiling solvent like ethanol, reduce its volume under vacuum.
-
Aqueous Quench: Add the concentrated reaction mixture to a significant volume of cold deionized water or an ice-water slurry. The this compound product is typically poorly soluble in water and will precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual hydrazine hydrate. A subsequent wash with a cold, non-polar solvent like diethyl ether or hexane can help remove any unreacted ester starting material.[3][4]
-
Drying: Dry the crude product under vacuum.[5] Avoid excessive heat, as some hydrazides can be thermally sensitive.
-
Question: My crude product is a sticky oil or gum instead of a solid. What happened?
Answer: This "oiling out" phenomenon is common and usually indicates the presence of significant impurities that are depressing the melting point of your product or that the product itself has low crystallinity.[6]
-
Troubleshooting Steps:
-
Trituration: Try stirring the oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble. For these analogs, start with diethyl ether or ethyl acetate. This can often induce crystallization or solidify the product by washing away the interfering impurities.
-
Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol or acetone) and re-precipitate it by slowly adding an anti-solvent (e.g., cold water or hexane). The key is to add the anti-solvent slowly to encourage crystal formation over rapid oiling out.
-
Section 2: Recrystallization Challenges
Recrystallization is often the most effective method for purifying these compounds on a large scale.[2] The key is selecting an appropriate solvent system.
Question: How do I choose the right solvent for recrystallizing my this compound analog?
Answer: The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature.[2][6] Given the dual polarity of the target molecule, single solvents may not work, and a binary solvent system is often required.
-
Expert Insight: The xanthene core provides hydrophobicity, while the carbohydrazide group (-CONHNH₂) provides high polarity and hydrogen bonding sites. Therefore, polar protic solvents are excellent starting points.
-
Solvent Selection Workflow:
-
Test solubility in small amounts (~10-20 mg of crude product in 0.5 mL of solvent).
-
Good candidates will show poor solubility at room temperature but dissolve completely upon heating.
-
If the compound is too soluble in a solvent (e.g., methanol) even at room temperature, that solvent can be used as the "good" solvent in a binary pair with a "poor" solvent (e.g., water or hexane) in which the compound is insoluble.
-
| Solvent/System | Polarity | Typical Application & Rationale |
| Ethanol or Methanol | High | Often a good first choice. The alcohol interacts well with the hydrazide group. May need to add water as an anti-solvent if solubility is too high.[6] |
| Acetonitrile | Medium-High | Aprotic polar solvent; can be effective if protic solvents lead to side reactions. |
| Ethanol/Water | Variable | A versatile system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes faintly cloudy (the cloud point), then add a drop or two of hot ethanol to clarify and allow to cool slowly. |
| Dioxane/Water | Variable | Useful for less polar analogs where alcohol solubility is insufficient. |
Question: I've followed the steps, but my product is "oiling out" during recrystallization. How do I fix this?
Answer: This happens when the solution becomes supersaturated too quickly, or the solubility curve of the compound is very steep. The product separates as a liquid phase instead of forming a crystal lattice.[6]
-
Immediate Corrective Actions:
-
Reheat: Heat the solution to re-dissolve the oil.
-
Add Solvent: Add a small amount (5-10% more) of the hot "good" solvent to decrease the saturation level.
-
Slow Cooling: This is critical. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to prevent rapid temperature drops.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce nucleation.
-
Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create microscopic imperfections that serve as nucleation sites.[6]
-
Section 3: Column Chromatography Troubleshooting
When recrystallization fails to remove closely related impurities, column chromatography is necessary.[2] However, the polar and basic nature of the hydrazide group can lead to issues on standard silica gel.
Question: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. What's the cause?
Answer: This is a classic problem for nitrogen-containing compounds on silica gel.
-
Causality: Silica gel is an acidic stationary phase (due to surface silanol groups, Si-OH). The lone pairs on the nitrogen atoms of your carbohydrazide can interact strongly and sometimes irreversibly with these acidic sites. This strong interaction leads to tailing or "streaking" of the spot on a TLC plate and broad, poorly resolved peaks during column chromatography.[7]
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase. This neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Recommendation: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[7]
-
-
Use a Different Stationary Phase: If a basic modifier doesn't work, consider alternative stationary phases.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.
-
Reversed-Phase (C18): For highly polar analogs, reversed-phase chromatography using a mobile phase like Acetonitrile/Water or Methanol/Water may provide superior separation.
-
-
Workflow for Developing a Chromatography Method
References
- 1. This compound|CAS 1604-08-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 4. US4496761A - Process for making carbohydrazide - Google Patents [patents.google.com]
- 5. shyzchem.com [shyzchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for mGlu1 Receptor Assays with Xanthene Modulators
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with metabotropic glutamate receptor 1 (mGlu1) and its xanthene-based allosteric modulators. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the specific challenges you may encounter.
Introduction to mGlu1 and Xanthene Modulators
The metabotropic glutamate receptor 1 (mGlu1) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] Unlike ionotropic receptors that form ion channels, mGlu1 activation initiates a cascade of intracellular signaling events. Its complex signaling profile makes it an attractive therapeutic target for a variety of neurological and psychiatric disorders.
Xanthene-based compounds have emerged as a significant class of positive allosteric modulators (PAMs) for mGlu1. These molecules do not typically activate the receptor on their own but potentiate the response to the endogenous agonist, glutamate. This modulatory action offers a more nuanced approach to therapeutic intervention compared to direct agonists or antagonists.
mGlu1 Signaling Pathways
Understanding the signaling pathways of mGlu1 is fundamental to designing and troubleshooting your assays. The canonical pathway involves coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2][3] However, mGlu1 can also signal through non-canonical pathways, including modulation of adenylyl cyclase and interaction with various ion channels and kinases.[2]
Caption: Canonical and non-canonical mGlu1 signaling pathways.
Assay-Specific Troubleshooting Guides
This section is divided into the three most common assay formats for studying mGlu1 modulators. Each subsection provides a detailed protocol followed by a comprehensive troubleshooting Q&A.
Calcium Flux Assays
Calcium flux assays are a workhorse for studying Gq-coupled receptors like mGlu1. They measure the increase in intracellular calcium concentration following receptor activation, providing a robust functional readout.
Detailed Experimental Protocol: Calcium Flux Assay
This protocol is designed for a 96-well plate format using a fluorescent plate reader with automated injection.
Materials:
-
HEK293 or CHO cells stably expressing human mGlu1.
-
Culture Medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Probenecid (optional, for cell lines with active anion transporters).
-
mGlu1 agonist (e.g., Glutamate, Quisqualate).
-
Xanthene modulator stock solution (in DMSO).
-
96-well black-walled, clear-bottom plates.
Procedure:
-
Cell Plating:
-
The day before the assay, seed mGlu1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (typically 40,000-80,000 cells per well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a final concentration of 2-4 µM is common. First, dissolve the Fluo-4 AM in DMSO, then dilute in Assay Buffer containing 0.02-0.04% Pluronic F-127 to aid in dispersion. If using, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO2, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of your xanthene modulator in Assay Buffer. For PAMs, you will also need to prepare the agonist at a concentration that gives a submaximal response (e.g., EC20).
-
For a typical PAM assay, the first injection will be the xanthene modulator, and the second will be the EC20 agonist. For a NAM assay, the first injection will be the modulator, and the second will be a high concentration of agonist (e.g., EC80).
-
-
Assay Execution:
-
Wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Allow the plate to equilibrate to room temperature for 10-20 minutes.
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to read fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject the xanthene modulator (or buffer for control wells) and continue reading for 60-120 seconds.
-
Inject the agonist and read for another 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
For PAMs, plot the response against the modulator concentration to determine the EC50 of potentiation. For NAMs, plot the inhibition of the agonist response against the modulator concentration to determine the IC50.
-
Caption: Workflow for a typical calcium flux assay.
Troubleshooting Q&A: Calcium Flux Assays
| Question/Issue | Potential Causes | Recommended Solutions & Explanations |
| High background fluorescence or low signal-to-noise ratio. | 1. Incomplete removal of extracellular dye. 2. Dye compartmentalization or leakage. 3. Cell health is poor. | 1. Optimize wash steps: Ensure thorough but gentle washing. Increase the number of washes if necessary. 2. Use probenecid: For cell lines like CHO or HEK293 that express organic anion transporters, probenecid can prevent dye leakage, improving signal retention. 3. Check cell viability: Ensure cells are healthy and not overgrown. Perform a viability test (e.g., Trypan Blue) before plating. |
| No response or very weak response to agonist. | 1. Low receptor expression. 2. Agonist degradation or incorrect concentration. 3. Cell signaling machinery is compromised. | 1. Verify receptor expression: Use a positive control cell line or perform western blotting/qPCR to confirm mGlu1 expression. 2. Prepare fresh agonist: Aliquot and store agonist stocks properly. Confirm the EC50 of your agonist to ensure you are using the correct concentration. 3. Use a positive control: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to confirm the cells can respond to a calcium influx. |
| Xanthene PAM shows agonist activity (signal increase without agonist). | 1. High receptor expression leading to constitutive activity. 2. The compound is an "ago-PAM" with intrinsic agonist activity. 3. Glutamate contamination in assay components. | 1. Reduce receptor expression: If using a transient transfection system, reduce the amount of DNA. For stable lines, you may need to re-select a clone with lower expression. 2. Characterize the pharmacology: This may be a true pharmacological property of your compound. This is a known phenomenon for some mGlu1 modulators.[4] 3. Use glutamate-free media/reagents: Some serum lots can contain glutamate. Consider using serum-free media for the assay. |
| High well-to-well variability. | 1. Uneven cell plating. 2. Inconsistent dye loading. 3. Pipetting errors. 4. Edge effects on the plate. | 1. Improve cell plating technique: Ensure a single-cell suspension before plating and mix the plate gently after seeding. 2. Ensure complete medium removal: Residual medium can interfere with dye loading. 3. Use automated liquid handling: If available, this will significantly improve consistency. Otherwise, use calibrated multichannel pipettes. 4. Avoid using outer wells: The outer wells of a plate are more prone to evaporation. Fill them with buffer or media but do not use them for data points. |
| Xanthene modulator appears to be insoluble (precipitate observed). | 1. Poor aqueous solubility of the compound. 2. Exceeding the solubility limit in the final assay buffer. | 1. Check compound solubility: Xanthene derivatives can have limited aqueous solubility.[5] Determine the maximum soluble concentration in your assay buffer. 2. Modify the assay buffer: A small amount of BSA (e.g., 0.1%) can sometimes help maintain compound solubility. 3. Reduce DMSO concentration: Ensure the final DMSO concentration in the well is low (typically <0.5%) as high concentrations can affect cell health and compound solubility. |
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[6] They directly measure the interaction between a radiolabeled ligand and the receptor.
Detailed Experimental Protocol: Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity of an unlabeled xanthene modulator.
Materials:
-
Cell membranes from HEK293 or CHO cells expressing mGlu1.
-
Radioligand: e.g., [3H]-R214127 (a NAM) or [3H]-Quisqualate (an agonist).
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 10 mM MgCl2.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Unlabeled xanthene modulator.
-
Non-specific binding control: A high concentration of a known mGlu1 ligand (e.g., 10 µM unlabeled R214127).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Grow mGlu1-expressing cells to a high density, harvest, and homogenize in a hypotonic buffer.
-
Centrifuge to pellet the membranes, wash, and resuspend in Binding Buffer.
-
Determine the protein concentration (e.g., via a BCA assay). Store aliquots at -80°C.
-
-
Assay Setup:
-
On the day of the assay, thaw the membrane aliquot and dilute to the desired concentration in ice-cold Binding Buffer (typically 10-50 µg of protein per well).
-
Prepare serial dilutions of your unlabeled xanthene modulator.
-
Prepare the radioligand at a concentration at or below its Kd (e.g., ~1 nM for [3H]-R214127).[4]
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
Binding Buffer
-
Radioligand
-
Unlabeled modulator (or buffer for total binding, or non-specific control)
-
Diluted membranes
-
-
The final assay volume is typically 200 µL.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak the filter plate with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Rapidly transfer the binding reaction mixture to the filter plate and apply a vacuum to separate the bound from free radioligand.
-
Wash the filters quickly with 3-4 volumes of ice-cold Wash Buffer.
-
-
Counting and Data Analysis:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity in a scintillation counter.
-
Subtract the non-specific binding from all other values to get specific binding.
-
Plot the percent specific binding against the log concentration of the modulator and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand competition binding assay.
Troubleshooting Q&A: Radioligand Binding Assays
| Question/Issue | Potential Causes | Recommended Solutions & Explanations |
| High non-specific binding (NSB). | 1. Radioligand is "sticky" or hydrophobic. 2. Too much membrane protein per well. 3. Insufficient washing. 4. Binding to the filter plate. | 1. Add BSA to the buffer: 0.1% BSA can help reduce non-specific interactions.[7] 2. Titrate membrane concentration: Reduce the amount of protein per well to find the optimal balance between specific signal and NSB.[7] 3. Optimize wash steps: Increase the number of washes or the volume of wash buffer. Ensure the buffer is ice-cold to minimize dissociation of specifically bound ligand.[7] 4. Pre-treat filters: Pre-soaking the filter plate in 0.3-0.5% PEI is crucial to reduce radioligand binding to the filter itself. |
| Low specific binding or poor signal window. | 1. Low receptor density in membranes. 2. Degraded radioligand or membranes. 3. Assay not at equilibrium. 4. Ligand depletion. | 1. Use a higher expressing cell line: If possible, generate membranes from a cell line with higher mGlu1 expression. 2. Check reagent quality: Use a fresh batch of radioligand and ensure membranes have been stored properly at -80°C. 3. Determine equilibrium time: Perform a time-course experiment to ensure the incubation time is sufficient to reach equilibrium. 4. Reduce receptor concentration: Ensure that less than 10% of the total radioligand is bound to avoid depleting the free concentration.[8] |
| Inconsistent results between experiments. | 1. Variability in membrane preparations. 2. Pipetting inaccuracies. 3. Inconsistent incubation times or temperatures. | 1. Use a single large batch of membranes: Prepare a large, single batch of membranes, aliquot, and store at -80°C to ensure consistency across multiple experiments. 2. Calibrate pipettes: Regularly check and calibrate all pipettes. 3. Standardize conditions: Use a temperature-controlled incubator and a precise timer for all incubations. |
| Xanthene PAM does not compete with the radioligand. | 1. The radioligand and PAM bind to different sites. 2. The PAM's effect is on agonist affinity, not direct competition. | 1. This is expected for a PAM: A PAM binds to an allosteric site and should not directly compete with an orthosteric agonist radioligand like [3H]-Quisqualate. Instead, it should increase its binding.[9] If using a NAM radioligand that binds the same allosteric pocket, competition would be expected. 2. Design a different experiment: To characterize a PAM, measure its effect on the Kd or Bmax of an agonist radioligand in a saturation binding experiment, or its effect on the dissociation rate (koff). |
Fluorescence Polarization (FP) Assays
FP assays are homogeneous (no-wash) binding assays that are well-suited for high-throughput screening.[10] They measure the change in the tumbling rate of a small fluorescently labeled ligand (tracer) upon binding to a larger protein, like a receptor.
Detailed Experimental Protocol: Fluorescence Polarization Assay
This protocol describes a competitive FP assay to identify compounds that displace a fluorescent tracer from mGlu1.
Materials:
-
Solubilized, purified mGlu1 receptor or membrane preparations with high receptor density.
-
Fluorescently labeled mGlu1 ligand (tracer).
-
FP Assay Buffer: e.g., PBS with 0.01% Tween-20 or similar non-denaturing detergent.
-
Xanthene modulator and other unlabeled competitor compounds.
-
384-well black, low-volume, non-binding surface plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Dilute the purified mGlu1 receptor and the fluorescent tracer in FP Assay Buffer. The optimal concentrations must be determined empirically through titration experiments to achieve a good signal window.
-
Prepare serial dilutions of the xanthene modulator and control compounds in FP Assay Buffer.
-
-
Assay Setup:
-
In a 384-well plate, add:
-
Unlabeled modulator/competitor.
-
Fluorescent tracer.
-
mGlu1 receptor preparation.
-
-
The final volume is typically 20 µL.
-
Include controls:
-
Tracer only: for minimum polarization (Pmin).
-
Tracer + Receptor: for maximum polarization (Pmax).
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a duration sufficient to reach equilibrium (determined from time-course experiments, typically 30-60 minutes). Protect from light.
-
-
Measurement:
-
Measure the fluorescence polarization in a plate reader. The reader excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.
-
The instrument calculates the polarization (in mP units).
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]).
-
Plot the percent inhibition against the log concentration of the modulator to determine the IC50.
-
Troubleshooting Q&A: Fluorescence Polarization Assays
| Question/Issue | Potential Causes | Recommended Solutions & Explanations |
| Low signal window (small difference between Pmin and Pmax). | 1. The fluorescent tracer is too large or the receptor is too small. 2. Low binding affinity of the tracer for the receptor. 3. Insufficiently active receptor preparation. | 1. Choose appropriate tracer/receptor: The FP signal window depends on the relative size difference. This assay works best for small molecule tracers binding to large protein receptors.[11] 2. Optimize tracer concentration: Use a tracer with high affinity (low nM range). The concentration of the tracer should be at or below its Kd. 3. Use high-quality receptor: Ensure the receptor preparation is active and has a high density of binding sites. |
| High background from test compounds. | 1. The xanthene modulator is itself fluorescent. 2. Compound precipitation scatters light. | 1. Perform a counter-screen: Read the plate before adding the receptor to identify fluorescent compounds. Xanthene scaffolds are known fluorophores, so this is a critical control.[12] If the compound's fluorescence overlaps with the tracer's, it can interfere with the assay.[13] 2. Check compound solubility: Visually inspect the wells for precipitation. Reduce the compound concentration or add a solubilizing agent like BSA to the buffer. |
| "False positives" - compounds that decrease polarization but do not bind the target site. | 1. Compound quenches the fluorescence of the tracer. 2. Compound binds non-specifically to the receptor, causing a conformational change. | 1. Run a fluorescence intensity counter-screen: A true competitor will decrease polarization without significantly affecting the total fluorescence intensity. A quencher will decrease both. 2. Confirm with an orthogonal assay: Validate hits using a different assay format, such as a radioligand binding assay or a functional calcium flux assay. |
| Assay drift or inconsistent readings over time. | 1. Temperature fluctuations. 2. Photobleaching of the tracer. 3. Reagent instability. | 1. Maintain stable temperature: Allow all reagents and the plate to equilibrate to a stable room temperature before reading. 2. Minimize light exposure: Keep the tracer and the assay plate protected from light. Use the minimum necessary excitation energy in the plate reader. 3. Prepare fresh reagents: Ensure all buffers and diluted reagents are freshly prepared for each experiment. |
Concluding Remarks
Successfully navigating the complexities of mGlu1 receptor assays requires a blend of robust protocols, a deep understanding of the underlying biology, and a systematic approach to troubleshooting. Xanthene modulators, with their unique allosteric mechanism, add a layer of pharmacological nuance that must be considered in every aspect of assay design and data interpretation. This guide is intended to be a living document; as new technologies and insights emerge, we will continue to refine our approaches to unraveling the therapeutic potential of mGlu1 modulation.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining AMPK Activation Experiments Using 9H-Xanthene-9-Carboxamides
Welcome to the technical support center for researchers utilizing 9H-xanthene-9-carboxamides in AMP-activated protein kinase (AMPK) activation studies. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of your experiments and ensure the generation of robust, reproducible data. As a central regulator of cellular energy homeostasis, AMPK is a critical therapeutic target, and understanding the nuances of its activation by novel compounds is paramount.[1][2]
Understanding the Core System: The AMPK Signaling Cascade
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated in response to cellular stresses that increase the AMP:ATP ratio, such as glucose deprivation, hypoxia, and ischemia.[1][3]
Activation of AMPK is a multi-step process. The binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase and, crucially, makes the threonine 172 (Thr172) residue on the α subunit more accessible for phosphorylation by upstream kinases.[1][4][5] The primary upstream kinases responsible for this phosphorylation are LKB1 and Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[1][3] Phosphorylation at Thr172 is the canonical marker for AMPK activation. Once active, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[1][3]
Certain 9H-xanthene-9-carboxamide derivatives have been identified as potent, LKB1-dependent activators of AMPK, making them valuable tools for studying metabolic regulation and as potential therapeutic agents for conditions like type 2 diabetes.[6][7][8]
Diagram: The AMPK Activation Pathway
Caption: LKB1-dependent activation of AMPK by 9H-xanthene-9-carboxamides.
Troubleshooting Guide
This section addresses common problems encountered during AMPK activation experiments with 9H-xanthene-9-carboxamides.
Question 1: I am not observing an increase in AMPK phosphorylation (p-AMPK Thr172) after treating my cells with a 9H-xanthene-9-carboxamide compound. What could be the issue?
Answer:
Several factors could contribute to the lack of detectable p-AMPK induction. A systematic approach to troubleshooting is recommended.
-
Compound Integrity and Solubility:
-
Degradation: 9H-xanthene-9-carboxamides can be susceptible to hydrolysis.[9] Ensure your compound stock is fresh and has been stored correctly (cool, dry, and protected from light).[9] It is advisable to prepare fresh working solutions for each experiment.
-
Solubility: These compounds can have limited aqueous solubility.[10] Ensure the compound is fully dissolved in your stock solvent (e.g., DMSO) before diluting it into your cell culture medium. Precipitates in the final culture medium will lead to an inaccurate final concentration and reduced cellular uptake. Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Experimental Conditions:
-
Cell Line Specificity: The expression levels of AMPK subunits and the upstream kinase LKB1 can vary between cell lines. Confirm that your chosen cell line expresses LKB1, as 9H-xanthene-9-carboxamides often act in an LKB1-dependent manner.[6][7][8]
-
Dose and Time Course: The optimal concentration and treatment duration for AMPK activation can vary significantly. Perform a dose-response (e.g., 0.1, 1, 10, 50 µM) and a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal conditions for your specific compound and cell line.
-
Basal AMPK Activation: High basal levels of p-AMPK can mask the effect of your compound. This can be caused by culture conditions that induce cellular stress, such as high cell density or nutrient depletion. To reduce basal activation, you can try serum-starving the cells for a few hours before treatment.[11]
-
-
Western Blotting Technique:
-
Antibody Performance: Ensure your primary antibodies for both p-AMPK (Thr172) and total AMPK are validated for your application and are used at the recommended dilution.
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation of AMPK and degradation of your proteins of interest.[12]
-
Loading Controls and Normalization: It is crucial to probe for total AMPK to normalize the p-AMPK signal. This accounts for any differences in protein loading between lanes.[11] A housekeeping protein like β-actin or GAPDH should also be used to confirm equal loading.
-
Diagram: Troubleshooting Workflow for No p-AMPK Signal
Caption: A systematic workflow for troubleshooting absent p-AMPK signal.
Question 2: I see an increase in p-AMPK, but I don't observe the expected downstream effects (e.g., increased p-ACC, changes in cell viability). What does this mean?
Answer:
This discrepancy between upstream signaling and downstream functional outcomes can be perplexing. Here are some potential explanations and troubleshooting steps:
-
Magnitude and Duration of Activation: A transient or weak activation of AMPK may be sufficient to be detected by Western blot but insufficient to trigger robust downstream signaling and a physiological response. Consider increasing the treatment time or compound concentration based on your optimization experiments.
-
Off-Target Effects: While 9H-xanthene-9-carboxamides can be specific AMPK activators, the possibility of off-target effects should not be dismissed.[12] An off-target effect could counteract the expected downstream consequences of AMPK activation.
-
Use a Different Activator: Compare the effects of your compound with a structurally unrelated AMPK activator, such as A-769662 (direct activator) or metformin (indirect activator).[12] If the downstream effects are only absent with your compound, it points towards a potential off-target mechanism.
-
AMPK Knockdown/Knockout: The most definitive way to confirm that the observed effects (or lack thereof) are AMPK-dependent is to use an AMPK knockout or knockdown (e.g., via CRISPR/Cas9 or shRNA) cell line.[12] If the phenotype persists in the absence of AMPK, it is an off-target effect.
-
-
Context-Dependent AMPK Function: The cellular context, including nutrient availability and oxygen levels, can influence the downstream consequences of AMPK activation.[12] For example, under certain conditions, AMPK activation can promote cell survival rather than inhibit proliferation.[12] Ensure your experimental conditions are consistent and well-defined.
-
Assay Sensitivity: The assay used to measure the downstream effect might not be sensitive enough to detect subtle changes. Ensure your downstream functional assays are properly validated and have appropriate positive and negative controls.
Frequently Asked Questions (FAQs)
Q1: What are appropriate positive and negative controls for my AMPK activation experiment?
A1:
-
Positive Controls: It is essential to include a known AMPK activator to confirm that your experimental system is responsive. Commonly used positive controls include:
-
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): An AMP mimetic that allosterically activates AMPK.[13]
-
Metformin/Phenformin: These biguanides indirectly activate AMPK by inhibiting the mitochondrial respiratory chain, leading to an increase in the AMP:ATP ratio.[13]
-
A-769662: A potent, direct allosteric activator of AMPK.[11][14]
-
-
Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your 9H-xanthene-9-carboxamide.[11] This is the most critical negative control.
-
Compound C (Dorsomorphin): A commonly used, albeit not entirely specific, inhibitor of AMPK. Co-treatment with your compound and Compound C can help demonstrate that the observed effects are AMPK-dependent. However, be aware of potential off-target effects of Compound C.[15]
-
Q2: How do I prepare my 9H-xanthene-9-carboxamide compound for cell-based assays?
A2:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically DMSO. Ensure the compound is completely dissolved. Gentle warming or vortexing may be necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[16] Protect from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in pre-warmed cell culture medium. It is crucial to add the compound to the medium and mix well immediately to prevent precipitation. The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced cellular stress.
Q3: What are the best methods to quantify AMPK activation?
A3: There are two primary methods to assess AMPK activation:
-
Western Blotting: This is the most common method. It involves measuring the phosphorylation of AMPKα at Thr172. It is essential to also measure the total AMPKα protein levels for normalization.[11] Additionally, probing for the phosphorylation of a well-established downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Ser79, provides further confirmation of functional AMPK activation.[11][12]
-
Kinase Activity Assays: These assays directly measure the enzymatic activity of AMPK, typically by quantifying the phosphorylation of a specific substrate peptide, such as the SAMS peptide.[17] These assays can be performed using radioactive (³²P-ATP) or non-radioactive methods (e.g., luminescence-based ADP detection or ELISA-based assays).[18][19][20] Commercial kits are available for these assays.[21][22]
Table 1: Comparison of AMPK Activation Assays
| Assay Method | Principle | Pros | Cons |
| Western Blot (p-AMPK) | Immunodetection of Thr172 phosphorylation | Widely accessible, provides information on a specific phosphorylation event, can be multiplexed with total protein and downstream targets. | Semi-quantitative, can be influenced by antibody quality, does not directly measure kinase activity. |
| Kinase Activity Assay | Measures the rate of substrate phosphorylation | Directly measures enzymatic activity, highly quantitative, suitable for high-throughput screening. | Can be more technically demanding, may require specialized reagents or equipment, does not provide information on in-cell phosphorylation status. |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation
This protocol provides a general workflow for assessing AMPK and ACC phosphorylation in cell lysates.
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. If necessary to reduce basal phosphorylation, serum-starve cells for 4-6 hours prior to treatment.[11] c. Treat cells with the desired concentrations of your 9H-xanthene-9-carboxamide and controls (e.g., vehicle, AICAR) for the determined optimal time.
-
Cell Lysis: a. Place the culture plates on ice and aspirate the media. b. Wash the cells twice with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[12] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, with brief vortexing every 10 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant to a new, pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol. b. Normalize the protein concentrations of all samples by adding lysis buffer to ensure equal concentration.
-
SDS-PAGE and Immunoblotting: a. Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against p-AMPKα (Thr172), p-ACC (Ser79), total AMPKα, and a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.[11] f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. For each sample, normalize the p-AMPK signal to the total AMPK signal. c. Further normalize this ratio to the loading control to correct for any loading inaccuracies. d. Express the results as a fold change relative to the vehicle-treated control.[11]
Protocol 2: In Vitro AMPK Kinase Activity Assay (Luminescence-Based)
This protocol is based on the principle of measuring ADP production, which is a universal product of kinase reactions. Commercial kits like ADP-Glo™ are available for this purpose.[23]
-
Reagent Preparation: a. Prepare the Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[23] b. Prepare the substrate solution (e.g., SAMS peptide) and ATP at 2x the final desired concentration in Kinase Buffer. c. Dilute the recombinant active AMPK enzyme to a 2x working concentration in Kinase Buffer. d. Prepare your 9H-xanthene-9-carboxamide compound and controls at various concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of your compound or control. b. Add 2 µL of the 2x enzyme solution to each well. c. Add 2 µL of the 2x substrate/ATP mixture to initiate the reaction. The final reaction volume is 5 µL. d. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and thus to the AMPK activity. c. Plot the signal against the compound concentration to determine the EC50 or fold activation.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
- 6. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthene derivatives increase glucose utilization through activation of LKB1-dependent AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. 9H-Xanthene-9-carboxamide | C14H11NO2 | CID 725576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. promega.com [promega.com]
strategies to minimize side reactions in 9H-xanthene-9-carbohydrazide synthesis
Welcome to the technical support center for the synthesis of 9H-xanthene-9-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to minimize side reactions and achieve high-purity yields of your target compound.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules.[1] The most common synthetic route involves the hydrazinolysis of a corresponding 9H-xanthene-9-carboxylate ester, typically the ethyl or methyl ester. While seemingly straightforward, this reaction is prone to side reactions that can complicate purification and reduce yields. This guide provides a comprehensive framework for understanding and mitigating these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Question: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily incomplete reaction or competing side reactions. Let's break down the likely culprits and their solutions:
-
Incomplete Reaction: The hydrazinolysis may not have gone to completion.
-
Solution:
-
Increase Hydrazine Hydrate Stoichiometry: Employ a significant excess of hydrazine hydrate (typically 10-20 equivalents) to drive the reaction equilibrium towards the product.[2]
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting ester is still present after the initial reaction time, extend the reflux period. A moderate increase in temperature can also enhance the reaction rate, but be cautious as it can also promote side reactions.[2]
-
-
-
Side Reaction: Hydrolysis of the Starting Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the ethyl 9H-xanthene-9-carboxylate back to 9H-xanthene-9-carboxylic acid, especially at elevated temperatures.[3]
-
Solution:
-
Use Anhydrous Solvents: While hydrazine hydrate is an aqueous solution, using an anhydrous alcohol like ethanol as the primary solvent can help minimize competing hydrolysis.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can favor hydrolysis. A gentle reflux is generally sufficient.
-
-
-
Side Reaction: Formation of N,N'-diacylhydrazine: This side product, bis(9H-xanthen-9-oyl)hydrazine, can form if the initially formed carbohydrazide reacts with another molecule of the starting ester.
-
Solution:
-
Maintain a Large Excess of Hydrazine Hydrate: A high concentration of hydrazine hydrate ensures that the ester is more likely to react with hydrazine than with the newly formed carbohydrazide.[2]
-
Control Reaction Temperature: Lowering the reaction temperature can disfavor the formation of the diacylhydrazine byproduct.
-
-
Issue 2: Presence of an Insoluble White Precipitate That is Not the Product
Question: I observe a significant amount of a white solid that is difficult to dissolve and doesn't seem to be my desired product. What could it be?
Answer:
This is a classic sign of N,N'-diacylhydrazine formation. This symmetrical byproduct is often less soluble than the desired carbohydrazide and can precipitate out of the reaction mixture.
-
Confirmation:
-
Melting Point: The N,N'-diacylhydrazine will have a significantly different and likely higher melting point than this compound.
-
Spectroscopic Analysis: An IR spectrum will show characteristic amide C=O and N-H stretches. Mass spectrometry will reveal a molecular weight corresponding to the diacylhydrazine structure.
-
-
Mitigation Strategies:
-
Refer to the solutions for Issue 1 regarding the formation of N,N'-diacylhydrazine, primarily using a large excess of hydrazine hydrate and moderate reaction temperatures.
-
Issue 3: Difficulty in Purifying the Final Product
Question: My crude product is an oily solid and I'm struggling to get a pure, crystalline material. What purification strategies do you recommend?
Answer:
Purification of this compound can be challenging due to the presence of starting materials and side products.
-
Initial Work-up:
-
After the reaction is complete, cool the mixture and pour it into cold water. This will precipitate the crude product and help remove excess hydrazine hydrate.[2]
-
Filter the crude solid and wash it thoroughly with water.
-
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Selection:
-
Ethanol or Methanol: These are often good starting points for recrystallization.[4]
-
Ethyl Acetate or Dimethylformamide (DMF): These solvents have also been reported to be effective for recrystallizing xanthene derivatives.[4]
-
Solvent Mixtures: If a single solvent does not provide satisfactory results, a solvent/anti-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.[5]
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, you can treat it with a small amount of activated charcoal and filter it hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for the synthesis of this compound?
A1: The most common and readily available starting material is an ester of 9H-xanthene-9-carboxylic acid, such as ethyl 9H-xanthene-9-carboxylate or methyl 9H-xanthene-9-carboxylate. These can be synthesized from 9H-xanthene-9-carboxylic acid via Fischer esterification.[6][7]
Q2: What are the key reaction parameters to control during the hydrazinolysis step?
A2: The key parameters are:
-
Stoichiometry of Hydrazine Hydrate: A large excess (10-20 equivalents) is crucial to maximize the yield of the desired carbohydrazide and minimize the formation of the N,N'-diacylhydrazine byproduct.[2]
-
Temperature: Gentle reflux is typically sufficient. Higher temperatures can accelerate the reaction but may also increase the rate of side reactions like hydrolysis.
-
Solvent: Anhydrous ethanol is a commonly used solvent that facilitates the reaction while minimizing water-related side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting ester from the more polar carbohydrazide product. The product will have a lower Rf value than the starting ester.
Q4: Is the xanthene ring stable to the reaction conditions?
A4: The xanthene core is generally stable under the conditions used for hydrazinolysis. The primary reactions occur at the ester functional group. There is no significant evidence to suggest cleavage of the tricyclic xanthene ring system with hydrazine under these conditions.[1][8]
Q5: What are the expected spectroscopic data for this compound?
A5:
-
¹H NMR: Expect to see aromatic protons of the xanthene ring, a singlet for the proton at the 9-position, and signals for the -NH and -NH₂ protons of the hydrazide group.
-
¹³C NMR: Aromatic carbons, the carbon at the 9-position, and a carbonyl carbon signal for the hydrazide.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and aromatic C-H and C=C stretching.[9]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (240.26 g/mol ).[10]
Data and Protocols
Table 1: Recommended Reaction Conditions for Hydrazinolysis
| Parameter | Recommended Value | Rationale |
| Starting Material | Ethyl 9H-xanthene-9-carboxylate | Readily prepared and reactive. |
| Reagent | Hydrazine Hydrate (80-100%) | Source of hydrazine nucleophile. |
| Stoichiometry | 10-20 equivalents of Hydrazine Hydrate | Drives reaction to completion, minimizes diacylhydrazine formation.[2] |
| Solvent | Anhydrous Ethanol | Good solubility for reactants, minimizes hydrolysis. |
| Temperature | Reflux (approx. 78 °C) | Provides sufficient energy for the reaction without excessive side reactions. |
| Reaction Time | 4-8 hours (monitor by TLC) | Ensures complete conversion of the starting ester. |
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 9H-xanthene-9-carboxylate
-
Hydrazine hydrate (80-100%)
-
Anhydrous Ethanol
-
Standard laboratory glassware for reflux and filtration
-
TLC plates (silica gel) and developing chamber
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 9H-xanthene-9-carboxylate (1 equivalent) in anhydrous ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (15 equivalents) dropwise.[2]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting ester spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water. A white precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound as a white crystalline solid.[4]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualizing Reaction Pathways
Main Reaction and Key Side Reactions
The following diagram illustrates the desired synthesis pathway and the two primary side reactions to be minimized.
Caption: Desired reaction and major side reactions.
Workflow for Synthesis and Purification
This workflow outlines the key steps from starting material to the pure product.
Caption: Experimental workflow for synthesis.
References
- 1. A near-infrared xanthene-based fluorescent probe for selective detection of hydrazine and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A radical–radical cross-coupling reaction of xanthene with sulfonyl hydrazides: facile access to xanthen-9-sulfone derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1604-08-6 CAS MSDS (9-XANTHENECARBOXYLIC HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Enhancing the Pharmacokinetic Profile of 9H-Xanthene-9-Carbohydrazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9H-xanthene-9-carbohydrazide derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common pharmacokinetic (PK) challenges encountered during the development of this promising class of compounds. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
The 9H-xanthene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] When coupled with a carbohydrazide moiety, it offers a versatile platform for developing novel therapeutics. However, this combination can also present significant challenges in achieving desirable drug-like properties, particularly oral bioavailability. Indeed, some xanthene derivatives possess chemical structures that suggest a potential lack of favorable pharmacokinetic properties, which must be addressed for clinical evaluation.[2]
This guide is structured to help you diagnose and resolve these issues systematically.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment
This section addresses the preliminary questions you should consider when your this compound derivative exhibits a suboptimal pharmacokinetic profile.
Q1: My this compound derivative shows potent in vitro activity but is inactive in vivo. What are the likely reasons?
This is a common scenario in drug discovery and often points to poor pharmacokinetic properties. The primary culprits for this disconnect between in vitro potency and in vivo efficacy are typically:
-
Poor Oral Bioavailability: The compound is not effectively absorbed into the systemic circulation after oral administration. This can be due to:
-
Low Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. The hydrophobic nature of the xanthene core contributes to this challenge.[3]
-
Low Intestinal Permeability: The molecule is unable to efficiently cross the intestinal wall to enter the bloodstream.
-
High First-Pass Metabolism: The compound is extensively metabolized by enzymes in the gut wall or liver before it can reach the systemic circulation. Both the xanthene ring and the hydrazide group can be susceptible to metabolism.
-
-
Rapid Systemic Clearance: Once in the bloodstream, the compound is quickly metabolized and/or excreted, preventing it from reaching its target tissue at a therapeutic concentration for a sufficient duration.
Q2: How can I begin to diagnose the specific pharmacokinetic issue with my compound?
A systematic in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is the essential first step.[4] This will help you pinpoint the primary barrier to achieving a good in vivo profile. The following assays are crucial:
| ADME Parameter | Recommended In Vitro Assay | Purpose |
| Solubility | Thermodynamic or Kinetic Solubility Assays in Simulated Gastric and Intestinal Fluids (SGF, SIF) | To determine if poor dissolution is a limiting factor for absorption. |
| Permeability | Caco-2 or PAMPA Assays | To assess the compound's ability to passively diffuse across the intestinal epithelium. |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assays | To evaluate the rate of metabolism by liver enzymes, a key determinant of clearance. |
| Plasma Protein Binding | Equilibrium Dialysis or Ultrafiltration | To determine the fraction of unbound drug, which is the pharmacologically active portion. |
In silico ADME prediction tools can also provide valuable initial insights into the likely pharmacokinetic behavior of your derivatives, helping to prioritize which compounds to advance to more resource-intensive in vitro testing.[5][6]
Part 2: Troubleshooting Guide - Addressing Specific Challenges
This section provides detailed, question-driven troubleshooting for the most common pharmacokinetic hurdles associated with this compound derivatives.
Issue 1: Poor Aqueous Solubility
The tricyclic xanthene core is inherently lipophilic, which often leads to poor solubility in aqueous media.[3]
Q: My compound has a solubility of <10 µg/mL in simulated intestinal fluid. What are my options?
A solubility of less than 10 µg/mL is a significant hurdle for oral absorption. Here are several strategies, ranging from simple formulation adjustments to more involved chemical modifications:
For preclinical studies, optimizing the formulation can be the quickest way to improve exposure.[3][7]
-
pH Adjustment: If your compound has an ionizable group, adjusting the pH of the formulation vehicle can significantly increase solubility.
-
Use of Co-solvents: Employing water-miscible organic solvents such as PEG 400, propylene glycol, or DMSO can enhance solubility. However, be mindful of the potential for precipitation upon dilution in the GI tract and the tolerability of the vehicle in your animal model.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex.[9]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[3]
Reducing the particle size of your compound increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9]
-
Micronization: This process reduces particle size to the micron range.
-
Nanonization: Creating a nanosuspension can dramatically improve the dissolution rate and saturation solubility.
If formulation approaches are insufficient, structural modifications to the molecule itself may be necessary.
-
Introduce Polar Functional Groups: Adding polar groups (e.g., hydroxyl, amino) to the xanthene scaffold can improve aqueous solubility. Care must be taken to avoid disrupting the pharmacophore responsible for the desired biological activity.
Issue 2: Rapid Metabolism
Both the xanthene core and the carbohydrazide moiety are potential sites of metabolic attack.
Q: My compound is rapidly cleared in liver microsome stability assays (t½ < 15 minutes). How do I identify the metabolic "hotspot" and address it?
A short half-life in liver microsomes suggests extensive Phase I metabolism, likely mediated by cytochrome P450 (CYP) enzymes.[10] The carbohydrazide group may also be susceptible to enzymatic hydrolysis.[11][12]
Caption: Workflow for addressing metabolic instability.
Once a metabolic hotspot is identified (e.g., a specific position on the xanthene ring is consistently hydroxylated), you can make targeted chemical modifications:
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).
-
Fluorination: Introducing a fluorine atom at or near the metabolic hotspot can block oxidation at that site due to the strength of the C-F bond and the high electronegativity of fluorine.
The carbohydrazide group is susceptible to hydrolysis by various enzymes.[11] Masking this group with a promoiety that is cleaved in vivo to release the active parent drug can be an effective strategy.
-
N-Acylhydrazone Prodrugs: Condensation of the terminal amine of the carbohydrazide with an aldehyde or ketone creates an N-acylhydrazone.[13][14] This linkage can be designed to be stable in the GI tract but cleaved systemically to release the active compound. The choice of aldehyde or ketone can be used to tune the rate of hydrolysis.[15]
Caption: Prodrug strategy for masking the carbohydrazide group.
Part 3: Experimental Protocols
Here we provide step-by-step methodologies for key experiments mentioned in this guide.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of a this compound derivative.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, Testosterone)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of the test compound at 200 µM in buffer.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound to the wells (final concentration 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH system.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound derivative.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® plates) for 21-25 days
-
Test compound solution in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Lucifer yellow solution (for monolayer integrity testing)
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability)
-
LC-MS/MS system
Procedure:
-
Monolayer Integrity: Wash the Caco-2 monolayers with warm transport buffer. Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound solution to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer. Also, take a sample from the apical side at the end of the experiment.
-
-
Basolateral to Apical (B-A) Permeability:
-
Perform the reverse experiment by adding the test compound to the basolateral side and sampling from the apical side. This helps to determine if the compound is a substrate for efflux transporters like P-glycoprotein.
-
-
Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) can also be calculated. An efflux ratio >2 suggests active efflux.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Metabolic stability and its role in the discovery of new chemical entities [ouci.dntb.gov.ua]
- 11. Enzymatic hydrolysis - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of Xanthene-Based Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with xanthene-based compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions for one of the most common challenges encountered with this versatile class of molecules: poor cell permeability. By understanding the underlying mechanisms and employing targeted strategies, you can significantly improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the cell permeability of xanthene-based compounds.
Q1: Why is my xanthene-based fluorescent probe not entering my cells?
A1: The primary reason for poor cell permeability of many xanthene dyes, such as fluorescein and rhodamine derivatives, is their inherent chemical structure. These molecules often possess charged or highly polar functional groups (e.g., carboxylic acids, sulfonic acids) that are essential for their solubility in aqueous buffers and high fluorescence quantum yields.[1] However, these same properties hinder their ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. Additionally, some xanthene compounds can be actively removed from the cell by efflux pumps.[2][3][4]
Q2: What is the difference between passive diffusion and active transport in the context of my xanthene probe?
A2:
-
Passive Diffusion: This is the movement of a substance across a cell membrane down its concentration gradient, from an area of high concentration to one of low concentration, without the use of cellular energy. For a molecule to passively diffuse, it generally needs to be small, uncharged, and lipophilic (fat-soluble) to easily pass through the cell's lipid membrane.
-
Active Transport: This process moves substances against their concentration gradient and requires cellular energy (ATP). A key example relevant to xanthene dyes is the action of efflux pumps, which are membrane proteins that actively expel a wide range of substrates, including some fluorescent probes and drugs, from the cytoplasm back into the extracellular space.[2][3]
Q3: I'm using Fluorescein Diacetate (FDA) and it works well, but unmodified Fluorescein does not. Why?
A3: This is a classic example of the prodrug strategy . Fluorescein itself is a charged molecule at physiological pH and has poor membrane permeability. Fluorescein diacetate (FDA), however, is a non-fluorescent, electrically neutral, and more lipophilic derivative because its polar carboxylic acid groups are masked by acetate esters.[5][6] This modification allows FDA to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the acetate groups, regenerating the fluorescent and membrane-impermeable fluorescein, effectively trapping it inside the cell.[5][7][8]
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption [label="Prodrug strategy for fluorescein uptake.", shape=plaintext, fontcolor="#202124"];
Q4: Can modifying the structure of my xanthene compound improve its permeability?
A4: Absolutely. This is a cornerstone of medicinal chemistry and probe design.[9][10] Key strategies include:
-
Masking Polar Groups: As with FDA, converting carboxylic acids to esters or amides can neutralize charge and increase lipophilicity.[1][11]
-
Prodrug Approaches: Designing a bioreversible derivative that is cleaved intracellularly to release the active compound.[12]
-
Adjusting Physicochemical Properties: Fine-tuning parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors/acceptors can significantly impact permeability.[9][13]
-
Adding Cell-Penetrating Peptides (CPPs): Covalently linking your compound to a short, positively charged peptide can facilitate entry into cells through various mechanisms, including endocytosis.[12]
Troubleshooting Guides: From Diagnosis to Solution
This section provides structured approaches to diagnose and resolve poor cell permeability issues.
Guide 1: Low or No Intracellular Fluorescence Signal
Problem: After incubating cells with your xanthene-based probe, you observe very weak or no fluorescence signal via microscopy or flow cytometry.
Possible Causes & Diagnostic Workflow:
Step-by-Step Troubleshooting:
-
Assess Physicochemical Properties:
-
Action: Review the structure of your xanthene compound. Does it have exposed charges (e.g., -COO⁻, -SO₃⁻) at physiological pH?
-
Rationale: Charged molecules generally exhibit poor passive membrane permeability.[14] A slight positive charge can sometimes aid cellular entry, but strong negative charges are often detrimental.[15]
-
Solution: If the compound is charged, consider synthesizing a more lipophilic, uncharged analog or a prodrug version (see Guide 2).
-
-
Test for Active Efflux:
-
Action: Perform a co-incubation experiment with a known broad-spectrum efflux pump inhibitor (e.g., Verapamil, Cyclosporin A, or CCCP). Run a control with your compound alone and another with the compound plus the inhibitor.
-
Rationale: Many cell types express ATP-binding cassette (ABC) transporters (efflux pumps) that can expel xenobiotics.[2] If your compound is a substrate for these pumps, its intracellular concentration will remain low.[3][4][16] Inhibition of these pumps should lead to a significant increase in intracellular fluorescence.
-
Solution: If accumulation increases with an inhibitor, you have identified active efflux as a key issue. For future experiments, you can include the inhibitor or redesign the molecule to be a poorer substrate for efflux pumps.
-
-
Optimize Staining Conditions:
-
Action: Titrate the concentration of your probe and vary the incubation time.
-
Rationale: Insufficient concentration or incubation time may not allow for detectable accumulation.[17] Conversely, excessively high concentrations can sometimes lead to cytotoxicity or fluorescence self-quenching.[18]
-
Solution: Create a matrix of conditions (e.g., 0.1 µM, 1 µM, 10 µM for 15 min, 30 min, 60 min) to find the optimal signal-to-noise ratio.[19][20]
-
-
Verify Cell Health:
-
Action: Check cell viability before and after incubation using a standard assay (e.g., Trypan Blue exclusion or a commercial viability kit).
-
Rationale: Unhealthy or dead cells will have compromised membrane integrity, leading to either no uptake or non-specific, leaky staining.[20][21]
-
Solution: Ensure you are using healthy, sub-confluent cells and that your compound is not cytotoxic at the concentrations used.
-
Guide 2: Implementing a Prodrug Strategy
Concept: Convert your polar, impermeable xanthene compound into a temporarily lipophilic, cell-permeable version.
Workflow:
-
Chemical Modification:
-
Strategy: Mask polar functional groups. The most common method for xanthenes is esterification of carboxylic acids. For example, using acetoxymethyl (AM) esters or acetate esters.[1]
-
Example: Fluorescein (impermeable) → Fluorescein Diacetate (permeable).
-
-
Cellular Uptake and Activation:
-
The modified, lipophilic compound diffuses across the cell membrane.
-
Inside the cell, non-specific esterase enzymes hydrolyze the ester bonds.
-
This cleavage regenerates the original, charged xanthene molecule and traps it within the cytoplasm.[5]
-
Experimental Protocol: Verifying Prodrug Efficacy via Flow Cytometry
-
Cell Preparation: Seed your cells of interest in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare stock solutions of both the original xanthene compound and its prodrug version (e.g., fluorescein and FDA) in DMSO. Dilute to final working concentrations (e.g., 1 µM) in serum-free cell culture medium.
-
Incubation: Wash cells with PBS, then add the medium containing either the original compound, the prodrug, or a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Cell Harvest: Wash cells twice with cold PBS to remove extracellular compound. Detach cells using trypsin, then neutralize with complete medium.
-
Flow Cytometry Analysis: Centrifuge the cell suspension, resuspend in cold PBS, and analyze on a flow cytometer using the appropriate excitation and emission channels (e.g., 488 nm excitation for fluorescein).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the cell populations.
| Treatment Group | Expected Mean Fluorescence Intensity (MFI) | Interpretation |
| Vehicle Control (DMSO) | Low (Autofluorescence) | Baseline cellular fluorescence. |
| Original Xanthene | Low (Slightly above baseline) | Confirms poor permeability of the parent compound. |
| Prodrug Version (e.g., FDA) | High | Demonstrates successful cell entry and intracellular activation. |
Quantitative Permeability Assessment
For drug development professionals, quantifying permeability is critical. The Caco-2 transwell assay is a gold-standard in vitro model for predicting intestinal absorption.
Protocol: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) and the Efflux Ratio (ER) of a xanthene compound.
-
Cell Culture: Culture Caco-2 cells on microporous transwell inserts for 21-28 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[22]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the tight junctions between cells.[23]
-
Assay Setup (Bidirectional):
-
Apical to Basolateral (A→B): Add the test compound to the apical (upper) chamber.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (lower) chamber.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A→B, apical for B→A). Replace the volume with fresh buffer.
-
Quantification: Analyze the concentration of the compound in the collected samples using a suitable method (e.g., fluorescence plate reader, LC-MS).
-
Calculations:
-
Apparent Permeability Coefficient (Papp): This measures the rate of transport across the monolayer.[23] Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of compound appearance in the receiver chamber
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Efflux Ratio (ER): This indicates if the compound is a substrate of active efflux.[23] ER = Papp (B→A) / Papp (A→B)
-
Data Interpretation:
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (ER) | Interpretation |
| < 1 | Low | > 2 | High probability of being an efflux pump substrate.[23] |
| 1 - 10 | Medium | < 2 | Not likely a substrate for active efflux. |
| > 10 | High | - | - |
| Data presented as a general guideline. Classification can vary based on internal standards.[23] |
References
- 1. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between the efflux pump and the outer membrane permeability barrier in fluorescent dye accumulation in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Xanthene Derivatives Targeting Bacterial Efflux Pumps, Quorum-Sensing, and Biofilm Formation [mdpi.com]
- 5. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid cell membrane permeability test using flourescent dyes and flow cytometry | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 11. BJOC - New synthetic strategies for xanthene-dye-appended cyclodextrins [beilstein-journals.org]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selectscience.net [selectscience.net]
- 20. biocompare.com [biocompare.com]
- 21. Interaction of rhodamine 123 with living cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 9H-Xanthene-9-Carbohydrazide Derivatives and Known Antioxidants: A Guide for Researchers
In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme in drug discovery. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred considerable interest in the development of potent antioxidants. Among the myriad of synthetic scaffolds explored, 9H-xanthene-9-carbohydrazide derivatives have emerged as a promising class of compounds, warranting a detailed investigation of their antioxidant potential in comparison to established agents.
This guide provides a comprehensive comparative study of this compound derivatives and well-known antioxidants such as ascorbic acid, Trolox, and butylated hydroxytoluene (BHT). We will delve into the structural features that underpin their antioxidant activity, present available experimental data, and provide detailed protocols for key antioxidant assays to empower researchers in their quest for more effective therapeutics.
The this compound Scaffold: A Privileged Structure in Antioxidant Design
The 9H-xanthene core is a privileged heterocyclic system in medicinal chemistry, known to be a constituent in various biologically active compounds.[1] Its rigid, tricyclic structure provides a robust framework for the introduction of diverse functional groups. The incorporation of a carbohydrazide moiety at the 9-position introduces a critical pharmacophore. The hydrazide group (-CONHNH2) is a known contributor to antioxidant activity, potentially through mechanisms involving hydrogen atom donation or electron transfer to scavenge free radicals.[2] The combination of the xanthene nucleus and the carbohydrazide side chain presents a unique opportunity for synergistic antioxidant effects.
The general structure of this compound is depicted below:
Caption: General structure of this compound.
Comparative Antioxidant Activity: An Overview of In Vitro Assays
The antioxidant capacity of a compound is typically evaluated using a battery of in vitro assays, each with its own mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. A comprehensive assessment using multiple assays is crucial for a reliable determination of antioxidant potential.
Structure-Activity Relationship (SAR) Insights
While direct comparative studies on a wide range of this compound derivatives are limited, we can extrapolate potential structure-activity relationships from existing research on related xanthene and hydrazide compounds.
-
Substitution on the Xanthene Ring: The introduction of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3) groups, on the aromatic rings of the xanthene scaffold is expected to enhance antioxidant activity. These groups can increase the stability of the resulting phenoxyl radical after hydrogen donation.
-
Modification of the Hydrazide Moiety: The reactivity of the hydrazide group can be modulated by substitution on the terminal nitrogen atom. The presence of substituents may influence the steric hindrance and electronic properties, thereby affecting the radical scavenging capacity.
-
Lipophilicity: The overall lipophilicity of the molecule can play a role in its antioxidant efficacy, particularly in assays involving lipid peroxidation.
Experimental Data Summary
The following table summarizes available data from various studies on the antioxidant activity of xanthene and hydrazide derivatives, providing a basis for comparison. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Derivative | Assay | IC50 (µM) | Standard | Standard IC50 (µM) | Reference |
| Xanthene Derivative (Compound 4) | DPPH | 15.44 ± 6 nM | Trolox | 6.07 ± 0.8 nM | [3] |
| Xanthene Derivative (Compound 3) | DPPH | 438.3 ± 33 nM | Doxorubicin | 1060 ± 43 nM | [3] |
| Hydrazide-hydrazone (Compound 5b) | ABTS | More potent than Trolox | Trolox | - | [4] |
| Gallic hydrazones (Compound 11) | DPPH | 6.42 µg/mL | Trolox | - | [5] |
| Gallic hydrazones (Compound 15) | DPPH | 6.86 µg/mL | Trolox | - | [5] |
Experimental Protocols for Antioxidant Assays
To facilitate further research and standardized comparisons, detailed step-by-step methodologies for the three key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the test compound.
Workflow for DPPH Assay:
References
- 1. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 2. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Antimicrobial Efficacy of Xanthene Compounds Against Standard Antibiotics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and validate the antimicrobial potential of novel xanthene compounds. We move beyond simplistic screening to establish a robust comparative analysis against established, standard-of-care antibiotics. The methodologies detailed herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality, publishable data.
The emergence of multidrug-resistant (MDR) pathogens constitutes a critical global health threat, necessitating an urgent search for new antimicrobial agents with novel mechanisms of action. Xanthene derivatives have attracted considerable interest due to their diverse biological activities, including promising antimicrobial properties. Their unique heterocyclic structure serves as a versatile scaffold for chemical modifications, offering the potential to develop potent agents against a wide spectrum of bacteria. This guide provides the experimental logic and detailed protocols to validate this potential.
The Foundational Principle: Comparative Experimental Design
To meaningfully assess a novel compound, it must be benchmarked against the "gold standard." Our experimental design is therefore built on a direct comparison between a selected xanthene compound and a panel of well-characterized antibiotics. This approach not only quantifies the efficacy of the test compound but also provides crucial context regarding its spectrum of activity and potential clinical utility.
The choice of standard antibiotics is critical and should be mechanism-driven. We recommend a panel that represents different modes of action to contextualize the xanthene compound's efficacy.
-
Cell Wall Synthesis Inhibitor (e.g., Vancomycin): Primarily effective against Gram-positive bacteria. A comparison here will position the xanthene's efficacy against organisms like Methicillin-resistant Staphylococcus aureus (MRSA).
-
Protein Synthesis Inhibitor (e.g., Gentamicin): A broad-spectrum aminoglycoside. This comparison helps determine the compound's activity against both Gram-positive and Gram-negative bacteria.
-
DNA Synthesis Inhibitor (e.g., Ciprofloxacin): A broad-spectrum fluoroquinolone. This provides a benchmark against a different critical bacterial pathway.
The choice of bacterial strains is equally important. We recommend using standard, reference strains from the American Type Culture Collection (ATCC) to ensure reproducibility. A representative panel should include:
-
Staphylococcus aureus (e.g., ATCC 29213): A key Gram-positive pathogen and a common cause of hospital-acquired infections.
-
Escherichia coli (e.g., ATCC 25922): A versatile Gram-negative pathogen, representing enteric bacteria.
-
Pseudomonas aeruginosa (e.g., ATCC 27853): A notoriously difficult-to-treat Gram-negative organism, known for its intrinsic and acquired resistance mechanisms.
Core Methodologies for Antimicrobial Susceptibility Testing (AST)
The cornerstone of this validation framework lies in two internationally recognized AST methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for assessing growth inhibition zones. These methods are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), and adherence to their guidelines is paramount for data integrity.
The following diagram outlines the logical flow of the validation process, from initial preparation to data analysis.
A Head-to-Head Comparison of 9H-Xanthene-9-Carboxamides and Metformin in AMPK Activation: A Technical Guide for Researchers
Introduction: The Central Role of AMPK in Cellular Metabolism
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1][2] Activated in response to cellular stress that depletes ATP levels, such as exercise or nutrient deprivation, AMPK acts to restore energy balance by stimulating catabolic pathways that generate ATP while simultaneously inhibiting anabolic, energy-consuming processes.[2][3] This central role in metabolic regulation has positioned AMPK as a prime therapeutic target for metabolic disorders, most notably type 2 diabetes.[3][4]
For decades, the biguanide metformin has been a first-line therapy for type 2 diabetes, with its therapeutic effects largely attributed to the activation of AMPK.[5][6] More recently, a novel class of compounds, 9H-xanthene-9-carboxamides, has emerged from chemical library screenings as potent AMPK activators, showing promise as potential next-generation metabolic drug candidates.[3][4]
This guide provides an in-depth, head-to-head comparison of 9H-xanthene-9-carboxamides with the established AMPK activator, metformin. We will delve into their distinct mechanisms of action, compare their potency based on available experimental data, and provide detailed protocols for researchers to conduct their own comparative analyses.
Mechanisms of AMPK Activation: A Tale of Two Pathways
While both 9H-xanthene-9-carboxamides and metformin converge on the activation of AMPK, their upstream signaling pathways are fundamentally different.
Metformin: The Indirect Activator
Metformin's activation of AMPK is primarily an indirect mechanism. It is widely accepted that metformin's main site of action is the inhibition of Complex I of the mitochondrial respiratory chain.[5][7] This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[8][9] The elevated AMP levels allosterically activate AMPK, making it a more favorable substrate for its primary upstream kinase, Liver Kinase B1 (LKB1).[10][11] Some studies also suggest that metformin can promote the formation of the AMPK αβγ heterotrimeric complex, which enhances its phosphorylation by LKB1 and protects it from dephosphorylation.[12]
9H-Xanthene-9-Carboxamides: LKB1-Dependent Activation
In contrast to metformin, specific 9H-xanthene-9-carboxamide derivatives, namely 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide (Xc), have been shown to activate AMPK through a mechanism that is dependent on the upstream kinase LKB1.[3][4] Experiments using siRNA to silence LKB1 have demonstrated that the activation of AMPK by Xn and Xc is abolished in the absence of this kinase.[3][13] Interestingly, the activation by these xanthene derivatives does not appear to involve another major upstream kinase of AMPK, Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[3] The precise binding site of these compounds and whether they act as direct allosteric activators of the LKB1/AMPK complex remains an area for further investigation.
Figure 1. Simplified signaling pathways of AMPK activation by metformin and 9H-xanthene-9-carboxamides.
Quantitative Performance Comparison
The most striking difference between 9H-xanthene-9-carboxamides and metformin lies in their potency. Experimental data from studies on L6 myotubes provides a clear quantitative distinction.
| Compound | Class | Mechanism of Action | EC50 for AMPK Activation | Cell Line | Reference |
| 9H-Xanthene-9-Carboxamide (Xn) | Xanthene Derivative | LKB1-Dependent | ~1.5 µM | L6 Myotubes | [3][4] |
| 9H-Xanthene-9-Carboxamide (Xc) | Xanthene Derivative | LKB1-Dependent | ~1.5 µM | L6 Myotubes | [3][4] |
| Metformin | Biguanide | Indirect (Mitochondrial Complex I Inhibition) | ~10 mM (for phosphorylation) | L6 Myotubes | [3][14] |
Table 1: Comparative Potency of 9H-Xanthene-9-Carboxamides and Metformin in AMPK Activation.
As the data indicates, the 9H-xanthene-9-carboxamide derivatives Xn and Xc are significantly more potent than metformin, with EC50 values in the low micromolar range, whereas metformin requires millimolar concentrations to achieve AMPK phosphorylation in the same cell line.[3][4][14] This suggests that 9H-xanthene-9-carboxamides may have a wider therapeutic window and potentially fewer off-target effects at their effective concentrations compared to metformin.
Experimental Protocols for Head-to-Head Comparison
To facilitate further research and independent verification, we provide the following detailed experimental protocols for a comprehensive head-to-head comparison of a 9H-xanthene-9-carboxamide derivative with metformin.
Figure 2. Experimental workflow for the comparative analysis of AMPK activators.
Western Blotting for AMPK and ACC Phosphorylation
This protocol allows for the assessment of the activation state of AMPK and its key downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell culture medium and supplements
-
6-well plates
-
9H-xanthene-9-carboxamide of interest
-
Metformin
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., L6 myotubes or HepG2 hepatocytes) in 6-well plates and grow to the desired confluency. Treat the cells with a range of concentrations of the 9H-xanthene-9-carboxamide and metformin for the desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a membrane, block with 5% BSA in TBST, and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
AMP/ATP Ratio Assay
This assay is crucial for determining if a compound activates AMPK indirectly by altering the cellular energy status.
Materials:
-
Luminescence-based AMP/ATP ratio assay kit (commercially available)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the compounds as described for the Western blot.
-
Assay: Follow the manufacturer's protocol for the specific AMP/ATP ratio assay kit. This typically involves cell lysis and a series of enzymatic reactions that result in a luminescent signal proportional to the amount of AMP and ATP.
-
Analysis: Measure the luminescence using a luminometer and calculate the AMP/ATP ratio for each treatment condition.
In Vitro Kinase Assay
This cell-free assay determines if a compound can directly activate purified AMPK.
Materials:
-
Purified recombinant AMPK
-
Kinase buffer
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay kit
-
9H-xanthene-9-carboxamide of interest
-
Metformin
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (using ADP-Glo™ as an example):
-
Reaction Setup: In a 384-well plate, set up the kinase reaction with purified AMPK, the SAMS peptide substrate, ATP, and varying concentrations of the test compounds.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.
-
Measurement: Measure the luminescence, which is proportional to the kinase activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular context.[15][16][17]
Materials:
-
Cell culture materials
-
Test compounds
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or a thermal cycler
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (AMPK) remaining at each temperature by Western blotting.
-
Analysis: A compound that binds to AMPK will stabilize the protein, resulting in a shift of its melting curve to a higher temperature.
Conclusion and Future Directions
The available evidence strongly suggests that 9H-xanthene-9-carboxamides represent a highly potent class of AMPK activators with a distinct, LKB1-dependent mechanism of action that differs from the indirect activation by metformin.[3][4] Their significantly lower effective concentration presents a compelling case for their further development as therapeutic agents for metabolic diseases.
Future research should focus on elucidating the precise binding site of 9H-xanthene-9-carboxamides on the AMPK/LKB1 complex to confirm a direct interaction and to guide further structure-activity relationship (SAR) studies. A comprehensive analysis of the downstream effects of these compounds, beyond ACC phosphorylation, will also be crucial to fully understand their therapeutic potential and any potential off-target effects. The experimental protocols provided in this guide offer a robust framework for researchers to contribute to this exciting and rapidly evolving field.
References
- 1. In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural AMPK Activators in Cardiovascular Disease Prevention [frontiersin.org]
- 3. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK Activators: Not Just for Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthene derivatives increase glucose utilization through activation of LKB1-dependent AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metformin Activates AMP Kinase through Inhibition of AMP Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of mGlu1 Receptor Modulation: Xanthene Derivatives versus Established Positive Allosteric Modulators
This guide provides an in-depth comparative analysis of two classes of positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor 1 (mGlu1): recently developed xanthene derivatives and other established chemical scaffolds. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological differences and experimental considerations for these compounds.
The mGlu1 Receptor: A Key Modulator of Synaptic Transmission
The metabotropic glutamate receptor 1 (mGlu1) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability and synaptic plasticity throughout the central nervous system (CNS).[1][2] Unlike ionotropic glutamate receptors that mediate fast excitatory transmission, mGlu1 activation fine-tunes synaptic events through second messenger signaling pathways.[2][3] Its high expression in brain regions like the cerebellum, hippocampus, and substantia nigra positions it as a critical regulator of motor control, learning, and memory.[4] Consequently, dysfunction in mGlu1 signaling has been linked to various neurological and psychiatric disorders, including schizophrenia, making it a compelling therapeutic target.[3][5][6]
Positive allosteric modulation represents a sophisticated therapeutic strategy. Instead of directly activating the receptor like an orthosteric agonist, a PAM binds to a distinct (allosteric) site, typically within the seven-transmembrane domain.[5] This binding event does not trigger a response on its own but rather enhances the receptor's sensitivity to the endogenous ligand, glutamate.[7][8] This mechanism offers the potential for a more refined pharmacological effect, preserving the natural spatial and temporal patterns of glutamate signaling, which can lead to an improved therapeutic window and fewer side effects compared to direct agonists.[5][7]
Canonical and Non-Canonical Signaling Pathways
Upon binding glutamate, mGlu1 receptors primarily couple to Gαq/11 proteins.[1] This initiates the canonical signaling cascade by activating phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][9] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][9]
Beyond this primary pathway, mGlu1 can also engage in G-protein-independent signaling. Evidence points to a novel mechanism involving β-arrestin-1, which can lead to sustained activation of the extracellular signal-regulated kinase (ERK) pathway, a process distinct from the transient ERK phosphorylation mediated by G-proteins.[10] This biased agonism, where a ligand preferentially activates one signaling pathway over another, highlights the complexity of mGlu1 function and presents opportunities for developing pathway-specific modulators.[10][11]
A Comparative Look at mGlu1 PAMs: Established Scaffolds vs. Xanthene Derivatives
The search for selective mGlu1 PAMs has yielded several distinct chemical classes. Early efforts identified compounds like Ro 67-4853 and Ro 67-7476, which were instrumental in validating the therapeutic concept.[11][12] However, these first-generation modulators often suffered from limitations such as species-dependent activity and suboptimal pharmacokinetic properties, hindering their clinical development.[13][14]
More recently, research has focused on novel scaffolds to overcome these challenges. Among the most promising are derivatives based on a 9H-xanthene core.[15] These compounds were designed and optimized to deliver improved potency, selectivity, and drug-like properties, making them valuable tools for in vivo studies and potential clinical candidates.[13][16]
Mechanism of Action and Binding Sites
Both established PAMs and xanthene derivatives act by binding to an allosteric site within the receptor's heptahelical transmembrane domain.[5] This binding event induces a conformational change that increases the affinity of glutamate for its orthosteric binding site in the large extracellular "Venus flytrap" domain and/or enhances the efficacy of receptor signaling upon glutamate binding.[8][17] While both classes target allosteric sites, subtle differences in their binding pockets or modes of interaction can lead to significant variations in their pharmacological profiles, including their degree of cooperativity with glutamate and their potential for biased signaling.
Pharmacological Data Comparison
The primary goal in developing newer PAMs like the xanthene derivatives has been to improve upon the potency, selectivity, and pharmacokinetic profiles of earlier compounds. The table below summarizes key performance data for representative compounds from both classes. A lower EC50 value indicates higher potency.
| Compound Class | Representative Compound | Species | Potency (EC50) | Max Potentiation (% Glu Max) | Selectivity Profile | Reference |
| Established PAM | Ro 07-11401 | Human | ~1-3 µM | ~75% | Active on rat and human mGlu1. | [13] |
| Established PAM | VU0486321 | Human | 48 nM | >90% | >208-fold selective vs. mGlu4. | [18] |
| Xanthene Derivative | Thiazole Amide (9c) | Human | 1.4 µM | 75% | Active on human and rat mGlu1. | [13] |
| Xanthene Derivative | VU6024578 | Human | 54 nM | 83% | Inactive (>30 µM) vs. mGlu2-5,7,8. | [19] |
| Xanthene Derivative | VU6024578 | Rat | 46 nM | 124% | CNS penetrant (Kp=0.99). | [19] |
As the data indicates, optimization efforts have led to the discovery of highly potent PAMs in both established and xanthene-based series (e.g., VU0486321 and VU6024578) with nanomolar potencies.[18][19] A key advantage of the newer xanthene derivatives, such as VU6024578, is the combination of high potency with excellent selectivity against other mGlu subtypes and favorable CNS penetration, making them superior tools for in vivo target validation.[19] The structure-activity relationship (SAR) for many of these series can be remarkably steep, where minor chemical modifications lead to a complete loss of activity, indicating a highly specific interaction with the allosteric binding pocket.[13]
Experimental Workflow: Functional Characterization via Calcium Mobilization Assay
A cornerstone technique for evaluating mGlu1 PAMs is the fluorescence-based calcium mobilization assay.[20][21] This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of the canonical Gq signaling pathway.[21][22]
Rationale
The assay leverages a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is loaded into cells expressing the mGlu1 receptor.[22] In a resting state, the dye exhibits low fluorescence. Upon receptor activation by glutamate, the subsequent IP3-mediated release of calcium from intracellular stores causes the dye to bind Ca2+, resulting in a sharp increase in fluorescence intensity.[20] A PAM will not elicit a response on its own but will significantly enhance the signal produced by a low, sub-maximal concentration of glutamate.[23] This potentiation is observed as a leftward shift in the glutamate concentration-response curve or an increase in the maximal response.[7]
Detailed Protocol
-
Cell Culture and Seeding:
-
Action: Culture HEK293 cells (or another suitable line) stably or transiently expressing the human mGlu1 receptor. Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that achieves 90-100% confluency on the day of the assay.[20]
-
Rationale: A confluent monolayer ensures a robust and consistent cellular response. Black-walled plates minimize well-to-well crosstalk and background fluorescence.
-
-
Fluorescent Dye Loading:
-
Action: On the day of the assay, aspirate the culture medium. Add a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium Assay Kit) and an organic anion transport inhibitor like probenecid. Incubate for 1 hour at 37°C.[20][24]
-
Rationale: The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator. Probenecid prevents the cells from actively pumping the dye back out, ensuring sufficient signal.[20][24]
-
-
Compound Plate Preparation:
-
Action: In a separate plate (the source plate), prepare serial dilutions of the test PAMs (e.g., xanthene derivatives) and control compounds at a concentration higher than the final assay concentration (e.g., 5x).
-
Rationale: Preparing compounds in a separate plate allows for precise and rapid addition to the cell plate using automated liquid handlers, which is critical for capturing the transient calcium signal.
-
-
Assay Execution and Measurement:
-
Action: Place both the cell plate and the source plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). Program the instrument to first add the test PAMs to the cell plate and incubate for a short period (e.g., 5-15 minutes). Then, add a sub-maximal (e.g., EC20) concentration of glutamate and immediately begin recording fluorescence intensity over time (typically 2-3 minutes).[20][23]
-
Rationale: The initial reading after PAM addition establishes a baseline and confirms the compound has no intrinsic agonist activity. The rapid measurement following glutamate addition captures the peak of the calcium flux, which is the key indicator of receptor activation and potentiation.
-
-
Data Analysis:
-
Action: For each well, calculate the maximum fluorescence signal change from baseline. Plot the response against the concentration of the PAM. Fit the data using a four-parameter logistic equation to determine the EC50 (potency) and the maximal potentiation (% Glu Max, efficacy).
-
Rationale: This quantitative analysis allows for direct comparison of the pharmacological properties of different compounds, forming the basis of the structure-activity relationship.
-
Conclusion and Future Perspectives
The development of mGlu1 PAMs has progressed significantly from early tool compounds to highly optimized molecules with clinical potential. Xanthene derivatives represent a key advancement in this field, offering a scaffold that can provide high potency, exquisite selectivity, and favorable pharmacokinetic properties, including CNS penetration.[19] While established PAMs were crucial for initial target validation, these newer compounds are the tools that will enable robust in vivo studies to fully probe the therapeutic hypothesis for mGlu1 modulation in disorders like schizophrenia.[6][19]
Future research will likely focus on developing PAMs with biased signaling profiles, selectively engaging neuroprotective pathways while avoiding others that may lead to side effects.[10][11] The detailed comparative analysis and robust experimental workflows described here provide a critical framework for scientists working to unlock the full therapeutic potential of modulating the mGlu1 receptor.
References
- 1. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 3. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group I and group II metabotropic glutamate receptor allosteric modulators as novel potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Protective Signaling of Metabotropic Glutamate Receptor 1 Is Mediated by Sustained, β-Arrestin-1-dependent ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Re-exploration of the mGlu1 PAM Ro 07-11401 scaffold: Discovery of analogs with improved CNS penetration despite steep SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 9H-Xanthene-9-Carbohydrazide Analogs: A Comparative Guide to Preclinical Anticancer Efficacy
For researchers, medicinal chemists, and drug development professionals, the journey from a promising in vitro anticancer compound to a potential clinical candidate is paved with rigorous preclinical validation. Among the myriad of heterocyclic scaffolds, 9H-xanthene-9-carbohydrazide and its analogs have emerged as a class of significant interest, demonstrating notable cytotoxic effects against various cancer cell lines in initial screenings.[1] However, the true litmus test for any potential therapeutic lies in its performance within a complex biological system. This technical guide provides a comprehensive framework for the in vivo validation of this compound analogs, offering a comparative perspective on experimental design, data interpretation, and contextualization within the broader landscape of anticancer agent development.
While in vivo efficacy data for this compound analogs specifically is not extensively available in peer-reviewed literature, this guide will draw upon established protocols and data from structurally related xanthene and carbohydrazide-containing compounds to provide a robust predictive and methodological framework.
The Imperative for In Vivo Assessment: Beyond the Petri Dish
In vitro assays, while essential for high-throughput screening and initial mechanism-of-action studies, represent a simplified environment.[2] They lack the intricate interplay of pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics that govern a drug's activity in a living organism.[3] In vivo models, therefore, are indispensable for evaluating a compound's true therapeutic potential, assessing its impact on tumor growth in a physiological context, and identifying potential toxicities.[4]
Preclinical In Vivo Models for Anticancer Drug Evaluation
The selection of an appropriate in vivo model is paramount for obtaining clinically relevant data. The most commonly employed models for preclinical oncology research are xenograft models, where human cancer cells are implanted into immunodeficient mice.[4][5]
-
Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[4][6] CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy screening of large numbers of compounds.[6]
-
Patient-Derived Xenografts (PDX): In this advanced model, tumor fragments from a patient's primary tumor are directly implanted into immunodeficient mice.[7] PDX models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering a more predictive assessment of clinical efficacy.[7]
Comparative In Vivo Efficacy of Xanthene-Based Anticancer Agents
To provide a comparative context for the potential in vivo performance of this compound analogs, the following table summarizes the in vivo activity of other xanthene derivatives. This data, while not specific to the carbohydrazide analogs, offers valuable insights into the potential of the core xanthene scaffold.
| Compound Class | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Xanthone Derivatives | Mammary Cancer Xenograft | Not Specified | Significant | Not Specified | [8] |
| Dibenzoxanthene Derivatives | Cervical Carcinoma Xenograft | Not Specified | Effective | Not Specified | [9] |
| Tetrahydro-dimethyl-xanthene-diones | In silico & in vitro data suggest potential for in vivo studies | Not Applicable | Not Applicable | Not Applicable | [10] |
Note: The absence of specific in vivo data for this compound analogs underscores the novelty of this particular chemical space and highlights the opportunity for pioneering research in this area.
A Step-by-Step Protocol for In Vivo Validation of a Novel this compound Analog
The following detailed protocol outlines a standard subcutaneous xenograft study to evaluate the anticancer activity of a novel this compound analog (referred to as "X-hydrazide-1").
Objective: To determine the in vivo anticancer efficacy of X-hydrazide-1 in a human colorectal cancer (e.g., HCT116) subcutaneous xenograft model.
Materials:
-
Animals: 6-8 week old female athymic nude mice.
-
Cell Line: HCT116 human colorectal carcinoma cell line.
-
Test Compound: X-hydrazide-1, formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Positive Control: An established chemotherapeutic agent for colorectal cancer (e.g., 5-Fluorouracil).
-
Vehicle Control: The formulation vehicle without the test compound.
-
Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.
Experimental Workflow:
Caption: Experimental workflow for in vivo validation of a novel anticancer compound.
Detailed Methodology:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week to allow for acclimatization.
-
Tumor Cell Implantation:
-
Culture HCT116 cells to ~80% confluency.
-
Harvest and resuspend the cells in a sterile, serum-free medium/Matrigel mixture.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions twice weekly using calipers.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[11]
-
-
Randomization and Grouping:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, X-hydrazide-1 [low dose], X-hydrazide-1 [high dose], Positive Control).
-
-
Treatment Administration:
-
Administer the assigned treatments as per the study design (e.g., daily intraperitoneal injections for 21 days).
-
-
In-life Monitoring:
-
Measure tumor volumes and body weights twice weekly. Body weight is a key indicator of systemic toxicity.[11]
-
-
Study Termination and Endpoint Analysis:
-
Terminate the study when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At termination, collect tumors and weigh them.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Optionally, collect tissues for histopathological and biomarker analysis.
-
Proposed Mechanism of Action and Signaling Pathways
The anticancer activity of xanthene derivatives is often attributed to the induction of apoptosis.[8][12] A plausible mechanism for this compound analogs could involve the modulation of key signaling pathways that regulate cell survival and death, such as the p53 and NF-κB pathways.
Caption: Proposed apoptotic signaling pathway for this compound analogs.
Conclusion and Future Directions
The in vivo validation of this compound analogs represents a critical step in translating promising in vitro findings into tangible therapeutic candidates. While direct in vivo data for this specific class is emerging, a robust framework for their evaluation can be constructed based on established methodologies and data from structurally related compounds. Meticulous experimental design, particularly the choice of an appropriate animal model, is crucial for generating clinically relevant and reproducible data. Future research should focus on conducting in vivo efficacy studies with these novel analogs to fill the current data gap and to fully elucidate their therapeutic potential. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential for their continued development towards clinical applications.
References
- 1. This compound|CAS 1604-08-6 [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. crownbio.com [crownbio.com]
- 7. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Novel Xanthone Analogues and Their Growth Inhibitory Activity Against Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Target Specificity of 9H-Xanthene-9-Carbohydrazide Derivatives
Introduction: The Challenge of Specificity in the Xanthene Scaffold
The 9H-xanthene core is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a vast spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][2][3] The 9H-xanthene-9-carbohydrazide moiety, in particular, serves as a versatile synthetic handle, enabling the creation of diverse chemical libraries.[4] Known derivatives have shown activity as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1) and as activators of AMP-activated protein kinase (AMPK).[5][6][7]
However, this chemical versatility presents a critical challenge: ensuring target specificity. A compound's therapeutic efficacy is intrinsically linked to its ability to interact with the intended target while minimizing engagement with off-target proteins, which can lead to toxicity or unexpected side effects.[8] For researchers and drug development professionals, rigorously assessing and validating the specificity of a novel this compound derivative is not merely a characterization step; it is a fundamental pillar of a successful research program.[9]
This guide provides an in-depth, experience-driven framework for systematically evaluating the biological target specificity of these compounds. We will move beyond simple protocols to explain the causal logic behind experimental choices, enabling you to build a robust, self-validating data package for your lead candidates.
The Specificity Assessment Workflow: A Multi-Pillar Approach
A credible assessment of specificity is not a single experiment but a strategically designed cascade of assays. The goal is to build a comprehensive profile of a compound's interactions, from the purified protein to a complex cellular and, ultimately, in vivo environment. This workflow ensures that decisions to advance a compound are based on a solid understanding of its mechanism of action.[9][10]
Caption: A logical workflow for assessing compound specificity.
Pillar 1: Initial Target Identification and Validation
If your this compound derivative was identified through a phenotypic screen, the first crucial step is to determine its direct binding target(s). Relying solely on phenotypic readouts like cell death can be misleading, as these can arise from non-specific or off-target effects.[11] Two powerful, unbiased approaches are Drug Affinity Responsive Target Stability (DARTS) and affinity-based pull-downs.
Drug Affinity Responsive Target Stability (DARTS)
Causality: The core principle of DARTS is that when a small molecule binds to its target protein, it often confers structural stability.[12] This stabilization makes the protein more resistant to degradation by proteases.[13] By comparing the proteolysis patterns of a cell lysate treated with the compound versus a vehicle control, one can identify proteins that are "protected" by the compound's binding. This method is advantageous because it does not require chemical modification of the compound, preserving its native activity.[14]
Protocol: Label-Free DARTS
-
Lysate Preparation: Culture relevant cells to ~80-90% confluency. Harvest and lyse the cells in M-PER buffer (or similar) supplemented with protease inhibitors.
-
Compound Incubation: Aliquot the cell lysate. Treat one aliquot with the this compound derivative (e.g., at 10x the phenotypic IC₅₀) and another with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as pronase, to each lysate at a predetermined optimal concentration. Incubate for 30 minutes at 25°C.
-
Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5-10 minutes.
-
Visualization: Run the samples on an SDS-PAGE gel and visualize with Coomassie blue or silver stain. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control.
-
Identification: Excise the protected bands and identify the proteins using mass spectrometry (LC-MS/MS).
Biochemical Confirmation: The First Checkpoint
Once a putative target is identified, it is essential to validate the direct interaction using a purified protein in a biochemical assay. This step confirms that the interaction observed in the complex lysate is not an artifact.
Common Biochemical Assays:
-
Enzyme Activity Assays: If the target is an enzyme, measure the compound's effect on its catalytic activity.[15]
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (Kᴅ) and kinetics.[16]
-
Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry (DSF), this method measures the change in a protein's melting temperature (Tₘ) upon ligand binding.[17] An increase in Tₘ is a strong indicator of direct binding and stabilization.
Pillar 2: In Vitro and Cellular Specificity Profiling
Confirming a primary target is only the beginning. A truly specific compound should exhibit a significant potency window between its intended target and other related proteins.
Broad Panel Screening
Causality: To proactively identify potential off-targets, the derivative should be screened against a large, commercially available panel of related proteins. For example, if the primary target is a kinase, screening against a panel of hundreds of other kinases is standard practice. This provides a quantitative measure of selectivity.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM Derivative X | IC₅₀ (nM) |
| Target Kinase A | 98% | 50 |
| Kinase B | 75% | 800 |
| Kinase C | 45% | >10,000 |
| Kinase D | 12% | >10,000 |
| ... (400+ others) | <10% | >10,000 |
This table clearly demonstrates that Derivative X is highly potent against its intended target with significantly lower activity against other kinases, indicating good selectivity.
Cellular Target Engagement: Proving the Hit in a Live Cell Context
A compound might bind a purified protein but fail to engage its target in the complex environment of a living cell due to poor permeability or rapid efflux.[18] Therefore, confirming target engagement in live cells is a critical step.[10][16]
Key Technology: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA extends the principle of thermal shift assays to the cellular level.[11] Live cells are treated with the compound, then heated to various temperatures. The stabilization of the target protein by the compound leads to it remaining soluble at higher temperatures compared to the unbound protein in control cells.[8] The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1604-08-6 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrpc.com [ijrpc.com]
- 8. annualreviews.org [annualreviews.org]
- 9. international-biopharma.com [international-biopharma.com]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. selvita.com [selvita.com]
- 17. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation of Xanthene-Based Anticancer Compounds
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from the benchtop to the clinic is fraught with challenges. A critical juncture in this path is the translation of promising in vitro results to predictable in vivo efficacy. This guide provides an in-depth technical comparison of in vitro and in vivo validation for a versatile class of heterocyclic compounds: xanthene derivatives. With a wide spectrum of reported biological activities, including anticancer properties, xanthenes represent a promising scaffold for drug discovery. However, the correlation between their activity in a culture dish and a living organism is not always straightforward. Here, we will dissect the experimental methodologies, compare performance data, and explore the underlying mechanistic principles to provide a robust framework for the cross-validation of xanthene-based compounds.
The Rationale for Rigorous Cross-Validation
Xanthene derivatives have demonstrated a range of biological effects, including antibacterial, antiviral, anti-inflammatory, and notably, anticancer activities.[1] Their planar tricyclic structure allows for intercalation with DNA, and various substitutions on the xanthene core can modulate their interaction with a multitude of cellular targets.[2] While high-throughput in vitro screening can rapidly identify compounds with potent cytotoxic effects against cancer cell lines, this controlled environment lacks the biological complexity of a whole organism.[3] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment and the immune system, can significantly impact a compound's in vivo performance.[4] Therefore, a systematic cross-validation of in vitro and in vivo data is not merely a confirmatory step but a crucial element of the lead optimization process.
In Vitro Evaluation: Gauging Cellular Potency
The initial assessment of a xanthene-based compound's anticancer potential typically begins with a battery of in vitro assays to determine its cytotoxicity and effects on key cellular processes.
Key In Vitro Assays and Experimental Protocols
1. Cell Viability and Cytotoxicity Assays (e.g., MTT, WST-8)
These colorimetric assays are the workhorses of initial screening, providing a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, Caco-2 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the xanthene-based compound in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%). Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with vehicle only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
To understand if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry-based assays are employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
3. Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell Assays)
For cancers with high metastatic potential, it is crucial to assess the compound's ability to inhibit cell motility and invasion. The wound-healing assay provides a simple method to study directional cell migration, while the Transwell assay (with or without a Matrigel coating) can quantify both migration and invasion through a porous membrane.
Representative In Vitro Data for Xanthene Derivatives
The following table summarizes representative IC50 values for various xanthene derivatives against different cancer cell lines, as reported in the literature.
| Compound Class | Derivative Example | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Thioxanthene | Compound 3 | Caco-2 (Colon) | Cytotoxicity | 0.0096 | [1] |
| Thioxanthene | Compound 2 | HepG2 (Hepatocellular) | Cytotoxicity | 0.1613 | [1] |
| Xanthene | Compound 1 | HeLa (Cervical) | Cytotoxicity | 0.213 | [5] |
| Xanthene-3-one | Compound 14 | HBL-1 (Lymphoma) | WST-8 | >10 | [6] |
| Xanthene-3-one | Compound 18 | DHL-4 (Lymphoma) | WST-8 | >10 | [6] |
This table presents a selection of data from different studies and is intended for illustrative purposes. Direct comparison between compounds should be made with caution due to variations in experimental conditions.
In Vivo Evaluation: Assessing Efficacy in a Living System
While in vitro assays provide valuable initial data, the ultimate test of a compound's therapeutic potential lies in its performance in vivo. Animal models, particularly mouse xenograft models, are indispensable for evaluating antitumor efficacy, toxicity, and pharmacokinetics.[7]
Key In Vivo Models and Experimental Protocols
1. Human Tumor Xenograft Models
In these models, human cancer cells are implanted into immunodeficient mice, allowing for the growth of a human tumor in a living organism.[8]
Detailed Protocol: Subcutaneous Xenograft Model for Efficacy Testing
-
Animal Acclimatization and Ethics: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID). House the animals in a specific pathogen-free facility for at least one week to acclimatize. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation: Culture the desired human cancer cell line. On the day of implantation, harvest the cells and resuspend them in a sterile medium, often mixed with an extracellular matrix like Matrigel to enhance tumor take rate. Inject a specific number of cells (e.g., 1-5 million) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare the xanthene-based compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection). The formulation should be optimized for stability and bioavailability. Administer the compound at a predetermined dose and schedule. The control group receives the vehicle only. A positive control group treated with a standard-of-care chemotherapy agent is often included.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight throughout the study. Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Endpoint and Tissue Collection: At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum allowable size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
2. Pharmacokinetic (PK) Studies
PK studies are essential to understand the ADME properties of a compound. These studies involve administering the compound to animals and collecting blood samples at various time points to measure the drug concentration.[9]
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic analysis of a test compound.
The In Vitro-In Vivo Correlation: A Comparative Analysis
The central challenge in preclinical drug development is to establish a reliable in vitro-in vivo correlation (IVIVC). A compound with a low nanomolar IC50 in vitro may not necessarily translate to potent tumor regression in vivo. Conversely, a compound with a modest IC50 might exhibit significant in vivo efficacy due to favorable pharmacokinetic properties.
Quantitative Comparison: IC50 vs. Tumor Growth Inhibition
The following table provides a hypothetical comparison for a xanthene derivative to illustrate how in vitro and in vivo data can be presented for cross-validation.
| Compound | Cell Line | In Vitro IC50 (µM) | Animal Model | Dose & Schedule | In Vivo Tumor Growth Inhibition (%) |
| Xanthene-A | MDA-MB-231 (Breast) | 5.2 | Nude Mice | 50 mg/kg, daily, PO | 65 |
| Xanthene-B | HCT116 (Colon) | 0.8 | Nude Mice | 50 mg/kg, daily, PO | 40 |
In this illustrative example, Xanthene-A, despite being less potent in vitro than Xanthene-B, shows greater in vivo efficacy. This highlights the importance of considering factors beyond simple cytotoxicity.
Explaining the Discrepancies: The Role of PK/PD and Metabolism
Several factors can contribute to a poor IVIVC:
-
Pharmacokinetics (PK): A compound may have poor oral bioavailability, rapid metabolism, or rapid excretion, leading to insufficient drug concentration at the tumor site.[4]
-
Pharmacodynamics (PD): The interaction of the drug with its target in the complex in vivo environment may differ from that in a simplified in vitro system.[10]
-
Drug Metabolism: The liver can metabolize the parent compound into inactive or even toxic metabolites. Some xanthene dyes are known to interact with drug-metabolizing enzymes like cytochrome P450s.
-
Tumor Microenvironment: The tumor microenvironment, including the extracellular matrix, stromal cells, and vasculature, can create a barrier to drug penetration.
Unraveling the Mechanism of Action: From In Vitro Pathways to In Vivo Validation
A thorough understanding of a compound's mechanism of action is crucial for its development. In silico and in vitro studies can provide initial hypotheses about the molecular targets and signaling pathways affected by xanthene derivatives.
Potential Signaling Pathways Modulated by Xanthene Derivatives
In silico docking studies and in vitro assays suggest that some xanthene derivatives may target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways.[6]
Logical Relationship in Cross-Validating a Signaling Pathway
Caption: Cross-validation of a signaling pathway from in vitro to in vivo.
To validate these findings in vivo, tumor samples from the efficacy studies can be analyzed by techniques such as immunohistochemistry (IHC) or Western blotting to assess the phosphorylation status or expression levels of key proteins in the targeted pathway. A strong correlation between tumor growth inhibition and the modulation of the specific signaling pathway in the tumor tissue provides compelling evidence for the compound's mechanism of action.
Conclusion: A Holistic Approach to Preclinical Development
The cross-validation of in vitro and in vivo results for xanthene-based compounds is a multifaceted process that requires a carefully planned experimental strategy and a nuanced interpretation of the data. A strong in vitro potency is a promising starting point, but it is the demonstration of in vivo efficacy, a favorable toxicity profile, and a clear understanding of the pharmacokinetic and pharmacodynamic properties that pave the way for clinical translation. By integrating robust in vitro assays with well-designed in vivo models and a thorough mechanistic investigation, researchers can build a comprehensive data package that de-risks the drug development process and increases the likelihood of success for these promising anticancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. xenograft.org [xenograft.org]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aminer.org [aminer.org]
Navigating the Therapeutic Landscape: A Comparative Safety Profile of 9H-Xanthene-9-Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 9H-xanthene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its myriad derivatives, the 9H-xanthene-9-carbohydrazide series has emerged as a particularly promising class of molecules, demonstrating potential as anticancer, antimicrobial, and antioxidant agents. However, as with any therapeutic candidate, a thorough understanding of a compound's safety profile is paramount to its clinical translation. This guide provides a comprehensive comparison of the safety profiles of different this compound derivatives, supported by available experimental data, to aid researchers in the selection and development of safer, more effective therapeutic agents.
The Importance of Early Safety Assessment
The journey of a drug from the laboratory to the clinic is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity. Early and comprehensive safety profiling is therefore not just a regulatory requirement but a critical step in de-risking drug development projects. For this compound derivatives, understanding their potential for cytotoxicity against healthy cells, their capacity to induce genetic damage (genotoxicity), and their overall in vivo toxicity is essential. This guide will delve into these key safety parameters, providing a comparative analysis of available data to illuminate the structure-toxicity relationships within this chemical series.
Comparative Cytotoxicity: Differentiating Friend from Foe
A crucial aspect of the safety profile of any potential therapeutic agent is its cytotoxicity, particularly its differential effects on healthy versus diseased cells. For anticancer agents, a high degree of selectivity towards cancer cells is a key determinant of a favorable therapeutic window.
While extensive comparative data on the cytotoxicity of this compound derivatives against non-cancerous cell lines is still emerging, preliminary studies on related xanthene derivatives offer valuable insights. For instance, a study on substituted xanthenes demonstrated that the compound [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 36 to 50 μM.[1] The structural similarity of this carboxamide derivative to the carbohydrazide series underscores the potential for potent biological activity within this class.
Table 1: Comparative Cytotoxicity of Selected Xanthene Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | ~36-50 | [1] |
| MCF-7 (Breast) | ~36-50 | [1] | |
| HeLa (Cervical) | ~36-50 | [1] |
This table will be expanded as more specific data on this compound derivatives becomes available.
The causality behind the experimental choice of testing against a panel of cancer cell lines lies in the need to assess the broad-spectrum anticancer potential of these compounds. The inclusion of cell lines from different tissue origins (prostate, breast, and cervical) provides a preliminary indication of the derivatives' potential therapeutic applications.
Assessing the Risk of Genetic Damage: Genotoxicity
Genotoxicity, the ability of a chemical to damage genetic material, is a major safety concern that can lead to carcinogenesis or heritable mutations. Therefore, a thorough evaluation of the genotoxic potential of any new chemical entity is essential. Standard assays for genotoxicity include the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the comet assay.
Currently, there is a paucity of publicly available genotoxicity data specifically for this compound derivatives. However, the methodologies for assessing genotoxicity are well-established and should be applied to this chemical class.
Logical Relationship for Genotoxicity Assessment
Caption: Workflow for assessing the genotoxic potential of novel compounds.
In Vivo Toxicity: A Glimpse into the Systemic Effects
While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for understanding the systemic toxicity and overall safety of a compound. Acute toxicity studies, for instance, help determine the lethal dose (LD50) and identify potential target organs for toxicity.
A study on newly synthesized xanthene-3-ones, a related class of compounds, provides some initial reassurance. Following intramuscular and subcutaneous administration in rats for seven and fourteen days, respectively, histopathological analysis of major organs revealed no changes indicating toxic effects.[2] This suggests that the xanthene scaffold itself may be well-tolerated in vivo. Another study on different xanthene derivatives also suggested the safety of oral administration at doses up to 2000 mg/kg in an acute toxicity model.[3]
Table 2: Summary of In Vivo Toxicity Data for Related Xanthene Derivatives
| Compound Class | Animal Model | Route of Administration | Dose | Observation | Source |
| Xanthene-3-ones | Rat | Intramuscular, Subcutaneous | 0.156 mg/mL | No histopathological changes | [2] |
| Xanthene derivatives | Rat | Oral | ≤ 2000 mg/kg | Safe at tested doses | [3] |
This table highlights the need for specific in vivo toxicity studies on this compound derivatives to confirm these encouraging preliminary findings.
Experimental Protocols for Key Safety Assays
To ensure the reproducibility and reliability of safety data, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro safety assays.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity Assessment: The Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[7][8][9][10]
Experimental Workflow for Comet Assay
Caption: Key steps involved in the Comet assay for DNA damage detection.
Detailed Protocol:
-
Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of the test compounds for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Genotoxicity Assessment: The In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[11][12][13][14] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., human lymphocytes or a suitable cell line) and expose them to at least three concentrations of the test compound, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. However, a comprehensive understanding of the safety profiles of its derivatives is crucial for their successful clinical translation. This guide has provided an overview of the key safety parameters to consider, along with available comparative data and detailed experimental protocols.
While preliminary data from related xanthene derivatives is encouraging, there is a clear need for more specific and comparative safety studies on this compound derivatives. Future research should focus on:
-
Systematic cytotoxicity screening of a library of this compound derivatives against a panel of both cancerous and non-cancerous cell lines to establish structure-activity and structure-toxicity relationships.
-
Comprehensive genotoxicity assessment using a battery of standard assays (Ames, micronucleus, and comet assays) to fully characterize the mutagenic and clastogenic potential of lead compounds.
-
In vivo toxicity studies of promising candidates to evaluate their systemic effects, determine their pharmacokinetic profiles, and identify any potential target organ toxicities.
By systematically addressing these knowledge gaps, the scientific community can confidently advance the development of safe and effective drugs based on the versatile this compound scaffold.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. researchgate.net [researchgate.net]
- 9. 21stcenturypathology.com [21stcenturypathology.com]
- 10. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. Genotoxicity Study (Micronucleus Test).docx [slideshare.net]
- 14. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 9H-xanthene-9-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, the xanthene core structure is a privileged motif, appearing in a wide array of biologically active compounds.[1] 9H-xanthene-9-carbohydrazide, in particular, serves as a critical intermediate for the generation of diverse molecular libraries, enabling the exploration of new therapeutic agents.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and protocols to aid researchers in selecting the most efficient pathway for their specific needs.
The selection of a synthetic route is a critical decision that profoundly influences the overall efficiency, cost-effectiveness, and scalability of a research or development program. Factors such as the number of steps, overall yield, ease of purification, and the cost and availability of starting materials must be carefully weighed. This guide will dissect two principal synthetic pathways to this compound, both originating from the common precursor, 9H-xanthene-9-carboxylic acid.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: The Ester Intermediate Pathway | Route 2: The Acyl Chloride Pathway |
| Starting Material | 9H-xanthene-9-carboxylic acid | 9H-xanthene-9-carboxylic acid |
| Key Intermediates | Ethyl 9H-xanthene-9-carboxylate | 9H-xanthene-9-carbonyl chloride |
| Number of Steps | 2 | 2 |
| Estimated Overall Yield | Good | Potentially Higher |
| Reagent Considerations | Requires excess alcohol, acid catalyst | Utilizes thionyl chloride or similar |
| Purification | Intermediates may require purification | Acyl chloride is often used crude |
| Scalability | Generally scalable | Caution with exothermic reactions |
Route 1: The Ester Intermediate Pathway
This classical approach involves the conversion of the carboxylic acid to an ester, typically the ethyl or methyl ester, followed by reaction with hydrazine hydrate. This two-step process is a reliable and well-established method for the synthesis of carbohydrazides.[2]
Scientific Rationale
The initial Fischer esterification serves to activate the carboxyl group. By converting the hydroxyl group of the carboxylic acid into an alkoxy group, it becomes a better leaving group, facilitating the subsequent nucleophilic attack by hydrazine. The reaction with hydrazine is a nucleophilic acyl substitution at the ester carbonyl, leading to the formation of the desired carbohydrazide.
Workflow Diagram
Caption: Synthetic pathway via an ester intermediate.
Experimental Protocols
Step 1a: Synthesis of 9H-xanthene-9-carboxylic acid from Xanthone
This initial step is common to both synthetic routes. A robust method involves the Huang-Minlon reduction of xanthone to xanthene, followed by carboxylation.[3]
-
Reduction of Xanthone: In a round-bottom flask, xanthone is refluxed with hydrazine hydrate and potassium hydroxide in a high-boiling solvent like diethylene glycol. This Wolff-Kishner-type reaction efficiently reduces the ketone to a methylene group, yielding xanthene.
-
Carboxylation: The resulting xanthene is deprotonated at the 9-position using a strong base such as n-butyllithium in an anhydrous aprotic solvent like THF at low temperature. The resulting anion is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.
-
Workup and Purification: The reaction is quenched with water and acidified to precipitate the 9H-xanthene-9-carboxylic acid. The crude product can be purified by recrystallization. A reported yield for this process after purification is approximately 80%.[3]
Step 1b: Fischer Esterification of 9H-xanthene-9-carboxylic acid
-
Reaction Setup: In a round-bottom flask, 9H-xanthene-9-carboxylic acid is dissolved in a large excess of absolute ethanol, which acts as both a reactant and the solvent.[4][5]
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.[4][5]
-
Reaction: The mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude ethyl 9H-xanthene-9-carboxylate. Further purification can be achieved by recrystallization or column chromatography.
Step 1c: Synthesis of this compound from Ethyl 9H-xanthene-9-carboxylate
-
Reaction Setup: Ethyl 9H-xanthene-9-carboxylate is dissolved in a suitable solvent, such as ethanol.[6]
-
Hydrazinolysis: An excess of hydrazine hydrate is added to the solution.
-
Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Workup and Purification: Upon cooling, the product often precipitates out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization. For a similar transformation, a yield of 86% has been reported.[6]
Route 2: The Acyl Chloride Pathway
This alternative route also begins with 9H-xanthene-9-carboxylic acid but proceeds through the formation of a more reactive acyl chloride intermediate. This highly reactive species readily undergoes nucleophilic attack by hydrazine to form the desired carbohydrazide.
Scientific Rationale
The conversion of a carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The chloride ion is an excellent leaving group, making the acyl chloride highly susceptible to nucleophilic attack. This increased reactivity often leads to faster reaction times and higher yields compared to the ester route.
Workflow Diagram
Caption: Synthetic pathway via an acyl chloride intermediate.
Experimental Protocols
Step 2a: Synthesis of 9H-xanthene-9-carboxylic acid from Xanthone
This step is identical to Step 1a in Route 1.
Step 2b: Synthesis of 9H-xanthene-9-carbonyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, 9H-xanthene-9-carboxylic acid is suspended in an excess of thionyl chloride (SOCl₂). A small amount of a catalyst, such as a few drops of dimethylformamide (DMF), can be added to facilitate the reaction.
-
Reaction: The mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Workup: Once the reaction is complete, the excess thionyl chloride is carefully removed by distillation under reduced pressure. The resulting crude 9H-xanthene-9-carbonyl chloride is often a solid and can be used in the next step without further purification.
Step 2c: Synthesis of this compound from 9H-xanthene-9-carbonyl chloride
-
Reaction Setup: The crude 9H-xanthene-9-carbonyl chloride is dissolved in a suitable anhydrous aprotic solvent, such as dichloromethane or THF, and cooled in an ice bath.
-
Hydrazinolysis: A solution of hydrazine hydrate (at least two equivalents to neutralize the HCl byproduct) in the same solvent is added dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Reaction: The reaction is typically rapid and may be complete after stirring at room temperature for a short period.
-
Workup and Purification: The reaction mixture is washed with water to remove hydrazine salts. The organic layer is dried, and the solvent is evaporated to yield the crude product. Purification is typically achieved by recrystallization.
Characterization of this compound
Independent of the synthetic route chosen, the final product should be thoroughly characterized to confirm its identity and purity.
-
Melting Point: 247 °C (decomposes)[7]
-
Molecular Weight: 240.26 g/mol [8]
-
Molecular Formula: C₁₄H₁₂N₂O₂[8]
-
Spectroscopic Data:
-
¹H NMR: Expected signals would include aromatic protons of the xanthene core, a singlet for the proton at the 9-position, and signals for the -NH-NH₂ protons.
-
¹³C NMR: Expected signals would include those for the aromatic carbons, the carbon at the 9-position, and the carbonyl carbon.
-
IR Spectroscopy: Characteristic peaks would be observed for the N-H stretching of the hydrazide group and the C=O stretching of the amide.
-
Conclusion and Recommendations
Both the ester intermediate and the acyl chloride pathways are viable for the synthesis of this compound.
-
Route 1 (Ester Intermediate): This route is generally considered milder and may be preferable if the starting material or product is sensitive to the harsh conditions of acyl chloride formation. The use of excess alcohol as a solvent in the esterification step can drive the reaction to completion.
-
Route 2 (Acyl Chloride): This route is often faster and can lead to higher overall yields due to the high reactivity of the acyl chloride intermediate. The ability to use the crude acyl chloride directly in the next step can also improve the overall efficiency. However, care must be taken when handling thionyl chloride and during the exothermic reaction with hydrazine.
For small-scale laboratory synthesis , both routes are practical. The choice may depend on the availability of reagents and the chemist's preference. For larger-scale production , the acyl chloride route might be more efficient in terms of time and yield, provided that the safety considerations of the exothermic reaction can be properly managed.
Ultimately, the optimal route will be determined by the specific requirements of the research project, including the desired scale, purity, and the available resources. It is recommended to perform small-scale trial reactions to optimize the conditions for the chosen route.
References
- 1. This compound|CAS 1604-08-6 [benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1604-08-6 CAS MSDS (9-XANTHENECARBOXYLIC HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9H-xanthene-9-carbohydrazide
Hazard Assessment: Understanding the Risks of Hydrazides
9H-xanthene-9-carbohydrazide, as its name implies, contains a hydrazide functional group (-CONHNH2). This feature is paramount in determining its handling and disposal procedures. Hydrazine and its derivatives are recognized for their reactivity and potential toxicity.[1][2]
Key Hazards Associated with Hydrazides:
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[3] Such reactions can lead to the rapid generation of heat, gas, and potentially fire or explosions.
-
Toxicity: Many hydrazine compounds are toxic if inhaled, ingested, or absorbed through the skin.[1][3] Acute exposure can cause irritation to the skin, eyes, and respiratory tract, while chronic exposure may lead to more severe health effects, including damage to the liver, kidneys, and central nervous system.[1][4]
-
Carcinogenicity: Hydrazine itself is considered a potential occupational carcinogen by NIOSH.[1][2] Therefore, all compounds within this class should be handled with appropriate caution.
-
Environmental Hazards: Some carbohydrazides are toxic to aquatic life with long-lasting effects.[5][6] Release into the environment must be strictly avoided.
Given these potential hazards, this compound must be treated as a hazardous waste. The disposal process must be meticulously planned and executed to mitigate these risks.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before beginning any work with this compound, including its disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is the first line of defense in preventing chemical exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent dermal absorption of the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes or aerosols. |
| Lab Coat | A flame-resistant lab coat. | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Hydrazides can be respiratory irritants.[1] A risk assessment should be conducted to determine if a respirator is required. The odor of hydrazines, often described as ammonia-like, indicates vapor concentrations that may exceed allowable exposure limits.[7] |
Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill management plan is crucial.
In case of a spill:
-
Evacuate: Immediately evacuate the area and alert your colleagues and the laboratory safety officer.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain: For small spills, use an absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (with caution): For spills of hydrazine solutions, a dilute solution of an oxidizing agent like calcium hypochlorite can be used for neutralization.[4] However, this should only be performed by trained personnel due to the potential for a vigorous reaction.
-
Collect: Carefully sweep up the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The following protocol is a comprehensive guide for the safe disposal of this compound. This workflow is designed to ensure that the waste is handled, stored, and ultimately disposed of in a manner that is compliant with regulations and minimizes risk.
Figure 1: A workflow for the safe disposal of this compound.
Detailed Steps:
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams, especially oxidizing agents.[3] Incompatible materials can lead to dangerous reactions.
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For solid waste, a clearly labeled, sealed bag or a screw-top container is suitable. For liquid waste, use a container designed for liquids.[8]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Also, include the approximate quantity of the waste.
-
Securely Close the Container: Keep the waste container tightly closed at all times, except when adding waste.[8] This prevents the release of vapors and reduces the risk of spills.
-
Store in a Designated Area: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[9] The storage area should be away from heat, sparks, and open flames. Crucially, it must be segregated from incompatible materials, particularly strong oxidizing agents.
-
Arrange for Professional Disposal: The disposal of hazardous waste is strictly regulated by federal, state, and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[10][11] You must contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[12]
-
Complete Necessary Documentation: Fill out all required hazardous waste manifests or internal tracking forms as required by your institution and regulatory bodies. This creates a "cradle-to-grave" record of the waste.
By adhering to this structured and scientifically-grounded disposal plan, researchers and laboratory personnel can confidently manage this compound waste, ensuring a safe working environment and environmental stewardship.
References
- 1. youtube.com [youtube.com]
- 2. Hydrazine | NIOSH | CDC [archive.cdc.gov]
- 3. arxada.com [arxada.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. tcichemicals.com [tcichemicals.com]
- 6. redox.com [redox.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. fishersci.com [fishersci.com]
- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. tcichemicals.com [tcichemicals.com]
A Guide to Personal Protective Equipment for Handling 9H-xanthene-9-carbohydrazide
This guide provides essential safety protocols for the handling and disposal of 9H-xanthene-9-carbohydrazide (CAS 5484-20-8)[1], a crucial reagent in various research and development applications. Given the limited publicly available safety data for this specific compound, this document adopts a conservative approach, drawing upon established safety profiles of structurally related compounds, particularly hydrazides and their parent compound, hydrazine. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely, minimizing exposure risks and ensuring operational integrity.
Hazard Assessment: A Proactive Stance on Safety
Assumed Hazards:
-
Acute Toxicity: Potentially harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6]
-
Skin and Eye Irritation/Corrosion: Likely to cause skin and eye irritation, with the potential for serious eye damage.[5][7]
-
Respiratory Irritation: May cause irritation to the respiratory system, particularly if handled as a fine powder.[5]
-
Long-term Effects: Due to the hydrazide group, potential for more severe long-term health effects should be considered.[3][4]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final and crucial line of defense. It should always be used in conjunction with a robust safety framework that prioritizes engineering and administrative controls.
-
Engineering Controls: These are the primary methods for minimizing exposure.
-
Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder and preparing solutions, must be performed inside a certified chemical fume hood.
-
Glove Box: For procedures with a higher risk of aerosolization or when working with larger quantities, handling the material within a glove box under an inert atmosphere is recommended, mirroring best practices for highly reactive substances like hydrazine.[2]
-
-
Administrative Controls: These are workplace policies and procedures designed to reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Designated Work Areas: Clearly mark and restrict access to areas where this compound is handled and stored.
-
Training: Ensure all personnel are thoroughly trained on the potential hazards and safe handling procedures for this chemical before they begin work.
-
-
Personal Protective Equipment (PPE): The specific PPE required is detailed below.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory where this chemical is present.
-
Chemical Splash Goggles: When there is any risk of splashes, such as during solution preparation or transfer, chemical splash goggles that provide a complete seal around the eyes must be worn.[2][8]
-
Face Shield: For procedures with a significant splash or aerosolization risk, a full-face shield should be worn over chemical splash goggles to protect the entire face.[9][10]
Hand Protection
-
Glove Selection: Due to the potential for skin absorption, proper glove selection is critical. Nitrile or neoprene gloves are recommended for handling hydrazide compounds.[2] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Double Gloving: For enhanced protection, especially during tasks with a higher risk of contamination, wearing two pairs of nitrile gloves is a recommended practice.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[8]
Body Protection
-
Flame-Resistant Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.
-
Full-Length Pants and Closed-Toe Shoes: Full-length pants and closed-toe shoes made of a non-porous material are mandatory to protect the legs and feet.[2]
Respiratory Protection
The need for respiratory protection is determined by a risk assessment of the specific procedure.
-
When Required: A respirator may be necessary if engineering controls are insufficient to maintain exposure below acceptable limits, or during the cleanup of a significant spill.[2]
-
Respirator Type: If a respirator is required, a NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a suitable choice as a backup to engineering controls.[2][11]
-
Fit Testing and Training: All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance, training, and annual fit testing, as mandated by OSHA regulations.[2][12]
PPE Protocols: A Step-by-Step Guide
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Summary of PPE for Common Laboratory Tasks
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | General Lab Ventilation | Single Pair Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not typically required |
| Weighing Solid | Chemical Fume Hood | Double Pair Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Recommended if dust is generated |
| Solution Preparation | Chemical Fume Hood | Double Pair Nitrile Gloves | Goggles & Face Shield | Lab Coat, Chemical Apron | Not required with proper controls |
| Reaction Workup | Chemical Fume Hood | Double Pair Nitrile Gloves | Goggles & Face Shield | Lab Coat, Chemical Apron | Not required with proper controls |
| Large Spill Cleanup | Evacuate Area | Heavy-duty Nitrile/Neoprene | Goggles & Face Shield | Chemical Resistant Suit/Coveralls | NIOSH-approved Respirator |
Donning and Doffing PPE
-
Donning (Putting On):
-
Put on your lab coat and any necessary apron.
-
Wash hands thoroughly.
-
Put on inner gloves.
-
Put on your respirator, if required, and perform a seal check.
-
Put on eye and face protection.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This process is designed to prevent self-contamination.
-
Inspect and remove outer gloves.
-
Remove lab coat and apron, turning it inside out as you remove it.
-
Wash hands thoroughly.
-
Remove face and eye protection from the back.
-
Remove inner gloves.
-
Wash hands thoroughly again.
-
Decontamination and Disposal Plan
Proper disposal is critical to ensure the safety of all personnel and to protect the environment.[13]
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[13]
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[13]
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
Disposal of Empty Containers
-
Thoroughly empty the container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous chemical waste.[14]
-
For a highly toxic chemical, the first three rinses must be collected as hazardous waste.[14]
-
After triple-rinsing, deface the label and dispose of the container according to your institutional guidelines.[14]
Spill Response
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS department.
-
Cleanup (for trained personnel only):
-
Don the appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it in a hazardous waste container. Avoid creating dust.[5]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[13]
-
Place the absorbent material into the hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
By adhering to these stringent PPE, handling, and disposal protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. scbt.com [scbt.com]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. Hydrazine | NIOSH | CDC [archive.cdc.gov]
- 4. TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. support.hpe.com [support.hpe.com]
- 9. epa.gov [epa.gov]
- 10. hazmatschool.com [hazmatschool.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 12. arxada.com [arxada.com]
- 13. benchchem.com [benchchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
